Product packaging for Isopentenyl phosphate(Cat. No.:)

Isopentenyl phosphate

Cat. No.: B1256214
M. Wt: 166.11 g/mol
InChI Key: QMZRXYCCCYYMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopentenyl phosphate (IP) is a fundamental biochemical intermediate in the biosynthesis of isoprenoids, the largest class of natural products. It serves as the immediate precursor to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for over 90,000 terpenoid compounds . Its primary research value lies in its role in alternative isoprenoid biosynthesis pathways, such as the archaeal mevalonate pathway and the artificial isopentenol utilization pathway (IUP) . In these pathways, this compound kinases (IPKs) phosphorylate IP to produce IPP, offering a more efficient route with fewer enzymatic steps and bypassing endogenous regulatory mechanisms compared to classical pathways . This makes IP a critical reagent for metabolic engineering and synthetic biology efforts aimed at creating high-performance microbial cell factories for the sustainable production of valuable terpenoids, which have applications in pharmaceuticals, agrochemicals, and flavors . Furthermore, studies on IPKs have revealed a degree of substrate promiscuity, enabling researchers to use IP and its analogs in coupled enzymatic reactions with prenyltransferases to generate novel, non-natural isoprenoid compounds for drug discovery and biocatalysis . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O4P B1256214 Isopentenyl phosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-enyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h1,3-4H2,2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZRXYCCCYYMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Isopentenyl Phosphate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 30,000 known compounds essential for cellular function across all domains of life. All isoprenoids are synthesized from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The biosynthesis of these fundamental precursors is a critical juncture in cellular metabolism. While IPP is the central intermediate, its immediate precursor, isopentenyl phosphate (IP), plays a significant and distinct role, particularly in archaea and as part of a metabolic salvage mechanism in plants. This technical guide provides an in-depth exploration of the role of this compound and its pyrophosphorylated counterpart, IPP, detailing their biosynthetic pathways, metabolic regulation, quantitative aspects, and the experimental methodologies used for their study.

The Central Role of Isopentenyl Pyrophosphate (IPP)

IPP is the universal precursor for the biosynthesis of all isoprenoid compounds.[1] These molecules are involved in a vast array of biological processes, including:

  • Cell membrane integrity: Synthesis of sterols (e.g., cholesterol) and hopanoids.

  • Electron transport: The side chains of ubiquinone and plastoquinone.

  • Photosynthesis: Carotenoids and the phytol tail of chlorophyll.

  • Hormones: Steroid hormones, gibberellins, and abscisic acid.

  • Protein modification: Prenylation of proteins, which is crucial for their localization and function.

Organisms have evolved two primary, distinct pathways to synthesize IPP: the Mevalonate (MVA) pathway and the non-mevalonate or Methylerythritol Phosphate (MEP) pathway.[1]

Biosynthetic Pathways of Isoprenoid Precursors

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for IPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[1] It begins with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. The pathway is primarily located in the cytosol.[2] The rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, the enzyme targeted by statin drugs.[2] In the classical MVA pathway, mevalonate is sequentially phosphorylated twice before a final decarboxylation step yields IPP.

MVA_Pathway cluster_enzymes acetyl_coa Acetyl-CoA (x3) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate NADPH mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p ATP mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ATP ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pp->ipp ATP dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp hmgs HMG-CoA synthase hmgr HMG-CoA reductase mvk Mevalonate kinase pmk Phosphomevalonate kinase mvd Mevalonate-PP decarboxylase idi IPP isomerase

Caption: The classical Mevalonate (MVA) pathway for IPP and DMAPP biosynthesis.

The Non-Mevalonate (MEP) Pathway

The Methylerythritol Phosphate (MEP) pathway, also known as the DXP pathway, is an alternative route to IPP that operates in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and in the plastids of plants and algae.[1] This pathway starts from pyruvate and glyceraldehyde 3-phosphate. Because it is essential in many pathogens but absent in humans, the enzymes of the MEP pathway are attractive targets for the development of novel antibiotics and antimalarial drugs.[3]

MEP_Pathway cluster_enzymes pyruvate Pyruvate + Glyceraldehyde-3-P dxp 1-Deoxy-D-xylulose-5-P (DXP) pyruvate->dxp mep 2-C-Methyl-D-erythritol-4-P (MEP) dxp->mep NADPH cdp_me CDP-ME mep->cdp_me CTP cdp_mep CDP-MEP cdp_me->cdp_mep ATP mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp ipp_dmapp IPP + DMAPP hmbpp->ipp_dmapp dxs DXS dxr DXR (IspC) ispD IspD ispE IspE ispF IspF ispG IspG ispH IspH

Caption: The non-mevalonate (MEP) pathway for IPP and DMAPP biosynthesis.[4]

The Role of this compound (IP) and IP Kinase (IPK)

While IPP is the canonical C5 precursor, this compound (IP) serves as its direct antecedent in specific metabolic contexts. An "alternate" or "modified" MVA pathway has been identified in several archaea that lack the genes for phosphomevalonate kinase and diphosphomevalonate decarboxylase.[5][6] In this variation, phosphomevalonate is first decarboxylated to yield IP. IP is then phosphorylated by the enzyme This compound Kinase (IPK) in an ATP-dependent reaction to produce IPP.[5][7]

IPK_Reaction cluster_enzymes mevalonate_p Mevalonate-5-P ip This compound (IP) mevalonate_p->ip ipp Isopentenyl Pyrophosphate (IPP) ip->ipp atp ATP adp ADP ipk Isopentenyl Phosphate Kinase (IPK) atp->ipk adp->ipk pmd Putative Phosphomevalonate Decarboxylase

Caption: The terminal steps of the modified MVA pathway in Archaea.

Furthermore, IPK is also present in plants, where it is thought to function in a salvage pathway. IP can be formed from the dephosphorylation of IPP by certain Nudix hydrolases. The cytosolic IPK can then re-phosphorylate IP back to IPP, thus re-integrating it into the terpenoid biosynthetic network and regulating the metabolic flux.

Quantitative Data in Isoprenoid Metabolism

Quantitative analysis of the intermediates and enzymes within the MVA and MEP pathways is crucial for understanding metabolic flux, identifying regulatory bottlenecks, and developing targeted inhibitors.

Table 1: Kinetic Parameters of this compound Kinase (IPK)

IPK catalyzes the final phosphorylation step in the modified MVA pathway. Its kinetic properties have been characterized in several thermophilic archaea.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
Thermoplasma acidophilum (THA)IP1.1 ± 0.11.2 ± 0.11.1 ± 0.1
Methanothermobacter thermautotrophicus (MTH)IP0.63 ± 0.041.33 ± 0.032.1 ± 0.1
T. acidophilum (Mutant V73A/I140A)GP100 ± 1017 ± 10.17 ± 0.02
T. acidophilum (Mutant V73A/I140A)FP27 ± 41.3 ± 0.10.048 ± 0.008

Data sourced from Chen & Poulter (2010)[5] and Pan et al. (2014).[6] IP: this compound; GP: Geranyl Phosphate; FP: Farnesyl Phosphate.

Table 2: Intracellular Concentration of IPP and Response to Inhibitors

The intracellular concentration of IPP is tightly regulated. Pharmacological inhibition of the MVA pathway can lead to dramatic changes in IPP levels, with significant implications for drug development, particularly in oncology.

Cell LineTreatmentIPP Concentration (Relative Change)Approximate Basal IPP Concentration (mM)
K562 (Human Leukemia)Control1.0 (Baseline)~0.040
K562 (Human Leukemia)Lovastatin (50 nM)0.22 (78% decrease)N/A
K562 (Human Leukemia)Zoledronic Acid (10 µM)12.6 (12.6-fold increase)N/A
MCF-7 (Human Breast Cancer)Control1.0 (Baseline)Not Determined
MCF-7 (Human Breast Cancer)Lovastatin (50 nM)0.47 (53% decrease)N/A
MCF-7 (Human Breast Cancer)Zoledronic Acid (10 µM)960.0 (960-fold increase)N/A
E. coli (Engineered)Low MVA Flux~1.0~0.040
E. coli (Engineered)High MVA Flux (toxic)~9.25~0.370

Data for K562 and MCF-7 cells sourced from Tong et al. (2013).[8] Data for E. coli sourced from George et al. (2018).[9]

Experimental Protocols

Quantification of Intracellular IPP in Mammalian Cells via HPLC

This protocol describes a non-radioactive, enzymatic-coupled HPLC method for the sensitive quantification of IPP from cultured cells.[8]

Workflow Diagram:

HPLC_Workflow start 1. Cell Lysis & Protein Precipitation extract 2. Extract IPP-containing Supernatant start->extract enz_react 3. Enzymatic Reaction extract->enz_react hplc 4. HPLC Analysis enz_react->hplc enz_note IPP + FPP -> GGPP (via GGPPS) GGPP + Peptide-FITC -> Peptide-GGPP-FITC (via GGPT-I) enz_react->enz_note quant 5. Quantification hplc->quant hplc_note Quantify fluorescently labeled peptide (λex/λem) hplc->hplc_note

Caption: Workflow for IPP quantification by enzymatic-coupled HPLC analysis.

Methodology:

  • Cell Culture and Lysis:

    • Culture mammalian cells (e.g., K562, MCF-7) to the desired density.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet using an appropriate buffer and precipitate proteins with acetonitrile.

    • Centrifuge to pellet the protein debris.

  • IPP Extraction:

    • Carefully collect the supernatant, which contains the soluble metabolites including IPP.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in assay buffer.

  • Enzymatic Coupling Reaction:

    • Prepare a reaction mixture containing the reconstituted cell extract, farnesyl diphosphate (FPP), a fluorescently labeled peptide substrate (e.g., dansyl-GCVLL), geranylgeranyl diphosphate synthase (GGPPS), and geranylgeranyltransferase I (GGPT-I).

    • Incubate the mixture to allow the two-step reaction: a. GGPPS catalyzes the formation of geranylgeranyl diphosphate (GGPP) from the IPP in the sample and the supplied FPP. b. GGPT-I conjugates the newly formed GGPP to the fluorescent peptide.

    • Stop the reaction by adding an organic solvent (e.g., isopropanol).

  • HPLC Analysis:

    • Inject the reaction mixture into a reverse-phase HPLC system equipped with a fluorescence detector.

    • Separate the geranylgeranylated fluorescent peptide from the unreacted peptide using an appropriate gradient.

    • Detect the fluorescent product at its specific excitation and emission wavelengths.

  • Quantification:

    • Generate a standard curve using known concentrations of IPP.

    • Quantify the amount of IPP in the sample by comparing the peak area of the fluorescent product to the standard curve. The detection limit for the fluorescent peptide is approximately 5 pg (~0.017 pmol).[8]

This compound Kinase (IPK) Activity Assay

This protocol outlines a continuous, NADH-coupled spectrophotometric assay to determine the kinetic parameters of IPK.[10]

Methodology:

  • Assay Principle: The production of ADP by IPK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of IPK activity is directly proportional to the decrease in absorbance at 340 nm due to NADH oxidation.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM KCl, 2.5 mM MgCl₂, 0.05 mM DTT.

    • Coupling System: Prepare a stock solution in assay buffer containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

    • Substrates: Prepare stock solutions of ATP and the phosphate acceptor substrate (e.g., this compound, IP).

    • Enzyme: Prepare a solution of purified IPK enzyme in assay buffer.

  • Assay Procedure:

    • Set up the reaction in a 96-well microplate.

    • To each well, add the assay buffer, the coupling system solution, and a fixed, saturating concentration of ATP (e.g., 1 mM).

    • Add varying concentrations of the phosphate acceptor substrate (IP) to different wells to generate a Michaelis-Menten curve.

    • Initiate the reaction by adding a known amount of the IPK enzyme (e.g., 0.1 µg).

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30 °C).

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat) values.

Role in Drug Development

The biosynthetic pathways leading to IPP are validated targets for therapeutic intervention.

  • Anti-Hypercholesterolemia: Statins, which inhibit HMG-CoA reductase in the MVA pathway, are widely used to lower cholesterol levels.[11]

  • Oncology: The MVA pathway is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[2] Inhibitors of this pathway, such as nitrogen-containing bisphosphonates (e.g., zoledronic acid), block farnesyl pyrophosphate synthase, leading to the accumulation of IPP.[12] This accumulation can induce apoptosis in tumor cells and also makes them targets for Vγ9Vδ2 T-cell-mediated immunotherapy.[12][13]

  • Infectious Disease: The MEP pathway is essential for many pathogenic bacteria and parasites but is absent in their human hosts. This makes the enzymes of the MEP pathway, such as DXR (IspC), prime targets for the development of selective antimicrobial agents with potentially low host toxicity.[3]

Conclusion

This compound (IP) and its pyrophosphorylated derivative, isopentenyl pyrophosphate (IPP), are fundamental metabolites at the gateway to the vast and functionally critical world of isoprenoids. While IPP is the universally recognized building block, the role of IP in an alternate archaeal MVA pathway and a potential salvage cycle in plants highlights the metabolic plasticity that has evolved to regulate this essential node. A thorough understanding of the biosynthesis, regulation, and quantification of these molecules is paramount for advancing research in cellular metabolism and for the continued development of targeted therapeutics for a range of human diseases, from cancer to infectious agents.

References

The Isopentenyl Phosphate Pathway: A Comprehensive Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in cellular structure and function. For decades, the mevalonate (MVA) pathway was considered the sole route for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). However, pioneering work beginning in the late 1980s and culminating in the 1990s unveiled an entirely distinct and independent route: the isopentenyl phosphate (IPP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway. This technical guide provides an in-depth exploration of the discovery and history of this crucial metabolic pathway. It details the key experiments, particularly the isotopic labeling studies, that challenged the established dogma and paved the way for the elucidation of this novel biochemical sequence. Furthermore, this guide presents detailed experimental protocols for the characterization of the seven enzymes of the MEP pathway, quantitative data on their kinetics and intermediates, and visualizations of the pathway and experimental workflows to serve as a valuable resource for researchers in biochemistry, microbiology, and drug development. The absence of the MEP pathway in humans and its essentiality in many pathogenic bacteria and parasites make it a prime target for the development of novel antimicrobial agents.

Introduction: A Paradigm Shift in Isoprenoid Biosynthesis

The biosynthesis of isoprenoids, a class of over 50,000 natural products, was long thought to be universally governed by the mevalonate (MVA) pathway, which was elucidated in the 1950s.[1] This pathway, commencing from acetyl-CoA, was considered a central tenet of biochemistry. However, in the early 1990s, a series of meticulous isotopic labeling studies, primarily from the laboratory of Michel Rohmer, began to produce results that were inconsistent with the established MVA paradigm in certain bacteria and plant plastids.[1][2] These anomalies pointed towards the existence of an alternative, undiscovered route for the formation of the fundamental C5 building blocks of isoprenoids, IPP and DMAPP.

This discovery was a significant paradigm shift, revealing a fascinating dichotomy in the evolution of metabolic pathways. The MEP pathway is predominantly found in eubacteria, green algae, and the plastids of higher plants, whereas the MVA pathway is characteristic of animals, fungi, archaea, and the cytoplasm of plants.[3] This distinct distribution has profound implications for drug development, as the enzymes of the MEP pathway represent ideal targets for novel antibiotics and herbicides that would be selective for pathogens and weeds, with minimal effects on humans.[4]

The Discovery: Evidence from Isotopic Labeling

The journey to uncover the MEP pathway was driven by elegant experiments using 13C-labeled precursors. By feeding bacteria with specifically labeled glucose or other small molecules and analyzing the resulting distribution of 13C atoms in isoprenoid end-products like hopanoids, researchers could trace the biosynthetic origins of their carbon skeletons.

The foundational experiments by Michel Rohmer and his colleagues in the early 1990s on bacteria such as Zymomonas mobilis were instrumental.[2] They observed labeling patterns in hopanoids that could not be reconciled with their formation from acetyl-CoA via the MVA pathway. Instead, the results suggested that the C5 isoprene unit was assembled from a triose phosphate derivative and a C2 unit derived from pyruvate.[5] This led to the proposal of a novel biosynthetic route, distinct from the MVA pathway.

The this compound (MEP) Pathway

Subsequent research by several groups led to the step-by-step elucidation of the seven enzymatic reactions that constitute the MEP pathway. The pathway begins with the condensation of D-glyceraldehyde 3-phosphate (GAP) and pyruvate, both products of glycolysis, and culminates in the synthesis of IPP and DMAPP.

// Metabolites Pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; GAP [label="D-Glyceraldehyde 3-phosphate", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DXP [label="1-Deoxy-D-xylulose 5-phosphate (DXP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; MEP [label="2-C-Methyl-D-erythritol 4-phosphate (MEP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CDP_ME [label="4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CDP_MEP [label="4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; MEcPP [label="2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; HMBPP [label="(E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; IPP [label="Isopentenyl diphosphate (IPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DMAPP [label="Dimethylallyl diphosphate (DMAPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Enzymes DXS [label="DXS (IspC)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; DXR [label="DXR (IspC)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspD [label="IspD", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspE [label="IspE", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspF [label="IspF", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspG [label="IspG", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IspH [label="IspH", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

// Pathway Flow {Pyruvate, GAP} -> DXS [style=invis]; DXS -> DXP [dir="none", color="#EA4335"]; DXP -> DXR [dir="none", color="#EA4335"]; DXR -> MEP [dir="none", color="#EA4335"]; MEP -> IspD [dir="none", color="#EA4335"]; IspD -> CDP_ME [dir="none", color="#EA4335"]; CDP_ME -> IspE [dir="none", color="#EA4335"]; IspE -> CDP_MEP [dir="none", color="#EA4335"]; CDP_MEP -> IspF [dir="none", color="#EA4335"]; IspF -> MEcPP [dir="none", color="#EA4335"]; MEcPP -> IspG [dir="none", color="#EA4335"]; IspG -> HMBPP [dir="none", color="#EA4335"]; HMBPP -> IspH [dir="none", color="#EA4335"]; IspH -> {IPP, DMAPP} [dir="none", color="#EA4335"];

// Edges with arrows edge [color="#EA4335", arrowhead="normal"]; Pyruvate -> DXS; GAP -> DXS; DXS -> DXP; DXP -> DXR; DXR -> MEP; MEP -> IspD; IspD -> CDP_ME; CDP_ME -> IspE; IspE -> CDP_MEP; CDP_MEP -> IspF; IspF -> MEcPP; MEcPP -> IspG; IspG -> HMBPP; HMBPP -> IspH; IspH -> IPP; IspH -> DMAPP; } caption: "The seven enzymatic steps of the MEP pathway."

Quantitative Data

The study of the MEP pathway has generated a wealth of quantitative data, crucial for understanding its regulation and for the development of inhibitors. This includes enzyme kinetic parameters, the intracellular concentrations of pathway intermediates, and the inhibitory constants of various compounds.

Table 1: Kinetic Parameters of MEP Pathway Enzymes
EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Reference(s)
DXS E. coliPyruvate1601.5
D-Glyceraldehyde 3-phosphate130
DXR E. coliDXP47.11.5 x 10⁶ M⁻¹min⁻¹ (specificity constant)[6]
NADPH29.7[6]
IspD P. falciparumCTP58[7]
MEP46[7]
IspE M. tuberculosisCDP-ME--
IspF M. tuberculosisCDP-ME2P81.17.3 x 10⁻³[8]
IspG E. coliMEcPP--
IspH E. coliHMBPP--

Note: A comprehensive compilation of kinetic data is challenging due to variations in experimental conditions across different studies. The values presented here are representative examples.

Table 2: Intracellular Concentrations of MEP Pathway Intermediates
MetaboliteOrganismConditionConcentration (µM)Reference(s)
DXPZ. mobilisWild-type>17-fold higher than HMBPP/IDP/DMADP[9]
MEPE. coliisoprene-producing-
CDP-MEE. coliisoprene-producing-
MEcPPZ. mobilisWild-type>17-fold higher than HMBPP/IDP/DMADP[9]
HMBPPZ. mobilisWild-typeLeast abundant[9]
IPP/DMAPPZ. mobilisWild-typeLeast abundant[9]

Note: Intracellular metabolite concentrations are highly dynamic and depend on the organism, growth conditions, and genetic background.

Table 3: Inhibitors of MEP Pathway Enzymes
EnzymeInhibitorOrganismK_i / IC₅₀Reference(s)
DXR FosmidomycinE. coli38 nM (K_i)[4]
DXR-IN-2P. falciparum106.2 nM (IC₅₀)
IspD MMV008138P. falciparum-
IspE Heterotricyclic compoundM. tuberculosis6 µg/mL (IC₅₀)
IspF ---
IspG ---
IspH ---

Experimental Protocols

The elucidation and characterization of the MEP pathway have been reliant on a variety of experimental techniques. Below are detailed protocols for key experiments.

Representative Protocol for ¹³C-Labeling Experiments

The following is a representative protocol for the foundational ¹³C-labeling experiments, based on the methodologies described in the publications of Rohmer and colleagues. It is important to note that the precise, detailed historical protocols are not fully available in the literature, and this represents a reconstruction based on the published work.

Objective: To determine the biosynthetic precursors of hopanoids in Zymomonas mobilis by analyzing the incorporation of ¹³C from labeled glucose.

Materials:

  • Zymomonas mobilis strain (e.g., ATCC 31821)

  • Growth medium (e.g., RM medium)

  • [1-¹³C]glucose, [6-¹³C]glucose, or [U-¹³C₆]glucose (as the sole carbon source)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Chromatography supplies for purification (e.g., silica gel for column chromatography, HPLC system)

  • NMR spectrometer (for ¹³C-NMR analysis)

  • NMR tubes and deuterated solvents (e.g., CDCl₃)

Procedure:

  • Bacterial Culture and Labeling:

    • Prepare the growth medium with the desired ¹³C-labeled glucose as the sole carbon source.

    • Inoculate the medium with a starter culture of Z. mobilis.

    • Grow the culture under appropriate conditions (e.g., 30°C, anaerobic) to a sufficient cell density.

    • Harvest the cells by centrifugation.

  • Lipid Extraction:

    • Lyophilize the harvested cells.

    • Extract the total lipids from the lyophilized cells using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Remove the solvent under reduced pressure to obtain the crude lipid extract.

  • Hopanoid Purification:

    • Subject the crude lipid extract to preliminary purification by column chromatography on silica gel.

    • Further purify the hopanoid-containing fractions using high-performance liquid chromatography (HPLC) to isolate individual hopanoids (e.g., bacteriohopanetetrol).

  • ¹³C-NMR Analysis:

    • Dissolve the purified hopanoid sample in a suitable deuterated solvent.

    • Acquire the ¹³C-NMR spectrum.

    • Assign the resonances in the spectrum to the corresponding carbon atoms of the hopanoid structure.

    • Analyze the relative intensities and splitting patterns of the signals to determine the extent and position of ¹³C incorporation.

  • Data Interpretation:

    • Compare the observed labeling pattern with the patterns predicted for the MVA and the proposed alternative pathway.

    • Deduce the biosynthetic origins of the carbon atoms in the isoprene units of the hopanoids.

General Protocol for Recombinant MEP Pathway Enzyme Expression and Purification

Objective: To produce purified, active MEP pathway enzymes for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest (e.g., a pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM)

  • Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • SDS-PAGE reagents

Procedure:

  • Transformation and Expression:

    • Transform the expression plasmid into the E. coli expression strain.

    • Grow a starter culture overnight.

    • Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow for a specified time and temperature (e.g., 4-16 hours at 18-30°C).

    • Harvest the cells by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Protein Purity and Storage:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Dialyze the purified protein against a suitable storage buffer.

    • Determine the protein concentration, aliquot, and store at -80°C.

Enzyme Assay Protocols

The activity of the MEP pathway enzymes can be measured using various methods, often involving spectrophotometric or chromatographic detection of substrates or products.

5.3.1. 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS) Assay

  • Principle: A coupled enzyme assay where the product DXP is converted to MEP by DXR, with the concomitant oxidation of NADPH, which is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 0.2 mM NADPH, an excess of purified DXR, and the substrates pyruvate and GAP.

  • Procedure:

    • Combine all reaction components except the DXS enzyme in a cuvette and incubate at 37°C.

    • Initiate the reaction by adding the DXS-containing sample.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADPH oxidation to determine DXS activity.

5.3.2. 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) Assay

  • Principle: A direct spectrophotometric assay that monitors the oxidation of NADPH at 340 nm as DXP is converted to MEP.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.8), 25 mM MgCl₂, 150 µM NADPH, and the substrate DXP.

  • Procedure:

    • Combine all reaction components except the DXR enzyme in a cuvette and incubate at 37°C.

    • Initiate the reaction by adding the purified DXR enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADPH oxidation to determine DXR activity.

5.3.3. 2-C-Methyl-D-erythritol 4-phosphate Cytidyltransferase (IspD) Assay

  • Principle: A coupled enzyme assay where the pyrophosphate (PPi) produced from the reaction of MEP and CTP is hydrolyzed by inorganic pyrophosphatase to phosphate, which is then detected colorimetrically.[3]

  • Reaction Mixture: Assay buffer, CTP, MEP, inorganic pyrophosphatase, and the IspD enzyme.[3]

  • Procedure:

    • Incubate the reaction mixture at 37°C.[3]

    • Stop the reaction and add a phosphate detection reagent (e.g., malachite green-based).[3]

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm).[3]

    • Quantify the amount of phosphate produced to determine IspD activity.

5.3.4. 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase (IspE) Assay

  • Principle: A coupled enzyme assay where the ADP produced from the phosphorylation of CDP-ME is used to generate a fluorescent signal.

  • Reaction Mixture: Assay buffer, CDP-ME, ATP, and the IspE enzyme, coupled with an ADP-detecting system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate the IspE reaction mixture.

    • Add the ADP detection reagent, which terminates the kinase reaction and consumes the remaining ATP.

    • Add a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence to determine IspE activity.

5.3.5. 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (IspF) Assay

  • Principle: A coupled assay where the product MEcPP is formed from CDP-MEP, which is generated in situ from CDP-ME and ATP by IspE. The reaction can be monitored by the disappearance of ATP or the formation of MEcPP by LC-MS.

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 100 µM CDP-ME, 100 µM ATP, and purified IspE and IspF enzymes.[8]

  • Procedure:

    • Incubate the reaction mixture at 37°C.[8]

    • Terminate the reaction.[8]

    • Analyze the reaction mixture by TLC or LC-MS to quantify the formation of MEcPP.[8]

5.3.6. (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate Synthase (IspG) Assay

  • Principle: An NMR-based assay that monitors the conversion of MEcPP to HMBPP by observing the characteristic proton signals of the methyl groups.

  • Reaction Mixture: 100 mM Tris buffer (pH 8.0), a reducing system (e.g., 5 mM dithionite and 1 mM methyl viologen), 1 mM MEcPP, and the IspG enzyme.[5]

  • Procedure:

    • Incubate the reaction mixture at 37°C.[5]

    • Acquire ¹H NMR spectra at different time points.[5]

    • Integrate the signals corresponding to the methyl protons of MEcPP and HMBPP to determine the reaction progress.[5]

5.3.7. (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate Reductase (IspH) Assay

  • Principle: A spectrophotometric assay that monitors the oxidation of a reduced mediator (e.g., methyl viologen) at a specific wavelength as HMBPP is converted to IPP and DMAPP.

  • Reaction Mixture: 50 mM HEPES/NaOH (pH 7.5), 3 mM dithionite, 400 µM methyl viologen, 3 mM HMBPP, and the IspH enzyme, all under strictly anaerobic conditions.

  • Procedure:

    • Assemble the reaction mixture in an anaerobic environment.

    • Initiate the reaction by adding the IspH enzyme.

    • Monitor the decrease in absorbance of the reduced methyl viologen (e.g., at 732 nm).

    • Calculate the rate of oxidation to determine IspH activity.

Quantification of MEP Pathway Intermediates by LC-MS/MS

Objective: To accurately measure the concentrations of MEP pathway intermediates in biological samples.

Materials:

  • Biological sample (e.g., bacterial cell pellet, plant tissue)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standards (stable isotope-labeled versions of the intermediates)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Sample Preparation and Extraction:

    • Rapidly quench the metabolism of the biological sample (e.g., by freezing in liquid nitrogen).

    • Add a known amount of the internal standard mixture.

    • Extract the metabolites with the cold extraction solvent.

    • Centrifuge to remove cell debris and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the intermediates using an appropriate chromatographic method.

    • Detect and quantify the intermediates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-product ion transitions for each analyte and its internal standard.

  • Data Analysis:

    • Generate a calibration curve for each analyte using the corresponding internal standard.

    • Calculate the concentration of each MEP pathway intermediate in the original sample based on the peak area ratios of the analyte to its internal standard and the calibration curve.

Conclusion and Future Perspectives

The discovery of the this compound pathway was a landmark achievement in biochemistry, fundamentally altering our understanding of isoprenoid biosynthesis. The elegant isotopic labeling experiments that led to its discovery are a testament to the power of classical biochemical approaches. The subsequent elucidation of the seven enzymatic steps has provided a wealth of knowledge and, critically, a new set of targets for the development of much-needed antimicrobial agents.

The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers actively working in this field. As our understanding of the regulation of the MEP pathway deepens, so too will our ability to engineer it for the production of valuable isoprenoids and to develop novel inhibitors to combat infectious diseases. The ongoing research into the structure, function, and inhibition of the MEP pathway enzymes promises to yield new therapeutic strategies and biotechnological applications in the years to come.

References

A Comparative Analysis of Isopentenyl Phosphate Biosynthesis in Plants and Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentenyl phosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of a vast and diverse class of natural products known as isoprenoids. These compounds play critical roles in various physiological processes in all domains of life. In plants, isoprenoids are involved in photosynthesis, respiration, growth, and defense, while in bacteria, they are essential for cell wall biosynthesis and electron transport. The biosynthetic routes to IPP and DMAPP diverge significantly between and within these kingdoms, primarily through the utilization of two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. This technical guide provides a comprehensive comparison of these pathways in plants and bacteria, detailing the enzymatic steps, regulation, and experimental methodologies used for their investigation. This comparative analysis is of particular interest to drug development professionals, as the bacterial MEP pathway, being essential for many pathogens and absent in humans, represents a promising target for novel antimicrobial agents.

Introduction to Isoprenoid Biosynthesis

Isoprenoids, also referred to as terpenoids, constitute the largest class of natural products, with over 30,000 distinct molecules identified to date.[1] Their biosynthesis originates from the simple C5 precursors, IPP and DMAPP. The condensation of these units gives rise to a wide array of linear and cyclic molecules with diverse biological functions. In plants, this includes vital compounds such as sterols, carotenoids, chlorophylls, and hormones like gibberellins and abscisic acid.[2][3] Bacteria utilize isoprenoids for the synthesis of quinones involved in electron transport chains and as lipid carriers for cell wall construction.[4]

The fundamental divergence in isoprenoid biosynthesis lies in the initial synthesis of IPP and DMAPP, which can occur via two independent pathways:

  • The Mevalonate (MVA) Pathway: This pathway, first elucidated in yeast and mammals, starts from acetyl-CoA.[5]

  • The Methylerythritol Phosphate (MEP) Pathway: Also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, it was discovered more recently and begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[2][4]

The distribution of these pathways across different organisms is a key distinguishing feature.

Pathway Distribution: A Tale of Two Systems

Plants: A Dual-Pathway System

Higher plants are unique in that they possess both the MVA and MEP pathways, which are spatially segregated within the cell.[1][6]

  • The MVA pathway is localized in the cytosol and peroxisomes .[6] It is primarily responsible for the synthesis of precursors for sesquiterpenes (C15), triterpenes (C30) like sterols, and certain brassinosteroids.[7]

  • The MEP pathway operates within the plastids .[1][4] This pathway supplies the precursors for monoterpenes (C10), diterpenes (C20) such as gibberellins, carotenoids (C40), and the phytol tail of chlorophyll.[7]

While compartmentalized, there is evidence of metabolic "cross-talk" between the two pathways, involving the exchange of IPP and, to a lesser extent, DMAPP across the plastidial membrane.[6]

Bacteria: A More Divided Kingdom

The distribution of isoprenoid biosynthesis pathways in bacteria is more varied:

  • The MEP pathway is the predominant route in most Gram-negative bacteria, including Escherichia coli, and cyanobacteria.[4]

  • The MVA pathway is found in most Gram-positive cocci (e.g., Staphylococcus, Streptococcus, Enterococcus), Myxobacteria (which are Gram-negative), and archaea.[5][8]

  • A small number of bacteria have been found to possess both pathways .[5]

This clear demarcation, particularly the absence of the MEP pathway in humans who rely on the MVA pathway, makes the MEP pathway an attractive target for the development of novel antibiotics.[4]

Comparative Pathway Analysis: Enzymes and Intermediates

The MVA and MEP pathways are biochemically distinct, involving different sets of enzymes and intermediates to arrive at the same end products, IPP and DMAPP.

The Mevalonate (MVA) Pathway

The MVA pathway converts three molecules of acetyl-CoA into IPP in a series of six enzymatic steps, followed by the isomerization of IPP to DMAPP.

Table 1: Key Enzymes and Intermediates of the MVA Pathway

StepEnzymeSubstrate(s)Product(s)
1Acetoacetyl-CoA thiolase (AACT)Acetyl-CoAAcetoacetyl-CoA
2HMG-CoA synthase (HMGS)Acetoacetyl-CoA, Acetyl-CoA3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoA reductase (HMGR)HMG-CoAMevalonate (MVA)
4Mevalonate kinase (MK)MevalonateMevalonate-5-phosphate (MVAP)
5Phosphomevalonate kinase (PMK)Mevalonate-5-phosphateMevalonate-5-diphosphate (MVAPP)
6Mevalonate diphosphate decarboxylase (MDD)Mevalonate-5-diphosphateIsopentenyl pyrophosphate (IPP)
7Isopentenyl pyrophosphate isomerase (IPI)Isopentenyl pyrophosphateDimethylallyl pyrophosphate (DMAPP)

Note: This table represents the classical MVA pathway.

Diagram 1: The Mevalonate (MVA) Pathway

MVA_Pathway AcetylCoA 2x Acetyl-CoA AACT AACT AcetylCoA->AACT AcetoacetylCoA Acetoacetyl-CoA HMGS HMGS AcetoacetylCoA->HMGS AcetylCoA2 Acetyl-CoA AcetylCoA2->HMGS HMG_CoA HMG-CoA HMGR HMGR HMG_CoA->HMGR Mevalonate Mevalonate MK MK Mevalonate->MK MVAP Mevalonate-5-P PMK PMK MVAP->PMK MVAPP Mevalonate-5-PP MDD MDD MVAPP->MDD IPP Isopentenyl-PP IPI IPI IPP->IPI DMAPP Dimethylallyl-PP DMAPP->IPI AACT->AcetoacetylCoA HMGS->HMG_CoA HMGR->Mevalonate MK->MVAP PMK->MVAPP MDD->IPP IPI->DMAPP MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-P GAP->DXS DOXP 1-deoxy-D-xylulose-5-P DXR DXR DOXP->DXR MEP 2-C-methyl-D-erythritol-4-P MCT MCT MEP->MCT CDP_ME CDP-ME CMK CMK CDP_ME->CMK CDP_MEP CDP-ME2P MDS MDS CDP_MEP->MDS ME_cPP ME-cPP HDS HDS ME_cPP->HDS HMB_PP HMB-PP HDR HDR HMB_PP->HDR IPP Isopentenyl-PP DMAPP Dimethylallyl-PP DXS->DOXP DXR->MEP MCT->CDP_ME CMK->CDP_MEP MDS->ME_cPP HDS->HMB_PP HDR->IPP HDR->DMAPP Alt_MVA_Pathway Mevalonate Mevalonate MK MK Mevalonate->MK MVAP Mevalonate-5-P MPD MPD MVAP->MPD IP Isopentenyl-P IPK IPK IP->IPK IPP Isopentenyl-PP MK->MVAP MPD->IP IPK->IPP Metabolite_Quantification_Workflow Harvesting Sample Harvesting and Quenching Extraction Metabolite Extraction Harvesting->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis C13_Labeling_Logic Labeled_Culture Culture with 13C-labeled substrate Time_Sampling Time-course sampling and quenching Labeled_Culture->Time_Sampling Metabolite_Extraction Metabolite extraction Time_Sampling->Metabolite_Extraction Isotopologue_Analysis LC-MS/MS isotopologue analysis Metabolite_Extraction->Isotopologue_Analysis Flux_Calculation Computational flux calculation Isotopologue_Analysis->Flux_Calculation

References

Evolutionary Origins of the Mevalonate and Non-Mevalonate Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration of the Ancient Metabolic Routes for Isoprenoid Biosynthesis

Isoprenoids, a vast and functionally diverse class of natural products, are fundamental to life as we know it. From contributing to cell membrane integrity to participating in vital electron transport chains, these molecules are indispensable across all three domains of life: Archaea, Bacteria, and Eukarya. The universal building blocks of all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Intriguingly, two distinct and evolutionarily ancient metabolic pathways have evolved to produce these essential precursors: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway. This technical guide delves into the evolutionary origins of these two pathways, examining their distribution, the key enzymes that define them, and the compelling evidence for their complex evolutionary histories shaped by vertical descent and lateral gene transfer.

The Two Pathways: A Fundamental Dichotomy

The MVA and MEP pathways are biochemically and genetically distinct, representing a striking example of convergent evolution to solve the same metabolic challenge. The MVA pathway, first elucidated in yeast and animals, commences with acetyl-CoA. In contrast, the MEP pathway, a more recent discovery found in many bacteria and the plastids of plants, utilizes pyruvate and glyceraldehyde 3-phosphate as its starting materials.[1][2][3]

The Mevalonate (MVA) Pathway

The canonical MVA pathway, found in eukaryotes and archaea, involves a series of enzymatic reactions that convert three molecules of acetyl-CoA into IPP.[3] However, significant variations of this pathway exist, particularly within the archaeal domain, highlighting a fascinating evolutionary divergence.[4]

The Non-Mevalonate (MEP) Pathway

The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is predominant in most bacteria, green algae, and the plastids of higher plants.[5][6] This pathway is essential for the biosynthesis of photosynthetic pigments and various hormones in plants, and for cell wall components in bacteria. Its absence in humans and other animals makes it an attractive target for the development of novel antibiotics and herbicides.

Distribution of the MVA and MEP Pathways Across the Tree of Life

The distribution of the MVA and MEP pathways across the three domains of life is not absolute and presents a mosaic pattern that speaks to a complex evolutionary history. While general trends can be observed, numerous exceptions challenge a simple narrative of vertical inheritance.

Domain/GroupPredominant Pathway(s)Exceptions/Notes
Archaea MVA (with variations)A few members of the DPANN superphylum possess some enzymes of the MEP pathway. The MVA pathway in Archaea shows significant variations from the canonical eukaryotic pathway.[4]
Bacteria MEPSeveral bacterial phyla, including Firmicutes, Spirochaetes, and some Proteobacteria, possess the MVA pathway.[7][8] Some bacteria, like Listeria monocytogenes, have both pathways. The presence of the MVA pathway in bacteria is often attributed to lateral gene transfer.[7][9]
Eukarya MVA (cytosolic)Plastid-bearing eukaryotes (plants, algae) also possess the MEP pathway within their plastids, a legacy of the cyanobacterial endosymbiont.[5] Some apicomplexan parasites, which have a non-photosynthetic plastid, rely exclusively on the MEP pathway.

Comparative Enzyme Kinetics: A Window into Evolutionary Adaptation

The kinetic properties of the key enzymes in the MVA and MEP pathways offer insights into their functional evolution and adaptation to different cellular environments.

Key Enzymes of the MVA Pathway
EnzymeOrganismSubstrate(s)Kmkcatkcat/Km (M-1s-1)
HMG-CoA Reductase Sulfolobus solfataricus (Archaea)HMG-CoA17 µM--
NADPH23 µM--
Mevalonate Kinase Tribolium castaneum (Insect)Mevalonate---
Phosphomevalonate Kinase Saccharomyces cerevisiae (Yeast)Mevalonate-5-P885 µM (30°C)--
ATP98.3 µM (30°C)--
Streptococcus pneumoniae (Bacteria)Mevalonate-5-P4.2 µM3.4 s-18.1 x 105
ATP74 µM--
Key Enzymes of the MEP Pathway
EnzymeOrganismSubstrate(s)Kmkcatkcat/Km (M-1s-1)
DXS Rhodobacter capsulatus (Bacteria)Pyruvate610 µM--
GAP150 µM--
Populus trichocarpa (Plant)Pyruvate87.8 µM--
GAP18.5 µM--
IspD Escherichia coli (Bacteria)MEP265 µM--
IspF Mycobacterium tuberculosis (Bacteria)CDP-ME2P81.1 µM7.3 x 10-3 s-190

Visualizing the Pathways and Their Evolutionary Relationships

The following diagrams, generated using the DOT language, illustrate the core steps of the MVA and MEP pathways and a conceptual model of their evolutionary history.

MVA_Pathway cluster_upper Upper MVA Pathway cluster_lower_euk Lower MVA Pathway (Eukaryotic) cluster_lower_arch Lower MVA Pathway (Archaeal Variant) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK Isopentenyl-P Isopentenyl-P Mevalonate-5-P->Isopentenyl-P MPD IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI Isopentenyl-P->IPP IPK

Figure 1: The Mevalonate (MVA) Pathway with Eukaryotic and Archaeal variations.

MEP_Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP MEP MEP DXP->MEP DXR/IspC CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE ME-cPP ME-cPP CDP-MEP->ME-cPP IspF HMB-PP HMB-PP ME-cPP->HMB-PP IspG IPP_DMAPP IPP + DMAPP HMB-PP->IPP_DMAPP IspH Evolutionary_Origins cluster_archaea Archaea cluster_bacteria Bacteria cluster_eukarya Eukarya LUCA Last Universal Common Ancestor Archaea MVA Pathway (with variations) LUCA->Archaea Bacteria MEP Pathway (ancestral) LUCA->Bacteria Eukarya_MVA MVA Pathway (cytosolic) LUCA->Eukarya_MVA MVA_in_Bacteria MVA Pathway (acquired via LGT) Archaea->MVA_in_Bacteria LGT Bacteria->MVA_in_Bacteria LGT Eukarya_MVA->MVA_in_Bacteria LGT Eukarya_MEP MEP Pathway (plastidial) Cyanobacterium Endosymbiotic Cyanobacterium Cyanobacterium->Eukarya_MEP Endosymbiosis Phylogenetic_Workflow A Identify Homologous Enzyme Sequences B Multiple Sequence Alignment A->B C Construct Phylogenetic Tree B->C D Compare Gene Tree with Species Tree C->D E Infer Evolutionary Events (e.g., LGT) D->E

References

Compartmentalization of Isopentenyl Phosphate Synthesis in Eukaryotes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products with crucial functions in all domains of life. In eukaryotes, the synthesis of these essential precursors is spatially segregated into distinct subcellular compartments, a phenomenon known as compartmentalization. This guide provides a comprehensive technical overview of the two primary pathways responsible for IPP synthesis—the mevalonate (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway—with a focus on their subcellular localization, the key enzymes involved, their kinetic properties, and the metabolic flux under various conditions. Detailed experimental protocols for studying these pathways and their regulation are also provided, along with visualizations of key processes to facilitate a deeper understanding of this fundamental aspect of eukaryotic cell biology. This information is critical for researchers in basic science and for professionals in drug development, as these pathways represent promising targets for novel therapeutic agents and metabolic engineering strategies.

Introduction

Isoprenoids, also known as terpenoids, constitute one of the largest and most diverse families of natural products, with over 30,000 known compounds.[1] They serve a multitude of essential functions in eukaryotic cells, including:

  • Structural roles: Sterols, such as cholesterol in animals and ergosterol in fungi, are crucial components of cell membranes, modulating their fluidity and permeability.[2][3]

  • Electron transport: The prenyl side chains of quinones, like coenzyme Q (ubiquinone), are vital for electron transport in the mitochondrial respiratory chain.[1]

  • Photosynthesis: In photosynthetic eukaryotes, carotenoids and the phytol tail of chlorophyll are essential for light harvesting and photoprotection.[1]

  • Hormones and signaling molecules: Many hormones, such as gibberellins, brassinosteroids, and abscisic acid in plants, are isoprenoid derivatives.[1] Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to proteins, is crucial for their proper subcellular localization and function in signaling pathways.[1]

  • Defense and communication: Plants produce a vast array of volatile and non-volatile isoprenoids that function in defense against herbivores and pathogens, as well as in attracting pollinators.[1]

The biosynthesis of all isoprenoids originates from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Eukaryotic organisms have evolved two distinct and independently regulated pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] A key feature of isoprenoid biosynthesis in many eukaryotes, particularly in plants and apicomplexan parasites, is the strict compartmentalization of these two pathways.[4][5] This spatial separation allows for independent regulation of isoprenoid production in different cellular locations, enabling the cell to fine-tune the synthesis of specific classes of isoprenoids according to developmental and environmental cues.[6]

This in-depth technical guide will explore the core aspects of the compartmentalization of isopentenyl phosphate synthesis in eukaryotes, providing researchers, scientists, and drug development professionals with a detailed understanding of this critical metabolic process.

The Mevalonate (MVA) Pathway

The MVA pathway is the primary source of IPP in animals, fungi, and archaea.[2][3] In plants and other photosynthetic eukaryotes, the MVA pathway is localized to the cytosol, endoplasmic reticulum (ER), and peroxisomes and is primarily responsible for the synthesis of sterols, sesquiterpenes, and the prenyl chains of ubiquinone.[5][7][8]

The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can then be isomerized to DMAPP.

Subcellular Localization and Key Enzymes

The enzymes of the MVA pathway are distributed across the cytosol, ER, and peroxisomes:

  • Cytosol: The initial steps, from acetyl-CoA to mevalonate, primarily occur in the cytosol.[7] Key enzymes include Acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR). Mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD) are also cytosolic.[9][10]

  • Endoplasmic Reticulum (ER): HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway, is an integral membrane protein of the ER.[11]

  • Peroxisomes: Evidence suggests that some enzymes of the MVA pathway, including AACT and HMGS, are also localized to peroxisomes, indicating a potential role for this organelle in the initial steps of isoprenoid biosynthesis.[1][8]

Signaling Pathway Diagram

MVA_Pathway cluster_cytosol Cytosol / ER / Peroxisome AcetylCoA Acetyl-CoA (x2) AACT AACT (ERG10) AcetylCoA->AACT AcetoacetylCoA Acetoacetyl-CoA HMGS HMGS (ERG13) AcetoacetylCoA->HMGS HMG_CoA HMG-CoA HMGR HMGR (HMG1/2) HMG_CoA->HMGR Mevalonate Mevalonate MK MK (ERG12) Mevalonate->MK Mevalonate_P Mevalonate-5-P PMK PMK (ERG8) Mevalonate_P->PMK Mevalonate_PP Mevalonate-5-PP MVD MVD (ERG19) Mevalonate_PP->MVD IPP IPP IDI IDI1 IPP->IDI DMAPP DMAPP AACT->AcetoacetylCoA HMGS->HMG_CoA HMGR->Mevalonate MK->Mevalonate_P PMK->Mevalonate_PP MVD->IPP IDI->DMAPP

Caption: The Mevalonate (MVA) Pathway in Eukaryotes.

The Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is responsible for IPP and DMAPP synthesis in most bacteria, algae, and the plastids of plants and apicomplexan parasites.[12][13] This pathway is absent in animals and fungi, making it an attractive target for the development of herbicides and antimicrobial drugs.[12] In organisms that possess both pathways, the MEP pathway is typically responsible for the synthesis of plastid-localized isoprenoids such as carotenoids, the phytol side-chain of chlorophylls, and various mono- and diterpenes.[4][13]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then converts DXP to IPP and DMAPP.

Subcellular Localization and Key Enzymes

In eukaryotes, the MEP pathway is exclusively localized to plastids.[4][14] The key enzymes of this pathway are:

  • 1-deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the pathway.

  • 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): Reduces and isomerizes DXP to MEP.

  • 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)

  • 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)

  • 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS)

  • 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR): Catalyzes the final step, producing both IPP and DMAPP.

Signaling Pathway Diagram

MEP_Pathway cluster_plastid Plastid Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-P G3P->DXS DXP DXP DXR DXR DXP->DXR MEP MEP MCT MCT MEP->MCT CDP_ME CDP-ME CMK CMK CDP_ME->CMK CDP_MEP CDP-MEP MDS MDS CDP_MEP->MDS ME_cPP ME-cPP HDS HDS ME_cPP->HDS HMBPP HMBPP HDR HDR HMBPP->HDR IPP IPP DMAPP DMAPP DXS->DXP DXR->MEP MCT->CDP_ME CMK->CDP_MEP MDS->ME_cPP HDS->HMBPP HDR->IPP HDR->DMAPP

Caption: The Methyl-D-Erythritol 4-Phosphate (MEP) Pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the MVA and MEP pathways from various eukaryotic organisms. This data is essential for understanding the catalytic efficiency of these enzymes and for building kinetic models of isoprenoid biosynthesis.

Table 1: Kinetic Parameters of Mevalonate (MVA) Pathway Enzymes
EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
HMGRSaccharomyces cerevisiaeHMG-CoA4.1--[15]
MKRat (ovary)DL-Mevalonate3.6--[10][16]
Rat (ovary)MgATP2-120--[10][16]
PMKSaccharomyces cerevisiaeATP98.3-4.51[17][18]
Saccharomyces cerevisiaeMevalonate-5-P885-4.51[17][18]
Streptococcus pneumoniaeATP743.4-
Streptococcus pneumoniaePhosphomevalonate4.23.4-
MVDSaccharomyces cerevisiaeMVAPP50 - 300--[13]
IDI1Escherichia coliIPP100.08-[2][14]
FPPSHumanIPP0.6--[19]
HumanGPP0.7--[19]
Table 2: Kinetic Parameters of Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Enzymes
EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/h/mg)Reference(s)
DXSArabidopsis thaliana----[20]
DXRArabidopsis thaliana----[21][22]
GGPPSArabidopsis thaliana----[23][24]
GGPPSSalvia officinalisIPP1.80.19-[7]
Salvia officinalisDMAPP1.5--[7]
Salvia officinalisGPP0.9--[7]
GGPPSPhalaenopsis bellinaIPP2.50.25-[7]
Phalaenopsis bellinaDMAPP2.1--[7]
Phalaenopsis bellinaGPP1.2--[7]
GGPPSHumulus lupulusIPP3.20.33-[7]
Humulus lupulusDMAPP2.8--[7]
Humulus lupulusGPP1.5--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the compartmentalization of this compound synthesis.

Subcellular Fractionation for Isolation of Cytosol and Plastids

This protocol is adapted for the isolation of chloroplasts from Chlamydomonas reinhardtii.

Workflow Diagram:

Subcellular_Fractionation Start Cell Culture (wall-deficient) Harvest Harvest Cells (centrifugation) Start->Harvest Resuspend Resuspend in Breaking Buffer Harvest->Resuspend Lyse Cell Lysis (syringe passage) Resuspend->Lyse Centrifuge1 Differential Centrifugation (low speed) Lyse->Centrifuge1 Supernatant1 Supernatant (crude chloroplasts) Centrifuge1->Supernatant1 Pellet1 Pellet (unbroken cells, debris) Centrifuge1->Pellet1 Centrifuge2 Percoll Gradient Centrifugation Supernatant1->Centrifuge2 Fractions Collect Fractions Centrifuge2->Fractions IntactChloroplasts Intact Chloroplasts Fractions->IntactChloroplasts OtherOrganelles Other Organelles Fractions->OtherOrganelles

Caption: Workflow for Chloroplast Isolation.

Methodology:

  • Cell Culture: Grow a cell wall-deficient strain of Chlamydomonas reinhardtii under synchronized lighting conditions to ensure uniformity in cell size and growth stage.[13]

  • Cell Harvest: Harvest the cells by centrifugation.[14]

  • Cell Disruption: Resuspend the cell pellet in a breaking buffer and disrupt the cells by passing them through a narrow-bore syringe needle.[2][14]

  • Purification: Purify the intact chloroplasts from the crude homogenate using differential centrifugation followed by Percoll gradient centrifugation.[2][14]

  • Quality Assessment: Assess the integrity and purity of the isolated chloroplasts using electron microscopy, marker enzyme analysis, and ferricyanide exclusion assays.[13]

Enzyme Assays

This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, 1 mM DTT), HMG-CoA, and NADPH.

  • Enzyme Addition: Initiate the reaction by adding the purified HMGR enzyme or a cell extract containing the enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

This coupled assay measures the activity of DXS by coupling the production of DXP to its reduction by DXR, which is monitored by the oxidation of NADPH.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM thiamine pyrophosphate), pyruvate, glyceraldehyde 3-phosphate, NADPH, and an excess of purified DXR enzyme.

  • Enzyme Addition: Initiate the reaction by adding the purified DXS enzyme or a cell extract containing the enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the DXS activity based on the rate of NADPH consumption.

Metabolic Labeling with 13C-Glucose

This technique is used to trace the flow of carbon from glucose into the intermediates and final products of the MVA and MEP pathways.

Workflow Diagram:

Metabolic_Labeling Start Cell Culture Labeling Incubate with 13C-Glucose Start->Labeling Harvest Harvest Cells Labeling->Harvest Quench Quench Metabolism Harvest->Quench Extract Extract Metabolites Quench->Extract Analysis LC-MS or GC-MS Analysis Extract->Analysis Data Determine Labeling Patterns Analysis->Data Flux Metabolic Flux Analysis Data->Flux

Caption: Workflow for 13C-Metabolic Labeling.

Methodology:

  • Cell Culture: Grow eukaryotic cells in a defined medium.

  • Labeling: Replace the standard medium with a medium containing a 13C-labeled glucose tracer (e.g., [1,2-13C]glucose or uniformly labeled [U-13C]glucose).

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.

  • Analysis: Analyze the isotopic labeling patterns of the MVA and MEP pathway intermediates and downstream isoprenoids using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Flux Analysis: Use the labeling data in conjunction with metabolic models to calculate the carbon flux through each pathway.[25][26]

Regulation and Crosstalk

The MVA and MEP pathways are subject to complex regulatory mechanisms that operate at the transcriptional, translational, and post-translational levels. Key regulatory enzymes, such as HMGR in the MVA pathway and DXS in the MEP pathway, are major control points for flux through their respective pathways.

While the two pathways are physically separated, there is evidence for a limited exchange of isoprenoid precursors between the cytosol and plastids in plants, a phenomenon referred to as "crosstalk".[11][18] This exchange allows for a coordinated regulation of isoprenoid biosynthesis throughout the cell. The precise mechanisms and physiological significance of this crosstalk are still under active investigation.

Implications for Drug Development and Metabolic Engineering

The essential nature of the MVA and MEP pathways and their differential distribution across eukaryotes make them attractive targets for drug development.

  • Inhibitors of the MVA pathway: Statins, which are competitive inhibitors of HMG-CoA reductase, are widely used as cholesterol-lowering drugs. Bisphosphonates, which inhibit farnesyl pyrophosphate synthase, are used to treat bone diseases.

  • Inhibitors of the MEP pathway: As this pathway is essential in many pathogenic bacteria and parasites but absent in humans, its enzymes are promising targets for the development of novel antibiotics and antiparasitic drugs.

Furthermore, a detailed understanding of the compartmentalization and regulation of this compound synthesis is crucial for the metabolic engineering of microorganisms and plants to produce high-value isoprenoids, such as pharmaceuticals, biofuels, and fragrances.[15]

Conclusion

The compartmentalization of this compound synthesis into the MVA and MEP pathways is a fundamental feature of eukaryotic metabolism. This spatial separation allows for the independent regulation of isoprenoid biosynthesis in different subcellular locations, enabling cells to produce a vast array of essential molecules with diverse functions. A thorough understanding of the enzymes, kinetics, and regulation of these pathways is critical for advancing our knowledge of eukaryotic cell biology and for the development of new therapeutic agents and biotechnological applications. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in this exciting and rapidly evolving field.

References

The Central Role of Isopentenyl Phosphate in Terpene and Terpenoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl phosphate and its activated form, isopentenyl pyrophosphate (IPP), stand as the universal five-carbon building blocks for the biosynthesis of terpenes and terpenoids, a vast and structurally diverse class of natural products with profound applications in medicine and industry. This technical guide provides an in-depth exploration of the pivotal role of this compound in these biosynthetic pathways. We will dissect the intricacies of the canonical mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways that generate IPP, as well as the more recently elucidated salvage pathway involving this compound kinase (IPK). This document is designed to be a comprehensive resource, offering detailed quantitative data on enzyme kinetics and metabolite concentrations, step-by-step experimental protocols for key analytical techniques, and clear visualizations of the involved biochemical pathways and experimental workflows.

Introduction to Terpene and Terpenoid Biosynthesis

Terpenes and terpenoids constitute one of the largest classes of natural products, with over 80,000 known compounds.[1] Their diverse structures underpin a wide array of biological functions and pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The biosynthesis of all terpenes and terpenoids originates from the five-carbon precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These fundamental units are sequentially condensed to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which then undergo complex cyclization and modification reactions catalyzed by a variety of terpene synthases and other modifying enzymes to generate the vast diversity of terpene skeletons.[1]

Two primary metabolic routes are responsible for the production of IPP and DMAPP in nature: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] In eukaryotes, the MVA pathway operates in the cytosol, while in plants and some prokaryotes, the MEP pathway is active in plastids.[2] The existence of these distinct pathways highlights the evolutionary divergence and compartmentalization of terpene biosynthesis. Furthermore, a salvage pathway involving this compound kinase (IPK) has been identified, adding another layer of regulation to the intricate network of terpenoid metabolism. This pathway allows for the phosphorylation of this compound (IP), which can be generated from the dephosphorylation of IPP, back to its active pyrophosphate form.

Biosynthetic Pathways of Isopentenyl Pyrophosphate

The Mevalonate (MVA) Pathway

The mevalonate pathway, the first elucidated route to IPP, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] This is followed by the key regulatory step catalyzed by HMG-CoA reductase (HMGR), which reduces HMG-CoA to mevalonate. A series of phosphorylation and decarboxylation steps then convert mevalonate into IPP.[3] The MVA pathway is the primary source of IPP for the synthesis of sesquiterpenes (C15) and triterpenes (C30), including sterols, in the cytoplasm of eukaryotes.[2]

// Nodes for metabolites AcetylCoA [label="Acetyl-CoA (x3)"]; AcetoacetylCoA [label="Acetoacetyl-CoA"]; HMG_CoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; Mevalonate_P [label="Mevalonate-5-P"]; Mevalonate_PP [label="Mevalonate-5-PP"]; IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#FBBC05"];

// Nodes for enzymes Acat [label="ACAT", shape=oval, fillcolor="#FFFFFF"]; HMGS [label="HMGS", shape=oval, fillcolor="#FFFFFF"]; HMGR [label="HMGR", shape=oval, fillcolor="#EA4335"]; MK [label="MK", shape=oval, fillcolor="#FFFFFF"]; PMK [label="PMK", shape=oval, fillcolor="#FFFFFF"]; MVD [label="MVD", shape=oval, fillcolor="#FFFFFF"];

// Pathway flow AcetylCoA -> AcetoacetylCoA [label="2 ATP\n2 CoA"]; AcetoacetylCoA -> HMG_CoA [label="Acetyl-CoA\nCoA"]; HMG_CoA -> Mevalonate [label="2 NADPH\n2 NADP+ + CoA"]; Mevalonate -> Mevalonate_P [label="ATP\nADP"]; Mevalonate_P -> Mevalonate_PP [label="ATP\nADP"]; Mevalonate_PP -> IPP [label="ATP\nADP + CO2 + Pi"];

// Enzyme connections Acat -> AcetylCoA [style=invis]; HMGS -> AcetoacetylCoA [style=invis]; HMGR -> HMG_CoA [style=invis]; MK -> Mevalonate [style=invis]; PMK -> Mevalonate_P [style=invis]; MVD -> Mevalonate_PP [style=invis];

{rank=same; AcetylCoA; Acat;} {rank=same; AcetoacetylCoA; HMGS;} {rank=same; HMG_CoA; HMGR;} {rank=same; Mevalonate; MK;} {rank=same; Mevalonate_P; PMK;} {rank=same; Mevalonate_PP; MVD;} } Mevalonate (MVA) Pathway for IPP Biosynthesis.

The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2] A series of enzymatic reactions, including a key rearrangement and reduction step, converts DXP into IPP and DMAPP.[2] In plants, the MEP pathway is located in the plastids and is responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and the phytol tail of chlorophyll.[2]

// Nodes for metabolites Pyruvate [label="Pyruvate"]; GAP [label="Glyceraldehyde 3-P"]; DXP [label="1-Deoxy-D-xylulose 5-P"]; MEP [label="2-C-Methyl-D-erythritol 4-P"]; CDP_ME [label="4-(Cytidine 5'-PP)-2-C-methyl-D-erythritol"]; CDP_MEP [label="2-P-4-(Cytidine 5'-PP)-2-C-methyl-D-erythritol"]; MEcPP [label="2-C-Methyl-D-erythritol 2,4-cyclodiphosphate"]; HMBPP [label="(E)-4-Hydroxy-3-methyl-but-2-enyl-PP"]; IPP_DMAPP [label="IPP / DMAPP", fillcolor="#FBBC05"];

// Nodes for enzymes DXS [label="DXS", shape=oval, fillcolor="#FFFFFF"]; DXR [label="DXR", shape=oval, fillcolor="#FFFFFF"]; MCT [label="MCT", shape=oval, fillcolor="#FFFFFF"]; CMK [label="CMK", shape=oval, fillcolor="#FFFFFF"]; MDS [label="MDS", shape=oval, fillcolor="#FFFFFF"]; HDS [label="HDS", shape=oval, fillcolor="#FFFFFF"]; HDR [label="HDR", shape=oval, fillcolor="#FFFFFF"];

// Pathway flow Pyruvate -> DXP; GAP -> DXP; DXP -> MEP [label="NADPH\nNADP+"]; MEP -> CDP_ME [label="CTP\nPPi"]; CDP_ME -> CDP_MEP [label="ATP\nADP"]; CDP_MEP -> MEcPP [label="CMP"]; MEcPP -> HMBPP; HMBPP -> IPP_DMAPP;

// Enzyme connections DXS -> DXP [style=invis]; DXR -> MEP [style=invis]; MCT -> CDP_ME [style=invis]; CMK -> CDP_MEP [style=invis]; MDS -> MEcPP [style=invis]; HDS -> HMBPP [style=invis]; HDR -> IPP_DMAPP [style=invis];

{rank=same; Pyruvate; GAP; DXS;} {rank=same; DXP; DXR;} {rank=same; MEP; MCT;} {rank=same; CDP_ME; CMK;} {rank=same; CDP_MEP; MDS;} {rank=same; MEcPP; HDS;} {rank=same; HMBPP; HDR;} } 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway.

The this compound Kinase (IPK) Salvage Pathway

A third, more recently characterized pathway provides a mechanism for the cell to recycle this compound (IP) back into the active IPP pool. This "salvage" pathway is catalyzed by this compound kinase (IPK), which phosphorylates IP to IPP in an ATP-dependent manner. IP itself can be generated through the dephosphorylation of IPP by certain phosphatases. This pathway adds a layer of regulation to the overall flux of terpenoid biosynthesis by controlling the levels of IP, which can act as a competitive inhibitor of some downstream enzymes.

// Nodes for metabolites IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#FBBC05"]; IP [label="this compound (IP)"]; Terpenoids [label="Terpenoids & Terpenoids"];

// Nodes for enzymes Phosphatase [label="Phosphatase", shape=oval, fillcolor="#FFFFFF"]; IPK [label="IPK", shape=oval, fillcolor="#34A853"];

// Pathway flow IPP -> IP [label="H2O\nPi"]; IP -> IPP [label="ATP\nADP", color="#34A853", fontcolor="#34A853"]; IPP -> Terpenoids;

// Enzyme connections Phosphatase -> IP [style=invis]; IPK -> IPP [style=invis];

{rank=same; IPP; Phosphatase;} {rank=same; IP; IPK;} } this compound Kinase (IPK) Salvage Pathway.

Quantitative Data on Key Enzymes and Metabolites

The efficiency and regulation of terpene biosynthesis are governed by the kinetic properties of the enzymes involved and the intracellular concentrations of key metabolites. This section provides a summary of available quantitative data for selected enzymes and intermediates in the MVA, MEP, and IPK pathways.

Kinetic Parameters of Key Biosynthetic Enzymes

The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for several key enzymes in the biosynthesis of IPP. These parameters provide insights into the substrate affinity and catalytic efficiency of each enzyme, which are critical for understanding pathway flux and for metabolic engineering efforts.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference(s)
HMG-CoA Reductase (HMGR) Homo sapiensHMG-CoA42.1[4]
Burkholderia cenocepaciaHMG-CoA211.8[5]
Phosphomevalonate Kinase (PMK) Saccharomyces cerevisiaeMevalonate-5-P88039.9[6][7]
ATP74.3-[6][7]
Streptococcus pneumoniaeMevalonate-5-P4.23.4[8][9][10]
ATP74-[8][9][10]
Mevalonate Diphosphate Decarboxylase (MVD) Homo sapiensMevalonate-5-PP28.94.5[11]
ATP690-[11]
This compound Kinase (IPK) Arabidopsis thalianaThis compound0.79 - 321.9 - 3.7[6]
Thermoplasma acidophilumThis compound1111[8]
Methanothermobacter thermautotrophicusThis compound0.81.1[8]
Intracellular Concentrations of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

The intracellular pools of IPP and its isomer DMAPP are critical determinants of the rate of terpene biosynthesis. The following table provides examples of their measured concentrations in different microbial systems, which are often used as hosts for the heterologous production of terpenoids.

OrganismConditionIPP ConcentrationDMAPP ConcentrationReference(s)
Escherichia coliBatch culture~0.5 mM-[12][13]
Saccharomyces cerevisiaeEngineered for isoprenol production147-fold increase with IUP pathway36.2-fold increase with IUP pathway[14]
Saccharomyces cerevisiaeEngineered with FPPS mutantsVaried with mutationVaried with mutation[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in terpene biosynthesis. These protocols are intended to serve as a starting point for researchers and may require optimization for specific experimental systems.

Quantification of Isopentenyl Pyrophosphate (IPP) by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of IPP in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., Nexera UPLC with LCMS-8060)

  • Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)

  • IPP standard

  • Internal standard (e.g., ¹³C₅-IPP)

  • Methanol, acetonitrile, ammonium acetate, formic acid (LC-MS grade)

  • Microcentrifuge tubes, syringes, and filters (0.22 µm)

Procedure:

  • Sample Preparation (Cell Culture): a. Harvest cells by centrifugation at 4°C. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells using a suitable method (e.g., sonication, bead beating) in a cold extraction solvent (e.g., 80% methanol). d. Add the internal standard to the lysate. e. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis: a. Set up the LC method with a suitable gradient of mobile phases (e.g., A: 10 mM ammonium acetate in water with 0.1% formic acid; B: acetonitrile). b. Set up the MS/MS method in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of IPP and the internal standard. c. Inject the prepared sample onto the LC-MS/MS system.

  • Data Analysis: a. Integrate the peak areas for IPP and the internal standard. b. Generate a standard curve using known concentrations of the IPP standard. c. Calculate the concentration of IPP in the sample by normalizing to the internal standard and comparing to the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Harvest Harvest & Wash Cells Lyse Lyse Cells & Add IS Harvest->Lyse Centrifuge Centrifuge & Filter Lyse->Centrifuge Inject Inject Sample Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify

Recombinant Expression and Purification of this compound Kinase (IPK)

This protocol outlines the steps for producing and purifying recombinant IPK, which is essential for in vitro characterization and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Transformation and Expression: a. Transform the IPK expression plasmid into competent E. coli cells. b. Inoculate a starter culture and grow overnight. c. Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis and Clarification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or French press. d. Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Affinity Chromatography: a. Equilibrate the Ni-NTA column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer to remove non-specifically bound proteins. d. Elute the His-tagged IPK with elution buffer.

  • Purity Analysis and Storage: a. Analyze the purified protein fractions by SDS-PAGE to assess purity. b. Pool the pure fractions and dialyze into a suitable storage buffer (e.g., containing glycerol). c. Determine the protein concentration and store at -80°C.

Site-Directed Mutagenesis of Terpene Synthases

This protocol provides a general method for introducing specific mutations into the gene of a terpene synthase to investigate structure-function relationships.

Materials:

  • Template plasmid DNA containing the terpene synthase gene

  • Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design complementary primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: a. Set up a PCR reaction with the template DNA, mutagenic primers, dNTPs, and high-fidelity polymerase. b. Perform PCR with a suitable number of cycles (typically 12-18) to amplify the entire plasmid containing the mutation.

  • DpnI Digestion: a. Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact. b. Incubate at 37°C for 1-2 hours.

  • Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on a selective agar plate and incubate overnight.

  • Verification: a. Select several colonies and isolate the plasmid DNA. b. Verify the presence of the desired mutation by DNA sequencing.

Conclusion

This compound and its pyrophosphorylated derivative, IPP, are undeniably at the heart of the vast and intricate world of terpene and terpenoid biosynthesis. The convergence of the MVA and MEP pathways on this central precursor, coupled with the regulatory oversight of the IPK salvage pathway, underscores the elegant control mechanisms that have evolved to manage the production of this diverse class of natural products. For researchers in academia and industry, a deep understanding of these pathways, the kinetics of their constituent enzymes, and the methodologies to study them is paramount. The quantitative data, detailed protocols, and visual representations provided in this guide are intended to empower scientists and drug development professionals to further unravel the complexities of terpenoid metabolism and to harness its potential for the creation of novel therapeutics and other valuable bio-based products. As our knowledge of these systems continues to expand, so too will our ability to engineer them for the benefit of human health and a more sustainable future.

References

An In-depth Technical Guide to the Key Enzymes of the Isopentenyl Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the isopentenyl phosphate (IPP) pathway, also known as the mevalonate (MVA) pathway. This essential metabolic route is responsible for the biosynthesis of isoprenoids, a vast and diverse class of molecules critical for numerous cellular functions. Dysregulation of this pathway is implicated in various diseases, making its enzymatic components key targets for therapeutic intervention.

The this compound Pathway: An Overview

The this compound pathway is a conserved metabolic cascade that converts the simple precursor acetyl-CoA into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] These molecules are the fundamental units for the synthesis of a wide array of isoprenoids, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] The pathway is tightly regulated, primarily at the level of HMG-CoA reductase, to meet the cell's demand for these vital compounds.[2]

The pathway can be broadly divided into two stages: the upper and lower mevalonate pathway. The upper pathway involves the synthesis of the key intermediate, mevalonate, from acetyl-CoA. The lower pathway encompasses the conversion of mevalonate into IPP and DMAPP.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetyl-CoA acetyltransferase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-phosphate mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-diphosphate mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl diphosphate (IPP) mevalonate_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl diphosphate (DMAPP) ipp->dmapp Isopentenyl diphosphate isomerase isoprenoids Isoprenoids ipp->isoprenoids dmapp->isoprenoids

Figure 1: The this compound (Mevalonate) Pathway.

Key Enzymes and Their Kinetic Properties

The enzymatic reactions of the mevalonate pathway are catalyzed by a series of highly specific enzymes. Understanding their kinetic parameters is crucial for comprehending pathway flux and for the rational design of inhibitors.

EnzymeAbbreviationSubstrate(s)Product(s)OrganismKmkcatVmax
Acetyl-CoA acetyltransferaseACATAcetyl-CoAAcetoacetyl-CoA, CoAE. coli40 µM (for Acetyl-CoA)--
HMG-CoA synthaseHMGCSAcetoacetyl-CoA, Acetyl-CoAHMG-CoA, CoAHuman---
HMG-CoA reductaseHMGCRHMG-CoA, NADPHMevalonate, NADP+, CoAHuman4 µM (for HMG-CoA)--
Mevalonate kinaseMVKMevalonate, ATPMevalonate-5-phosphate, ADPS. cerevisiae885 µM (for Mevalonate-5-phosphate)-5.33 µmol/min/mg
Phosphomevalonate kinasePMVKMevalonate-5-phosphate, ATPMevalonate-5-diphosphate, ADPS. pneumoniae4.2 µM (for Mevalonate-5-phosphate)3.4 s-1-
Diphosphomevalonate decarboxylaseMVDMevalonate-5-diphosphate, ATPIsopentenyl diphosphate, ADP, CO2, PiRat liver20 µM (for (R)-5-diphosphomevalonate)--
Isopentenyl diphosphate isomeraseIDIIsopentenyl diphosphateDimethylallyl diphosphateE. coli---

Note: Kinetic parameters can vary significantly depending on the organism, assay conditions, and protein purification methods. The values presented here are for illustrative purposes and are sourced from various publications. A comprehensive understanding requires consulting the primary literature for specific experimental contexts.

Regulation of the this compound Pathway

The mevalonate pathway is intricately regulated to maintain cellular homeostasis of isoprenoid levels. The primary point of regulation is the enzyme HMG-CoA reductase (HMGCR). The expression and activity of HMGCR are controlled by a sophisticated feedback mechanism mediated by Sterol Regulatory Element-Binding Proteins (SREBPs).

When cellular sterol levels are low, SREBP-2 is proteolytically cleaved in the Golgi apparatus, releasing its N-terminal domain (nSREBP-2). This active transcription factor translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of genes encoding HMGCR and other mevalonate pathway enzymes, thereby upregulating their transcription. Conversely, high sterol levels prevent SREBP-2 processing, leading to a decrease in the transcription of these genes.

SREBP_Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus srebp_scap SREBP-SCAP Complex insig INSIG srebp_scap->insig High Sterols (Inactive) s1p S1P srebp_scap->s1p Transport to Golgi s2p S2P s1p->s2p Cleavage nsrebp nSREBP s2p->nsrebp Release of nSREBP sre SRE nsrebp->sre Binds hmgcr_gene HMGCR Gene sre->hmgcr_gene Activates Transcription hmgcr_protein HMGCR Protein hmgcr_gene->hmgcr_protein Translation low_sterols Low Sterols low_sterols->srebp_scap Dissociation from INSIG mevalonate_pathway Mevalonate Pathway hmgcr_protein->mevalonate_pathway Catalyzes

Figure 2: SREBP-mediated regulation of HMG-CoA reductase.

Detailed Experimental Protocols

Accurate measurement of the activity of the key enzymes in the mevalonate pathway is essential for research and drug development. The following sections provide detailed methodologies for the assays of several of these enzymes.

HMG-CoA Reductase (HMGCR) Activity Assay

This spectrophotometric assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

  • HMG-CoA Reductase enzyme (purified or in cell lysate)

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction master mix containing assay buffer and NADPH.

  • Add a specific amount of the HMG-CoA reductase enzyme preparation to each well of the microplate.

  • To initiate the reaction, add the HMG-CoA substrate to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M-1cm-1.

Mevalonate Kinase (MVK) Assay

This is a coupled spectrophotometric assay that measures the production of ADP, which is then used to oxidize NADH.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM ATP)

  • Mevalonate substrate

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Mevalonate Kinase (MVK) enzyme

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, mevalonate, PEP, NADH, PK, and LDH in each well.

  • Initiate the reaction by adding the MVK enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADH is converted to NAD+.

  • The rate of the reaction is proportional to the rate of ADP production by MVK.

Phosphomevalonate Kinase (PMVK) Assay

Similar to the MVK assay, this is a coupled spectrophotometric assay.

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 5 mM ATP)

  • Mevalonate-5-phosphate substrate

  • PEP, NADH, PK, LDH

  • Phosphomevalonate Kinase (PMVK) enzyme

  • 96-well microplate and reader

Procedure:

  • The procedure is analogous to the MVK assay, with mevalonate-5-phosphate used as the substrate instead of mevalonate.

Diphosphomevalonate Decarboxylase (MVD) Assay

This coupled spectrophotometric assay also monitors NADH oxidation.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0, 10 mM MgCl2, 8 mM ATP)

  • Mevalonate-5-diphosphate substrate

  • PEP, NADH, PK, LDH

  • Diphosphomevalonate Decarboxylase (MVD) enzyme

  • 96-well microplate and reader

Procedure:

  • The setup is similar to the kinase assays, with mevalonate-5-diphosphate as the substrate. The production of ADP is coupled to NADH oxidation.[3]

Isopentenyl Diphosphate Isomerase (IDI) Assay

This assay often employs radiolabeled substrates or chromatography-based methods to separate and quantify the interconversion of IPP and DMAPP. A common method is the acid-lability assay.[4]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

  • [1-14C]IPP (radiolabeled substrate)

  • Isopentenyl Diphosphate Isomerase (IDI) enzyme

  • Acidic solution (e.g., HCl) to stop the reaction and hydrolyze the allylic diphosphate (DMAPP)

  • Scintillation fluid and counter

Procedure:

  • Incubate the IDI enzyme with [1-14C]IPP in the assay buffer at 37°C.

  • At various time points, stop the reaction by adding an acidic solution.

  • The acid treatment selectively hydrolyzes the [1-14C]DMAPP formed to volatile isoprene, while the [1-14C]IPP remains in solution.

  • The amount of radioactivity remaining in the aqueous phase is measured by scintillation counting.

  • The rate of decrease in radioactivity corresponds to the rate of IPP isomerization.

Experimental Workflow: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

For a comprehensive analysis of the mevalonate pathway, quantifying the levels of its intermediates is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.

LCMS_Workflow sample_prep Sample Preparation (e.g., Cell Lysis, Protein Precipitation) extraction Metabolite Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) sample_prep->extraction lc_separation LC Separation (e.g., Reversed-Phase or HILIC) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against Standard Curve) ms_detection->data_analysis

Figure 3: A typical experimental workflow for LC-MS/MS analysis.

This workflow allows for the sensitive and specific quantification of multiple mevalonate pathway intermediates simultaneously, providing a snapshot of the pathway's activity under different experimental conditions.[5][6]

Conclusion

The enzymes of the this compound pathway represent a family of critical biocatalysts with profound implications for cellular physiology and human health. A thorough understanding of their function, regulation, and kinetic properties is paramount for the development of novel therapeutic strategies targeting a wide range of diseases. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate this vital metabolic pathway.

References

Isopentenyl Phosphate vs. Isopentenyl Diphosphate: A Technical Deep Dive into Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids, a vast and functionally diverse class of natural products, are fundamental to cellular life across all domains. The biosynthesis of these compounds universally proceeds from the five-carbon building block, isopentenyl diphosphate (IPP). However, the metabolic pathways leading to IPP are not monolithic. While the canonical Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways converge on the synthesis of isopentenyl diphosphate, a significant variation involving isopentenyl phosphate (IP) as a key intermediate exists, particularly in archaea and as a regulatory node in plants. This technical guide provides a comprehensive examination of the roles of this compound versus isopentenyl diphosphate in biosynthesis, presenting detailed pathway diagrams, comparative enzyme kinetics, and experimental protocols for their differentiation and quantification. This document is intended to serve as a critical resource for researchers in biochemistry, metabolic engineering, and drug development, offering insights into the nuanced regulation of isoprenoid metabolism and potential targets for therapeutic intervention.

Introduction: The Central Role of C5 Isoprenoid Precursors

The biosynthesis of over 30,000 known isoprenoid compounds is initiated from a single C5 precursor, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] These fundamental building blocks are produced through two primary and evolutionarily distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The MVA pathway is operative in eukaryotes (including the cytosol of plants), archaea, and some bacteria, while the MEP pathway is found in most bacteria, plant plastids, and apicomplexan protozoa.[3]

While isopentenyl diphosphate is the universally recognized direct precursor for isoprenoid chain elongation, the metabolic landscape is complicated by the existence and regulatory significance of its monophosphorylated counterpart, this compound (IP). This guide delves into the critical distinctions between IP and IPP in biosynthetic pathways, focusing on the enzymatic reactions that produce and consume them, their respective regulatory functions, and the experimental methodologies required for their study.

Biosynthetic Pathways: Divergent Routes to Isoprenoid Precursors

The generation of C5 isoprenoid precursors occurs through distinct pathways that feature either isopentenyl diphosphate as the terminal product or this compound as a key intermediate.

The Canonical Mevalonate (MVA) Pathway: Direct Production of Isopentenyl Diphosphate

In most eukaryotes, the MVA pathway converts acetyl-CoA to IPP through a series of well-characterized enzymatic steps. The final steps in this pathway involve the sequential phosphorylation of mevalonate to phosphomevalonate and then to mevalonate diphosphate, followed by a decarboxylation to yield IPP.

The Methylerythritol Phosphate (MEP) Pathway: An Alternative Route to Isopentenyl Diphosphate

The MEP pathway, prevalent in bacteria and plant plastids, synthesizes IPP and DMAPP from pyruvate and glyceraldehyde 3-phosphate. This pathway does not involve this compound as an intermediate.

The Archaeal Mevalonate Pathway Variant: The Centrality of this compound

A significant deviation from the canonical MVA pathway is observed in many archaea.[1][2][4] In this variant, phosphomevalonate is first decarboxylated to produce this compound (IP). Subsequently, this compound kinase (IPK) phosphorylates IP to yield IPP.[1][2][4] This positions IP as a crucial intermediate, rather than a side product.

This compound in Plants: A Regulatory Nexus

Plants possess both the MVA and MEP pathways, localized to the cytosol and plastids, respectively. While they utilize the canonical MVA pathway, they also have cytosolic this compound kinase (IPK).[1][2][5] This enzyme can salvage IP and its isomer dimethylallyl phosphate (DMAP), which are formed from the dephosphorylation of their respective diphosphates by Nudix hydrolases, back into the active IPP and DMAPP pools.[1][5] This suggests a regulatory role for IP in modulating the flux of isoprenoid biosynthesis.[1][2]

Signaling Pathways and Logical Relationships

The interplay between IP and IPP, and the pathways that produce them, is a critical aspect of metabolic regulation.

cluster_mva Canonical MVA Pathway (Eukaryotes) cluster_archaeal_mva Archaeal MVA Pathway cluster_plant_regulation Plant Cytosolic Regulation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps Phosphomevalonate Phosphomevalonate Mevalonate->Phosphomevalonate Mevalonate-PP Mevalonate-PP Phosphomevalonate->Mevalonate-PP Isopentenyl-PP Isopentenyl-PP Mevalonate-PP->Isopentenyl-PP Decarboxylation Isopentenyl-P Isopentenyl-P Isopentenyl-PP->Isopentenyl-P Nudix Hydrolase Downstream Isoprenoid Synthesis Downstream Isoprenoid Synthesis Isopentenyl-PP->Downstream Isoprenoid Synthesis Elongation Mevalonate-P Mevalonate-P Mevalonate-P->Isopentenyl-P PMD Isopentenyl-P->Isopentenyl-PP IPK Isopentenyl-P->Isopentenyl-PP IPK Isopentenyl-P->Downstream Isoprenoid Synthesis Inhibition

Overview of IP and IPP Biosynthetic and Regulatory Pathways.

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the biosynthetic pathways involving IP and IPP are dictated by the kinetic parameters of their respective enzymes. The following tables summarize key kinetic data for enzymes central to the IP vs. IPP discussion.

Table 1: Kinetic Parameters of Key Kinases in Isoprenoid Precursor Biosynthesis

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound Kinase (IPK)Methanothermobacter thermautotrophicusThis compound--~2 x 106[4]
This compound Kinase (IPK)Thermoplasma acidophilumThis compound--~2 x 106[4]
This compound Kinase (IPK)Haloferax volcaniiThis compound77 ± 916.3 ± 0.92.1 x 105[6]
This compound Kinase (IPK)Haloferax volcaniiATP29016.3 ± 0.95.6 x 104[6]
Phosphomevalonate Kinase (PMK)Saccharomyces cerevisiaeMevalonate-5-Phosphate8805.33 (µmol/min/mg)-[7]
Phosphomevalonate Kinase (PMK)Saccharomyces cerevisiaeATP74.35.33 (µmol/min/mg)-[7]
Phosphomevalonate Kinase (PMK)Streptococcus pneumoniaePhosphomevalonate4.23.48.1 x 105[8]
Phosphomevalonate Kinase (PMK)Streptococcus pneumoniaeATP743.44.6 x 104[8]
Mevalonate-3-KinaseThermoplasma acidophilum(R)-Mevalonate97 ± 65.0 ± 0.15.2 x 104[9][10]
Mevalonate-3-phosphate-5-kinaseThermoplasma acidophilumMevalonate-3-phosphate-~9.0-[9][10]

Table 2: Kinetic Parameters of Phosphomevalonate Decarboxylase and Nudix Hydrolases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Phosphomevalonate Decarboxylase (PMD)Haloferax volcanii(R)-Mevalonate 5-Phosphate753.54.7 x 104[6]
Nudix Hydrolase (MM_2582)Methanosarcina mazeiIsopentenyl Diphosphate-0.681-[11]
Nudix Hydrolase (MM_2582)Methanosarcina mazeiDimethylallyl Diphosphate-0.139-[11]
Nudix Hydrolase (NUDT15)Homo sapiensGeranyl Diphosphate18.70.74.0 x 104[12]
Nudix Hydrolase (NUDT18)Homo sapiensGeranyl Diphosphate--2.1 x 105[12]

Experimental Protocols

Accurate differentiation and quantification of this compound and isopentenyl diphosphate are crucial for studying their metabolic roles.

Quantification of this compound and Isopentenyl Diphosphate by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of isoprenoid pathway intermediates in plant and microbial extracts.[13][14][15]

Objective: To quantify the absolute amounts of IP and IPP in biological samples.

Materials:

  • Biological sample (e.g., plant tissue, microbial cell pellet)

  • Extraction buffer (e.g., isopropanol-containing buffer)

  • Internal standards (e.g., citronellyl-P, citronellyl-PP)

  • Anion exchange solid-phase extraction (SPE) cartridges

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 or hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

  • Sample Collection and Quenching: Flash-freeze the biological sample in liquid nitrogen to halt metabolic activity.

  • Extraction: Homogenize the frozen sample in a cold extraction buffer containing internal standards.

  • Enrichment: Clarify the extract by centrifugation and enrich for phosphorylated intermediates using an anion exchange SPE cartridge.

  • LC-MS/MS Analysis:

    • Separate the enriched extract using a suitable LC column.

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for IP, IPP, and the internal standards.

  • Quantification: Generate standard curves for IP and IPP using authentic standards and calculate the absolute concentrations in the original sample based on the peak areas relative to the internal standards.

This compound Kinase (IPK) Activity Assay

This protocol is based on coupled-enzyme assays used for the characterization of archaeal IPKs.[16]

Objective: To determine the kinetic parameters of IPK.

Materials:

  • Purified IPK enzyme

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 10 mM β-mercaptoethanol, 1 mg/mL BSA)

  • This compound (substrate)

  • ATP (co-substrate)

  • Coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Microplate reader or spectrophotometer capable of monitoring changes in NADH absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the assay buffer containing PEP, NADH, PK, and LDH.

  • Initiation of Reaction: Add varying concentrations of IP and ATP to the reaction mixture, and initiate the reaction by adding a known amount of purified IPK.

  • Monitoring the Reaction: The production of ADP by IPK is coupled to the oxidation of NADH by PK and LDH. Monitor the decrease in NADH absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance change. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualization of Experimental Workflows

cluster_lcms LC-MS/MS Quantification Workflow Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Quenching Anion Exchange SPE Anion Exchange SPE Metabolite Extraction->Anion Exchange SPE Enrichment LC Separation LC Separation Anion Exchange SPE->LC Separation Tandem MS Detection Tandem MS Detection LC Separation->Tandem MS Detection MRM Quantification Quantification Tandem MS Detection->Quantification

Workflow for LC-MS/MS-based quantification of IP and IPP.

cluster_ipk_assay IPK Coupled-Enzyme Assay Workflow IP + ATP IP + ATP IPP + ADP IPP + ADP IP + ATP->IPP + ADP IPK ADP + PEP ADP + PEP ATP + Pyruvate ATP + Pyruvate ADP + PEP->ATP + Pyruvate PK Pyruvate + NADH Pyruvate + NADH Lactate + NAD+ Lactate + NAD+ Pyruvate + NADH->Lactate + NAD+ LDH Monitor NADH Depletion Monitor NADH Depletion Lactate + NAD+->Monitor NADH Depletion

Workflow for the coupled-enzyme assay of IPK activity.

Conclusion and Future Directions

The distinction between this compound and isopentenyl diphosphate in biosynthesis is not merely a matter of an additional phosphate group. It represents a fundamental divergence in metabolic strategy and regulation. While IPP remains the central, immediate precursor for isoprenoid synthesis, the role of IP as a key intermediate in the archaeal MVA pathway and as a regulatory molecule in plants highlights a previously underappreciated layer of complexity in isoprenoid metabolism.

For researchers in drug development, the enzymes unique to the IP-utilizing pathways, such as this compound kinase, present novel targets for antimicrobial and herbicidal agents, as these enzymes are often absent in humans. For metabolic engineers, understanding and manipulating the balance between IP and IPP pools, for instance by modulating the activity of IPK and Nudix hydrolases, offers new avenues for optimizing the production of high-value isoprenoids in microbial and plant systems.

Future research should focus on a more comprehensive kinetic characterization of the enzymes involved in IP metabolism across a wider range of organisms. Furthermore, detailed metabolic flux analysis will be instrumental in elucidating the in vivo dynamics of IP and IPP pools under various physiological conditions. The continued development of sensitive and robust analytical techniques will be paramount to advancing our understanding of this intricate and vital area of biochemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopentenyl Phosphate: Chemical Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of this compound (IP) and its pivotal phosphorylated derivative, isopentenyl pyrophosphate (IPP). We delve into their chemical structures, physicochemical properties, and central roles in the biosynthesis of isoprenoids—the largest and most diverse class of natural products. This document details the major biosynthetic pathways, presents key quantitative data, and outlines relevant experimental protocols to support further research and development in this critical area of biochemistry.

Chemical Structure and Physicochemical Properties

This compound (IP) and its more biologically prevalent form, isopentenyl pyrophosphate (IPP), are fundamental C5 building blocks in all domains of life. IP is the monophosphate ester of isopentenol, while IPP is the pyrophosphate ester.

Chemical Structure:

  • This compound (IP): 3-methylbut-3-enyl dihydrogen phosphate

  • Isopentenyl Pyrophosphate (IPP): 3-methylbut-3-enyl phosphono hydrogen phosphate

The quantitative physicochemical properties of both IP and IPP are summarized in the table below, providing essential data for experimental design and analysis.

PropertyThis compound (IP)Isopentenyl Pyrophosphate (IPP)
Molecular Formula C₅H₁₁O₄PC₅H₁₂O₇P₂
Molar Mass 166.11 g/mol [1]246.09 g/mol [2][3]
IUPAC Name 3-methylbut-3-enyl dihydrogen phosphate[1]3-methylbut-3-enyl phosphono hydrogen phosphate[3]
Predicted Water Solubility -6.69 g/L[4][5]
Predicted pKa (Strongest Acidic) -1.78[4][5]
PubChem CID 21896400[1]1195[3]

Biological Role and Biosynthetic Pathways

IPP is the central precursor for the biosynthesis of all isoprenoids (also known as terpenoids), a vast family of natural products that includes hormones, sterols, carotenoids, and the prenyl side chains of chlorophyll and quinones.[2][6] Organisms utilize two primary and distinct pathways to synthesize IPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[2][6]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for IPP synthesis in archaea, fungi, animals, and the cytosol of higher plants.[6] The pathway begins with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. The conversion of mevalonate to IPP involves a series of phosphorylation and decarboxylation steps.[7]

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway AcetylCoA 3x Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting) MVP Mevalonate-5-P Mevalonate->MVP Mevalonate kinase MVPP Mevalonate-5-PP MVP->MVPP Phosphomevalonate kinase IPP Isopentenyl-PP (IPP) MVPP->IPP MVPP decarboxylase ATP -> ADP + Pi, CO₂

Caption: The Mevalonate (MVA) pathway for IPP biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate or DXP pathway, operates in most bacteria, apicomplexan parasites, and the plastids of higher plants.[2][6] This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate.[8] It is a critical target for the development of novel antibiotics and antimalarial drugs, as it is essential in many pathogens but absent in humans.[9]

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P (DXP) Pyruvate_G3P->DXP DXP synthase MEP 2-C-Methyl-D-erythritol-4-P (MEP) DXP->MEP DXP reductoisomerase CDP_ME 4-(CDP)-2-C-Methyl- D-erythritol MEP->CDP_ME MEP cytidylyltransferase MEC 2-C-Methyl-D-erythritol- 2,4-cyclodiphosphate CDP_ME->MEC CDP-ME kinase HMBPP (E)-4-Hydroxy-3-methyl-but- 2-enyl-PP (HMB-PP) MEC->HMBPP HMB-PP synthase IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HMB-PP reductase

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP biosynthesis.

The this compound Kinase (IPK) Salvage Pathway

Recent research has uncovered a "salvage" pathway involving this compound (IP). In plants, a subset of Nudix hydrolases can dephosphorylate IPP to IP.[10] An this compound kinase (IPK), first identified in archaea, can then re-phosphorylate IP back to IPP.[11][12] This pathway plays a regulatory role in terpenoid metabolism, allowing the cell to recycle IP and modulate the available pool of IPP for isoprenoid synthesis.[10][11]

IPK_Pathway cluster_logic IPK Salvage and Regulation IPP Isopentenyl-PP (IPP) IP Isopentenyl-P (IP) IPP->IP Nudix Hydrolase Isoprenoids Isoprenoid Biosynthesis IPP->Isoprenoids Isomerization & Prenyltransferases IP->IPP Isopentenyl Phosphate Kinase (IPK) + ATP

Caption: The IPK-mediated salvage pathway for IPP regulation.

Experimental Protocols and Methodologies

The study of this compound and its derivatives requires robust methods for synthesis, purification, and quantification.

Synthesis of Isopentenyl Monophosphate (IP)

A common laboratory method for synthesizing IP involves the phosphorylation of isopentenol.[13]

Materials:

  • Isopentenol (3-methyl-3-buten-1-ol)

  • Trichloroacetonitrile

  • Bis-triethylammonium phosphate (TEAP) solution

  • Anhydrous solvent (e.g., acetonitrile)

  • Silica gel for column chromatography

  • Chromatography solvent system (e.g., isopropanol:NH₄OH:H₂O, 12:5:1 v/v/v)[13]

Protocol:

  • Dissolve isopentenol and trichloroacetonitrile in an anhydrous solvent.

  • Slowly add the TEAP solution to the mixture. The reaction is typically incubated in a water bath at 37 °C.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once complete, concentrate the reaction mixture in vacuo.

  • Purify the resulting this compound using silica gel column chromatography with an appropriate solvent system.[13]

  • Combine fractions containing the purified product, remove the solvent by rotary evaporation, and confirm the identity and purity of the solid product using NMR and high-resolution mass spectrometry.[13]

Quantification of Intracellular Isopentenyl Pyrophosphate (IPP)

A sensitive, non-radioactive method for quantifying IPP from mammalian cells has been developed, which relies on a series of enzymatic reactions coupled with HPLC analysis.[14]

Principle: Intracellular IPP is used by geranylgeranyl diphosphate (GGPP) synthase to convert farnesyl diphosphate (FPP) into GGPP. The GGPP produced is then transferred by a protein transferase to a fluorescently labeled peptide. The resulting fluorescently labeled geranylgeranylated peptide is quantified by HPLC, which is directly proportional to the initial amount of IPP in the cell lysate.[14]

IPP_Quantification_Workflow cluster_workflow IPP Quantification Workflow CellLysate Cell Lysate (containing IPP) Reaction1 Enzymatic Reaction 1: IPP + FPP -> GGPP CellLysate->Reaction1 Add GGPP synthase, FPP Reaction2 Enzymatic Reaction 2: GGPP + Fluorescent Peptide -> Fluorescent Geranylgeranyl-Peptide Reaction1->Reaction2 Add GGPP transferase I HPLC HPLC Analysis with Fluorescence Detector Reaction2->HPLC Quantification Quantification of IPP HPLC->Quantification

Caption: Experimental workflow for the quantification of intracellular IPP.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase ion-pair HPLC is a powerful technique for the separation and analysis of phosphorylated isoprenoids like IP and IPP.[8]

Typical HPLC System:

  • Column: C18 reversed-phase column (e.g., Adsorbosphere HS C18).[8]

  • Mobile Phase: A gradient system is often employed.

    • Solvent A: An aqueous buffer containing an ion-pairing agent (e.g., 10 mM tetrabutylammonium acetate, pH 6.0).[8]

    • Solvent B: The same buffer in an organic solvent (e.g., 70% aqueous methanol).[8]

  • Detection: For radiolabeled compounds, a radio-HPLC detector is used. For non-labeled compounds, detection can be coupled to mass spectrometry (LC-MS) for identification and quantification.

Conclusion and Future Directions

This compound and isopentenyl pyrophosphate are not merely intermediates but are central hubs in cellular metabolism, linking primary carbon metabolism to the vast and complex world of isoprenoids. A thorough understanding of their chemical properties and the intricate regulation of their biosynthetic pathways is crucial for advancements in drug development, metabolic engineering, and synthetic biology. The MVA and MEP pathways present distinct targets for antimicrobial agents, while the manipulation of these pathways in plants and microbes holds immense promise for the enhanced production of high-value terpenoids for use as pharmaceuticals, biofuels, and fragrances. The experimental protocols outlined herein provide a foundation for researchers to further explore and exploit the rich biochemistry of these fundamental molecules.

References

The Ubiquitous Five-Carbon Building Block: A Technical Guide to the Natural Occurrence of Isopentenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl phosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), represent the fundamental five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products with crucial roles in all domains of life. This technical guide provides an in-depth exploration of the natural occurrence of IPP in various organisms, detailing the biosynthetic pathways, quantitative data, and experimental protocols for its analysis.

Biosynthesis of this compound: Two Distinct Pathways

Organisms have evolved two primary and distinct pathways for the synthesis of IPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1] The distribution of these pathways across the domains of life highlights their ancient origins and evolutionary significance.

The Mevalonate (MVA) Pathway

The MVA pathway, the first of the two to be elucidated, is the primary route for IPP synthesis in eukaryotes (including fungi and animals), archaea, and some bacteria.[2][3] This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. In eukaryotes, the pathway is primarily cytosolic, with some enzymes also found in peroxisomes.[1] Archaea possess a variant of the MVA pathway.[4][5]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is prevalent in most bacteria, apicomplexan protozoa, and in the plastids of higher plants.[1][6] This pathway starts from pyruvate and glyceraldehyde 3-phosphate. The discovery of the MEP pathway was a significant breakthrough, revealing a separate and essential route for isoprenoid biosynthesis in many organisms.

dot

MVA_MEP_Pathways Figure 1: Overview of IPP Biosynthesis Pathways cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_Isoprenoids Isoprenoid Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MevP Mevalonate-5-P Mevalonate->MevP MevPP Mevalonate-5-PP MevP->MevPP IPP_MVA Isopentenyl-PP MevPP->IPP_MVA Pyruvate Pyruvate IPP_Pool IPP Pool IPP_MVA->IPP_Pool Cytosol DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXP reductoisomerase CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-ME-2P CDP_ME->CDP_MEP MEcPP ME-cPP CDP_MEP->MEcPP HMBPP (E)-4-Hydroxy-3-methyl- but-2-enyl-PP MEcPP->HMBPP IPP_MEP Isopentenyl-PP HMBPP->IPP_MEP DMAPP_MEP Dimethylallyl-PP HMBPP->DMAPP_MEP IPP_MEP->IPP_Pool Plastid DMAPP_Pool DMAPP Pool DMAPP_MEP->DMAPP_Pool IPP_Pool->DMAPP_Pool Isomerase GPP Geranyl-PP (C10) IPP_Pool->GPP FPP Farnesyl-PP (C15) IPP_Pool->FPP GGPP Geranylgeranyl-PP (C20) IPP_Pool->GGPP DMAPP_Pool->GPP GPP->FPP Isoprenoids Diverse Isoprenoids GPP->Isoprenoids FPP->GGPP FPP->Isoprenoids GGPP->Isoprenoids LCMS_Workflow Figure 2: LC-MS/MS Workflow for IPP Quantification Start Bacterial Cell Culture Harvest Cell Harvesting & Quenching (-20°C) Start->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Precipitation Protein Precipitation & Centrifugation Lysis->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Drying Dry Extract (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis (HILIC, MRM) Reconstitution->LC_MS Data Data Analysis & Quantification LC_MS->Data Enzymatic_Assay Figure 3: Enzymatic Assay for IPP Quantification Start Cell/Tissue Extract (containing IPP) Reaction Incubate with: - GGPP Synthase - FPP - Mg2+ Start->Reaction GGPP_Formation Formation of GGPP Reaction->GGPP_Formation Coupled_Reaction Coupled Reaction for Detection (e.g., fluorescent labeling) GGPP_Formation->Coupled_Reaction Detection Quantification of Signal (e.g., Fluorescence) Coupled_Reaction->Detection Quantification Determine IPP Concentration (using standard curve) Detection->Quantification Pathway_Crosstalk Figure 4: MVA-MEP Pathway Crosstalk in Plants cluster_Cytosol Cytosol / Peroxisome cluster_Plastid Plastid MVA_Pathway MVA Pathway IPP_Cytosol IPP MVA_Pathway->IPP_Cytosol Sesquiterpenes Sesquiterpenes, Triterpenes, Sterols IPP_Cytosol->Sesquiterpenes IPP_Plastid IPP IPP_Cytosol->IPP_Plastid IPP Transport MEP_Pathway MEP Pathway MEP_Pathway->IPP_Plastid Monoterpenes Monoterpenes, Diterpenes, Carotenoids IPP_Plastid->Monoterpenes

References

Isopentenyl phosphate in the context of the central carbon metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentenyl phosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), are the universal five-carbon building blocks for the biosynthesis of a vast and diverse class of natural products known as isoprenoids or terpenes. These molecules play critical roles in various cellular processes, from membrane integrity and electron transport to signaling and defense. The biosynthesis of IPP is deeply integrated with central carbon metabolism, drawing its fundamental precursors from glycolysis and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the role of this compound at the intersection of these fundamental metabolic pathways. It details the two primary biosynthetic routes to IPP—the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways—their regulation, and their direct connections to the central carbon metabolic network. This document also presents key quantitative data, detailed experimental protocols for the quantification of IPP and related enzyme activities, and visual representations of the involved pathways and workflows to serve as a valuable resource for researchers in the fields of metabolic engineering, drug discovery, and synthetic biology.

Introduction to this compound and its Metabolic Significance

Isopentenyl pyrophosphate (IPP) is a pivotal intermediate in the biosynthesis of all isoprenoids[1]. Isoprenoids are a remarkably diverse group of over 30,000 known compounds, including essential molecules such as sterols (e.g., cholesterol), steroid hormones, carotenoids, quinones involved in electron transport chains (e.g., coenzyme Q10), and the side chains of chlorophyll and vitamin K[2][3]. The synthesis of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), serves as the entry point to this vast metabolic landscape.

Two distinct and evolutionarily ancient pathways are responsible for the production of IPP: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol phosphate (MEP) pathway[1][4][5]. The choice of pathway is generally distributed along taxonomic lines, with eukaryotes, archaea, and some bacteria utilizing the MVA pathway, while most bacteria, apicomplexan protozoa, and the plastids of higher plants employ the MEP pathway[1][5]. The existence of these two separate pathways, often in different compartments within the same organism (e.g., in plants), highlights the fundamental importance of isoprenoid biosynthesis[5].

The profound connection of these pathways to central carbon metabolism lies in their initial substrates. The MVA pathway commences with acetyl-CoA, a key hub metabolite derived from glycolysis and fatty acid oxidation[2]. The MEP pathway, on the other hand, utilizes pyruvate and glyceraldehyde-3-phosphate (G3P), both of which are intermediates of glycolysis[5][6]. This direct link makes the production of IPP, and consequently all isoprenoids, highly dependent on the flux and regulation of central carbon metabolism. Understanding these connections is paramount for the metabolic engineering of microorganisms and plants for the production of high-value isoprenoids and for the development of novel therapeutics targeting these essential pathways.

Biosynthetic Pathways of this compound

The Mevalonate (MVA) Pathway

The MVA pathway, primarily operating in the cytosol of eukaryotes, begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[2][7][8]. HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is the rate-limiting step of the pathway and the target of statin drugs[8][9]. Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield IPP[2]. The isomerization of IPP to DMAPP is catalyzed by isopentenyl pyrophosphate isomerase (IDI)[1].

dot

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (HMGR) (Rate-limiting) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate kinase (MK) Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP Phosphomevalonate kinase (PMK) IPP Isopentenyl-PP (IPP) Mevalonate_PP->IPP Mevalonate-5-PP decarboxylase (MVD) DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IPP Isomerase (IDI)

Caption: The Mevalonate (MVA) Pathway for IPP Biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, located in the plastids of plants and in most bacteria, provides an alternative route to IPP and DMAPP[1][5]. This pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P) to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS)[10][11]. DXP is then rearranged and reduced by DXP reductoisomerase (DXR) to yield 2-C-methyl-D-erythritol-4-phosphate (MEP), the first committed intermediate of the pathway[10][11]. A series of subsequent enzymatic steps convert MEP into IPP and DMAPP[5]. The final step of the MEP pathway, catalyzed by HMB-PP reductase (IspH), produces a mixture of IPP and DMAPP[1].

dot

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P (DXP) Pyruvate->DXP DXP synthase (DXS) G3P Glyceraldehyde-3-P G3P->DXP DXP synthase (DXS) MEP 2-C-Methyl-D-erythritol-4-P (MEP) DXP->MEP DXP reductoisomerase (DXR) CDP_ME CDP-ME MEP->CDP_ME MEP cytidylyltransferase (IspD) CDP_MEP CDP-ME-2P CDP_ME->CDP_MEP CDP-ME kinase (IspE) ME_cPP ME-cPP CDP_MEP->ME_cPP ME-cPP synthase (IspF) HMBPP HMB-PP ME_cPP->HMBPP HMB-PP synthase (IspG) IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HMB-PP reductase (IspH)

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Integration with Central Carbon Metabolism

The biosynthesis of IPP is inextricably linked to the central carbon metabolic pathways of glycolysis and the TCA cycle, which provide the necessary carbon precursors.

  • MVA Pathway: This pathway is directly fed by acetyl-CoA. In the cytosol, acetyl-CoA is primarily derived from the ATP-citrate lyase reaction, which cleaves citrate that has been exported from the mitochondria. This mitochondrial citrate is generated within the TCA cycle. Pyruvate, the end product of glycolysis, enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then condenses with oxaloacetate to form citrate. Thus, the carbon atoms for cytosolic isoprenoid synthesis originate from glycolysis.

  • MEP Pathway: This pathway utilizes two key intermediates from glycolysis: pyruvate and glyceraldehyde-3-phosphate. This direct sourcing from glycolysis makes the MEP pathway highly responsive to the glycolytic flux.

dot

Central_Metabolism_Integration cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) Glucose Glucose G3P G3P Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate G3P_plastid Glyceraldehyde-3-P G3P->G3P_plastid Transport Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Pyruvate_plastid Pyruvate Pyruvate->Pyruvate_plastid Transport AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate Citrate_cyto Citrate Citrate->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto MVA Mevalonate AcetylCoA_cyto->MVA IPP_MVA IPP MVA->IPP_MVA IPP_MEP IPP Pyruvate_plastid->IPP_MEP G3P_plastid->IPP_MEP

Caption: Integration of IPP Biosynthesis with Central Carbon Metabolism.

Regulation of this compound Biosynthesis

The flux through both the MVA and MEP pathways is tightly regulated to meet the cellular demand for isoprenoids while avoiding the accumulation of potentially toxic intermediates.

Regulation of the MVA Pathway

The primary point of regulation in the MVA pathway is the enzyme HMG-CoA reductase (HMGR). Its activity is controlled at multiple levels:

  • Transcriptional Control: The transcription of the HMGR gene is regulated by the sterol regulatory element-binding protein (SREBP) family of transcription factors. When cellular sterol levels are low, SREBPs are activated and induce the expression of HMGR and other genes involved in cholesterol synthesis.

  • Post-transcriptional Control: The translation of HMGR mRNA is also regulated.

  • Post-translational Control: The stability of the HMGR protein is sensitive to the levels of mevalonate-derived metabolites. High levels of certain isoprenoids, such as farnesyl pyrophosphate (FPP), can accelerate the degradation of the HMGR protein.

  • Feedback Inhibition: Mevalonate kinase (MK) is subject to feedback inhibition by FPP and geranyl pyrophosphate (GPP)[12].

Regulation of the MEP Pathway

The regulation of the MEP pathway is less understood than that of the MVA pathway, but several control points have been identified:

  • Transcriptional Control: The expression of genes encoding MEP pathway enzymes can be coordinately regulated in response to developmental and environmental cues.

  • Feedback Inhibition: The first enzyme of the pathway, DXS, is a key regulatory point and is subject to feedback inhibition by the downstream products IPP and DMAPP[13]. DXR has also been identified as a rate-limiting enzyme in some plant species[14].

dot

Regulation_Pathways cluster_mva MVA Pathway cluster_mep MEP Pathway HMGR HMG-CoA Reductase MK Mevalonate Kinase HMGR->MK IPP_MVA IPP MK->IPP_MVA FPP_MVA FPP IPP_MVA->FPP_MVA FPP_MVA->HMGR Promotes Degradation FPP_MVA->MK Feedback Inhibition DXS DXS DXR DXR DXS->DXR IPP_DMAPP_MEP IPP + DMAPP DXR->IPP_DMAPP_MEP IPP_DMAPP_MEP->DXS Feedback Inhibition

Caption: Key Regulatory Mechanisms in IPP Biosynthesis Pathways.

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize key kinetic parameters for enzymes in the MVA and MEP pathways.

Table 1: Kinetic Parameters of Key MVA Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
HMG-CoA Reductase (HMGR)Homo sapiensHMG-CoA4-[15]
Mevalonate Kinase (MK)Saccharomyces cerevisiaeMevalonate--[12]
Phosphomevalonate Kinase (PMK)Saccharomyces cerevisiaeMevalonate-5-phosphate885-[12]
Phosphomevalonate Kinase (PMK)Saccharomyces cerevisiaeATP98.3-[12]

Table 2: Kinetic Parameters of Key MEP Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
DXP Synthase (DXS)Escherichia coliPyruvate1601.1[16]
DXP Synthase (DXS)Escherichia coliGlyceraldehyde-3-P130-[16]
DXP Reductoisomerase (DXR)Escherichia coliDXP4014.3[16]
Intracellular Metabolite Concentrations

The intracellular concentrations of IPP and related metabolites can vary significantly depending on the organism, growth conditions, and genetic background.

Table 3: Intracellular Concentrations of IPP and DMAPP

OrganismConditionIPP (µM)DMAPP (µM)Reference
Escherichia coliEngineered for isoprene production~10-100~1-10[17]
Saccharomyces cerevisiaeEngineered with IUP--[7]
K562 cellsUntreated--[18]
MCF-7 cellsUntreated--[18]
K562 cellsTreated with Zoledronic acid (10 µM)12.6-fold increase-[18]
MCF-7 cellsTreated with Zoledronic acid (10 µM)960-fold increase-[18]
Metabolic Flux Analysis

Metabolic flux analysis provides insights into the flow of carbon through metabolic pathways.

Table 4: Carbon Flux through the MEP Pathway in Poplar Leaves

ConditionCarbon Flux into Isoprene (nmol C m⁻² s⁻¹)Reference
Isoprene-emitting (IE)11 - 50[4]
Non-emitting (NE)0.2 - 2.3[4]

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of IPP from cell cultures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

dot

IPP_Quantification_Workflow start Cell Pellet Collection quench Metabolic Quenching (e.g., liquid nitrogen) start->quench extract Extraction with cold solvent (e.g., acetonitrile/methanol/water) quench->extract centrifuge1 Centrifugation to pellet debris extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation to dryness (e.g., under nitrogen stream) supernatant->dry reconstitute Reconstitution in mobile phase dry->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms end Data Analysis and Quantification hplc_ms->end

Caption: Experimental Workflow for IPP Quantification by HPLC-MS/MS.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), chilled to -20°C

  • Internal standard (e.g., ¹³C-labeled IPP)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Nitrogen evaporator

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cell pellet with ice-cold PBS to remove extracellular metabolites and centrifuge again.

  • Metabolic Quenching: Immediately add the ice-cold extraction solvent to the cell pellet to quench metabolic activity. The volume of solvent should be adjusted based on the cell number. Add a known amount of the internal standard.

  • Extraction: Vigorously vortex the cell suspension and incubate on ice for 15 minutes with intermittent vortexing to ensure complete extraction.

  • Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness using a nitrogen evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial HPLC mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC-MS/MS system for analysis. IPP is typically analyzed in negative ion mode using multiple reaction monitoring (MRM).

Enzyme Assay for HMG-CoA Reductase (HMGR)

This protocol describes a spectrophotometric assay for measuring the activity of HMG-CoA reductase by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified HMGR or cell lysate containing HMGR

  • Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of, for example, 200 µM.

  • Enzyme Addition: Add the enzyme preparation (purified HMGR or cell lysate) to the reaction mixture and mix gently.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Reaction Initiation: Initiate the reaction by adding HMG-CoA to a final concentration of, for example, 100 µM.

  • Kinetic Measurement: Immediately start recording the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the HMGR activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Enzyme Assay for DXP Synthase (DXS)

This protocol describes an LC-MS/MS-based assay for measuring the activity of DXP synthase by directly quantifying the product, DXP.

Materials:

  • Purified DXS or plant/bacterial extract

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 10 mM MgCl₂, 2.5 mM DTT

  • Thiamine pyrophosphate (TPP) (cofactor)

  • Pyruvate (substrate)

  • Glyceraldehyde-3-phosphate (G3P) (substrate)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, TPP, pyruvate, and G3P.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol).

  • Clarification: Centrifuge the terminated reaction to pellet any precipitate.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of DXP produced.

Conclusion

This compound stands as a critical metabolic hub, connecting the central carbon processing pathways of glycolysis and the TCA cycle to the vast and functionally diverse world of isoprenoids. The MVA and MEP pathways provide two elegant and essential routes for its synthesis, each with distinct evolutionary origins, subcellular localizations, and regulatory mechanisms. A thorough understanding of the interplay between these pathways and central metabolism is fundamental for advancing research in metabolic engineering, where the goal is to harness cellular machinery for the sustainable production of valuable isoprenoid-based biofuels, pharmaceuticals, and fine chemicals. Furthermore, the essential nature of these pathways in many organisms, including pathogens and plants, makes their constituent enzymes attractive targets for the development of novel antibiotics, herbicides, and other therapeutic agents. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools and knowledge to further explore and exploit the central role of this compound in metabolism.

References

Methodological & Application

Quantifying Isopentenyl Phosphate in Plant Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentenyl phosphate (IP) and its isomer isopentenyl diphosphate (IPP) are fundamental building blocks for the biosynthesis of a vast array of isoprenoids in plants.[1][2][3] These compounds play critical roles in various physiological processes, including hormone regulation, photosynthesis, and defense mechanisms.[4] Isoprenoids are synthesized through two main pathways: the mevalonate (MVA) pathway, located in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][3][4] The accurate quantification of IPP levels in plant tissues is crucial for understanding the regulation of these pathways and for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoid compounds.[5]

This application note provides detailed protocols for the quantification of this compound levels in plant tissues, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. It also includes information on sample preparation and data presentation for researchers, scientists, and professionals in drug development.

Isoprenoid Biosynthesis Pathways in Plants

Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the universal five-carbon precursors for all isoprenoids.[2][3] In plants, these precursors are synthesized via two distinct pathways, the MVA and MEP pathways, which are spatially separated within the cell.[3][4] The MVA pathway is primarily responsible for the production of sesquiterpenes, triterpenes (like sterols), and ubiquinone.[1][3] The MEP pathway, located in the plastids, generates the precursors for monoterpenes, diterpenes (including gibberellins), carotenoids, and the side chains of chlorophylls.[3]

isoprenoid_pathways cluster_mva Cytosol (MVA Pathway) cluster_mep Plastid (MEP Pathway) acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva Multiple Steps ipp_mva IPP mva->ipp_mva dmpp_mva DMAPP ipp_mva->dmpp_mva fpp FPP ipp_mva->fpp dmpp_mva->fpp sesquiterpenes Sesquiterpenes fpp->sesquiterpenes triterpenes Triterpenes/Sterols fpp->triterpenes pyruvate Pyruvate mep MEP pyruvate->mep g3p Glyceraldehyde-3-P g3p->mep ipp_mep IPP mep->ipp_mep Multiple Steps dmpp_mep DMAPP mep->dmpp_mep Multiple Steps ipp_mep->dmpp_mep gpp GPP ipp_mep->gpp ggpp GGPP ipp_mep->ggpp dmpp_mep->gpp gpp->ggpp monoterpenes Monoterpenes gpp->monoterpenes diterpenes Diterpenes ggpp->diterpenes carotenoids Carotenoids ggpp->carotenoids

Figure 1. Simplified diagram of the MVA and MEP pathways for isoprenoid biosynthesis in plants.

Quantitative Data Summary

The quantification of this compound is challenging due to its low abundance and chemical instability.[4] The following table summarizes hypothetical quantitative data for IPP levels in different plant tissues, which can be obtained using the protocols described below.

Plant SpeciesTissueConditionIPP Concentration (pmol/g FW)Method
Arabidopsis thalianaLeavesWild Type15.2 ± 2.1LC-MS/MS
Arabidopsis thalianaRootsWild Type8.9 ± 1.5LC-MS/MS
Nicotiana tabacumLeavesControl25.8 ± 3.4LC-MS/MS
Nicotiana tabacumLeavesElicitor-treated42.1 ± 5.6LC-MS/MS
Solanum lycopersicumFruit (Green)Wild Type12.5 ± 1.9LC-MS/MS
Solanum lycopersicumFruit (Red)Wild Type7.3 ± 1.1LC-MS/MS

Table 1. Example quantitative data for this compound levels in various plant tissues. Data are presented as mean ± standard deviation. FW = Fresh Weight.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

This protocol describes the extraction of IPP from plant tissues, a critical step for accurate quantification.

Materials:

  • Fresh plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle or bead mill homogenizer

  • Extraction Buffer: 2-propanol/water/HCl (2:1:1, v/v/v) with antioxidant (e.g., 0.1% butylated hydroxytoluene)

  • Internal standards (e.g., [1-13C]IPP)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer and the internal standard to the tube.

  • Vortex vigorously for 1 minute and then incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For sample cleanup and concentration, perform Solid-Phase Extraction (SPE). a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 1 mL of water to remove polar impurities. d. Elute the isoprenyl phosphates with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the analysis of extracted IPP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to separate IPP from other components (e.g., start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • IPP: Precursor ion (m/z) -> Product ion (m/z) (e.g., 245 -> 79)

    • Internal Standard ([1-13C]IPP): Precursor ion (m/z) -> Product ion (m/z) (e.g., 246 -> 79)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Create a calibration curve using a series of known concentrations of an IPP standard.

  • Integrate the peak areas for the endogenous IPP and the internal standard in the plant samples.

  • Calculate the concentration of IPP in the samples by normalizing the endogenous IPP peak area to the internal standard peak area and using the calibration curve.

experimental_workflow sample_collection 1. Plant Tissue Collection (Flash Freeze in Liquid N2) homogenization 2. Tissue Homogenization sample_collection->homogenization extraction 3. Extraction with Buffer & Internal Standard homogenization->extraction centrifugation 4. Centrifugation extraction->centrifugation spe 5. Solid-Phase Extraction (SPE) centrifugation->spe drying 6. Evaporation to Dryness spe->drying reconstitution 7. Reconstitution in Mobile Phase drying->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis quantification 9. Data Quantification analysis->quantification

Figure 2. General experimental workflow for the quantification of this compound in plant tissue.

Concluding Remarks

The quantification of this compound in plant tissues is a complex but essential task for understanding isoprenoid metabolism. The LC-MS/MS method detailed in this application note provides a sensitive and reliable approach for this purpose. Careful sample preparation and the use of internal standards are critical for obtaining accurate and reproducible results. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working in plant biology, biotechnology, and drug development.

References

Application Note: Quantification of Isopentenyl Phosphate (IPP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are fundamental five-carbon building blocks synthesized in the mevalonate (MVA) pathway.[1][2] This pathway is crucial for the production of a vast array of essential biomolecules, including sterols like cholesterol and non-sterol isoprenoids, which are vital for numerous cellular functions.[1][3] The quantification of IPP is critical for studying metabolic regulation, drug efficacy (e.g., nitrogen-containing bisphosphonates and statins), and for research in cardiovascular health and oncology.[1][3][4]

However, the analysis of IPP presents significant challenges due to its low abundance in biological samples, polar phosphorylated nature, and susceptibility to hydrolysis.[5][6] Its physicochemical properties make measurement by standard liquid chromatography-mass spectrometry (LC-MS) protocols difficult.[2][5] This application note provides a detailed protocol for the robust and sensitive quantification of IPP in biological matrices using LC-MS/MS.

The Mevalonate Pathway

The mevalonate pathway begins with Acetyl-CoA and proceeds through several enzymatic steps to produce IPP and DMAPP, the foundational units for all isoprenoids.[1][7] Inhibition of this pathway is the mechanism of action for several classes of drugs, including statins which target HMG-CoA reductase.[3]

Mevalonate_Pathway cluster_main Mevalonate Pathway cluster_condensation Condensation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP Isopentenyl-PP (IPP) MVPP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP Isomerase GPP Geranyl-PP (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl-PP (FPP) GPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Isoprenoids Isoprenoids (Cholesterol, etc.) GGPP->Isoprenoids

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Biosynthesis.

Experimental Protocols

Sample Preparation and Metabolite Extraction

Effective sample preparation is critical to prevent metabolite degradation and ensure efficient extraction.[5] It is crucial to quench metabolic activity immediately upon sample collection.[5]

Extraction_Workflow Start 1. Cell Harvesting (e.g., Cell Pellet) Quench 2. Quench & Lyse Flash-freeze in liquid N2. Add ice-cold extraction buffer. Start->Quench Homogenize 3. Homogenize Vortex & incubate (e.g., 70°C for 15 min). Quench->Homogenize Clarify 4. Clarify Lysate Centrifuge at high speed (12,000-16,000g) at 4°C for 10 min. Homogenize->Clarify Collect 5. Collect Supernatant Transfer supernatant containing metabolites. Clarify->Collect Cleanup 6. Optional: SPE Cleanup Remove interfering substances like phospholipids. Collect->Cleanup Dry 7. Dry Extract Evaporate to dryness under a nitrogen stream. Cleanup->Dry Reconstitute 8. Reconstitute Dissolve in mobile phase A for injection. Dry->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Caption: Workflow for IPP Extraction from Biological Samples.

Detailed Steps:

  • Cell Harvesting: Begin with a known quantity of cells (e.g., cell pellet). Wash the pellet once with cold PBS and centrifuge at 500-1000g for 10 minutes at 4°C.[5]

  • Quenching and Lysis: Immediately flash-freeze samples in liquid nitrogen to halt all metabolic activity.[5] Add ice-cold extraction buffer. A common buffer is an isopropanol/water mixture with ammonium bicarbonate (e.g., Isopropanol/H₂O + 100 mM NH₄HCO₃).[5][6]

  • Homogenization: Vortex the sample thoroughly. For efficient extraction of isoprenoid pyrophosphates, incubate the mixture at a high temperature, such as 70°C for 15 minutes.[5]

  • Clarification: Centrifuge the lysate at 12,000-16,000g for 10 minutes at 4°C to pellet cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microfuge tube.[5]

  • Sample Cleanup (Optional but Recommended): Phospholipids are a major source of ion suppression in LC-MS/MS.[5] Solid-phase extraction (SPE) using specialized cartridges (e.g., HybridSPE™) can be used to effectively remove phospholipids and other interferences.[5][8]

  • Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen.[5]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (Mobile Phase A) before injection.[5]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-MS/MS).[1][9] Electrospray ionization (ESI) in negative mode is typically used for the detection of phosphorylated intermediates like IPP.[9]

Table 1: Recommended LC-MS/MS Parameters

Parameter Recommended Setting Rationale / Notes
Liquid Chromatography
LC Column Reversed Phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm) Provides good retention for polar molecules when used with appropriate mobile phases.[5][9]
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide (pH ~9.7) in Water Basic pH helps in the retention and separation of phosphorylated compounds.[5][9]
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25) Organic solvent for gradient elution.[9]
Flow Rate 0.25 mL/min A typical flow rate for this column dimension.[9]
Gradient A 10-15 minute gradient elution is typically sufficient for separation.[9][10] Optimization is required based on the specific analytes and matrix.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative Mode ESI in negative mode offers improved intensity and is ideal for detecting deprotonated phosphate groups.[9]
Analysis Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantitative analysis.[9]
Precursor Ion [M-H]⁻ m/z for IPP/DMAPP (isomers) The specific m/z should be confirmed with an analytical standard.

| Fragment Ions | m/z 177 and m/z 159 | These are characteristic fragment ions for IPP and DMAPP.[4] |

Quantitative Data and Performance

A robust LC-MS/MS method should be validated for linearity, precision, and accuracy. The Limit of Quantification (LOQ) is a key performance metric.

Table 2: Summary of Quantitative Performance

Analyte(s) Limit of Quantification (LOQ) Matrix Reference
IPP and DMAPP 0.030 µM (1.35 fmol on-column) Cell Culture [4]
Farnesyl Pyrophosphate (FPP) > 0.02 ng/mL Human Plasma [9]
FPP (dansyl-labeled) > 5 ng/mL Human Brain Tissue [9]
Cyclic Glycine-Proline (cGP) 4.8 ng/mL Fungal Extracts [11]

| Mevalonic Acid (MVA) | < 0.1 ng/mL | General |[3] |

Note: The table includes data for related metabolites to provide context on achievable sensitivity levels.

Troubleshooting

Quantifying IPP is challenging, and low or undetectable signals are a common issue.[5]

Troubleshooting_Workflow cluster_MS Mass Spectrometer Checks cluster_LC Liquid Chromatography Checks cluster_Sample Sample Preparation Checks Problem Problem: Low or No IPP Signal MS_Tune Tune & Calibrate MS Problem->MS_Tune LC_Mobile Check Mobile Phase pH & Composition Problem->LC_Mobile Sample_Lysis Ensure Efficient Cell Lysis Problem->Sample_Lysis MS_Clean Clean Ion Source MS_Tune->MS_Clean Solution Signal Restored MS_Clean->Solution LC_Column Inspect Column for Blockage LC_Mobile->LC_Column LC_Params Verify LC Method Parameters LC_Column->LC_Params LC_Params->Solution Sample_Quench Verify Rapid Metabolic Quenching Sample_Lysis->Sample_Quench Sample_Extract Optimize Extraction Solvent & pH Sample_Quench->Sample_Extract Sample_Cleanup Check SPE Protocol for Analyte Loss Sample_Extract->Sample_Cleanup Sample_Cleanup->Solution

Caption: Troubleshooting Workflow for Low or No IPP Signal.

Common Issues and Solutions:

  • Inefficient Cell Lysis: Incomplete cell disruption will result in poor recovery. Mechanical lysis is often preferred over detergent-based methods to avoid MS-incompatible components.[5]

  • Metabolite Degradation: IPP is highly susceptible to enzymatic degradation and hydrolysis. Rapidly quenching metabolic activity by flash-freezing and using ice-cold solvents is essential.[5][6]

  • Poor Extraction Efficiency: The choice of extraction solvent and pH is critical. Solutions with a basic pH and high temperature are often used to effectively extract isoprenoid pyrophosphates.[5]

  • Ion Suppression: Co-eluting substances, particularly phospholipids, can suppress the ionization of IPP, leading to a reduced signal. Incorporating a phospholipid removal step (e.g., SPE) is highly recommended.[5][8]

References

Application Notes and Protocols for the Enzymatic Synthesis of Isopentenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of isopentenyl phosphate (IP), a key intermediate in the biosynthesis of isoprenoids. The protocols described herein are based on established enzymatic pathways and are intended for in vitro applications in research and drug development.

Isoprenoids are a vast and diverse class of natural products with a wide range of biological functions and pharmaceutical applications. The ability to synthesize their fundamental building blocks, such as isopentenyl pyrophosphate (IPP), in a controlled enzymatic environment is crucial for metabolic engineering, drug discovery, and synthetic biology.[1][2] this compound (IP) is the direct precursor to IPP in certain biosynthetic routes, and its synthesis is a critical step.[3][4]

This document outlines protocols based on two primary enzymatic pathways: a modified Mevalonate (MVA) pathway variant and the Isopentenol Utilization Pathway (IUP).

I. Biosynthetic Pathways for this compound

Two principal pathways for the enzymatic synthesis of this compound are detailed below.

Modified Archaeal Mevalonate Pathway

In some archaea, a variation of the mevalonate pathway leads to the formation of this compound.[2][3] This pathway involves the phosphorylation of mevalonate, followed by decarboxylation to yield this compound, which is then phosphorylated by this compound kinase (IPK) to produce isopentenyl pyrophosphate (IPP).[3][4]

Modified_Archaeal_Mevalonate_Pathway Mevalonate Mevalonate MevalonateP Mevalonate-P Mevalonate->MevalonateP Mevalonate Kinase IP This compound (IP) MevalonateP->IP Phosphomevalonate Decarboxylase IPP Isopentenyl Pyrophosphate (IPP) IP->IPP this compound Kinase (IPK)

Caption: Modified Archaeal Mevalonate Pathway for IP Synthesis.

Isopentenol Utilization Pathway (IUP)

A more direct, two-step enzymatic cascade, termed the Isopentenol Utilization Pathway (IUP), has been developed for the synthesis of IPP from isopentenol.[5][6] This pathway first utilizes a promiscuous kinase to phosphorylate isopentenol to this compound (IP), which is subsequently phosphorylated by this compound kinase (IPK) to yield IPP.[5][6]

Isopentenol_Utilization_Pathway Isopentenol Isopentenol IP This compound (IP) Isopentenol->IP Promiscuous Kinase IPP Isopentenyl Pyrophosphate (IPP) IP->IPP this compound Kinase (IPK)

Caption: Isopentenol Utilization Pathway (IUP) for IP Synthesis.

II. Experimental Protocols

The following sections provide detailed protocols for the expression of key enzymes and the enzymatic synthesis of this compound.

Cloning and Expression of this compound Kinase (IPK)

This compound kinases are crucial for the final phosphorylation step to produce IPP from IP.[5][7] Genes encoding IPK can be cloned from various organisms, including Methanothermobacter thermautotrophicus and Thermoplasma acidophilum, and overexpressed in E. coli.[3][5]

Protocol for IPK Expression:

  • Gene Synthesis and Cloning: Codon-optimize the IPK gene for E. coli expression and synthesize it commercially. Sub-clone the gene into an expression vector such as pET28a to generate an N-terminally hexa-histidine tagged fusion protein.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[5]

  • Protein Expression: Reduce the temperature to 20°C and continue to incubate for 16-20 hours.[5]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Purification: Purify the His-tagged IPK from the cell lysate using nickel-NTA affinity chromatography.

Enzymatic Synthesis of this compound via IUP

This protocol describes a one-pot reaction to synthesize this compound from isopentenol using a promiscuous kinase.

Materials:

  • Purified promiscuous kinase (e.g., choline kinase)

  • Isopentenol

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, and 1 mM DTT.[6]

  • Add isopentenol to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the purified promiscuous kinase to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the formation of this compound using analytical techniques such as HPLC or LC-MS.

Enzymatic Synthesis of Isopentenyl Pyrophosphate from this compound

This protocol details the phosphorylation of this compound to isopentenyl pyrophosphate using a purified this compound kinase.

Materials:

  • Purified this compound Kinase (IPK)

  • This compound (IP)

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM ATP.

  • Add this compound to a final concentration of 0.5-2 mM.

  • Initiate the reaction by adding purified IPK to a final concentration of 1-5 µM.

  • Incubate the reaction at the optimal temperature for the specific IPK used (e.g., 30°C for MthIPK).[5]

  • The reaction can be terminated by boiling for 3 minutes.[5]

  • Analyze the production of IPP by detecting the consumption of ATP or directly measuring IPP concentration via HPLC.

III. Data Presentation

The following tables summarize key quantitative data for enzymes involved in the synthesis of this compound and its derivatives.

Table 1: Optimal Reaction Conditions for this compound Kinases

Enzyme SourceOptimal pHOptimal Temperature (°C)
M. thermautotrophicus (MthIPK)7.530
Methanocaldococcus jannaschiiNot specifiedNot specified
Thermoplasma acidophilum (THA IPK)Not specifiedNot specified

Data compiled from multiple sources.[5]

Table 2: Kinetic Parameters of this compound Kinase from Thermoplasma acidophilum

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Isopentenyl monophosphate18 ± 2322 ± 1365.5 x 10⁴
Dimethylallyl monophosphate34 ± 4670 ± 2185.0 x 10⁴
Isopentenol718 ± 99-1.6 x 10⁵
Dimethylallyl alcohol44 ± 4445 ± 1169.9 x 10⁴

Data from probing the substrate promiscuity of the enzyme.[8]

IV. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the enzymatic synthesis and analysis of this compound and isopentenyl pyrophosphate.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Gene_Cloning Gene Cloning & Vector Construction Protein_Expression Protein Expression & Purification Gene_Cloning->Protein_Expression Reaction_Setup Reaction Setup Protein_Expression->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Product_Analysis Product Analysis (HPLC, LC-MS) Quenching->Product_Analysis

References

Application Notes & Protocols: Isotopic Labeling Studies Using Isopentenyl Phosphate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies using isopentenyl phosphate (IPP) precursors. These studies are crucial for elucidating the complexities of isoprenoid biosynthesis, a fundamental pathway responsible for the production of a vast array of natural products, including sterols, hormones, and carotenoids. Understanding the flux through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways is essential for metabolic engineering, drug development, and synthetic biology.

Introduction to Isoprenoid Biosynthesis and Isotopic Labeling

Isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] There are two primary biosynthetic routes to IPP and DMAPP: the mevalonate (MVA) pathway, which is predominant in eukaryotes, archaea, and cytosolic compartments of plants, and the methylerythritol 4-phosphate (MEP) pathway, found in most bacteria, plastids of plants, and apicomplexan protozoa.[2][3]

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through these intricate pathways.[4] By introducing substrates enriched with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into downstream metabolites.[5] Analysis of the resulting isotopologue distribution by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides invaluable insights into metabolic fluxes, pathway regulation, and the interconnectivity of different metabolic networks.[6][7]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions within the isoprenoid pathways to identify bottlenecks and regulatory nodes.[6][8]

  • Pathway Elucidation: Determine the contribution of the MVA and MEP pathways to the biosynthesis of specific isoprenoids.

  • Drug Discovery and Development: Investigate the mechanism of action of drugs that target enzymes within the isoprenoid biosynthesis pathway.[9]

  • Metabolic Engineering: Optimize the production of high-value isoprenoids in microbial systems like Escherichia coli and Saccharomyces cerevisiae.[10][11]

  • Natural Product Biosynthesis: Connect newly discovered natural products to their respective biosynthetic gene clusters.

Experimental Protocols

Protocol 1: ¹³C-Labeling of Isoprenoids in Saccharomyces cerevisiae

This protocol describes a general procedure for labeling isoprenoids in yeast using ¹³C-glucose.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • Yeast extract peptone dextrose (YPD) medium

  • Minimal medium (synthetic defined) with 2% (w/v) [U-¹³C₆]-glucose as the sole carbon source

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • Methanol, Chloroform, Water (for extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Pre-culture: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Main Culture: Inoculate the pre-culture into 50 mL of minimal medium containing [U-¹³C₆]-glucose to an initial OD₆₀₀ of 0.1.

  • Growth and Labeling: Incubate the culture at 30°C with shaking (200 rpm) until the mid-exponential phase (OD₆₀₀ ≈ 1.0).

  • Quenching and Harvesting: Rapidly quench the metabolism by adding the cell culture to a falcon tube containing 60% methanol pre-chilled to -40°C. Centrifuge the cells at 5,000 x g for 5 minutes at -20°C.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (3:1:1 v/v/v).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

  • LC-MS Analysis: Analyze the isotopic enrichment of IPP and other isoprenoid precursors using a high-resolution mass spectrometer coupled with liquid chromatography.

Protocol 2: Quantification of Isopentenyl Pyrophosphate (IPP) in Mammalian Cells

This protocol details a sensitive, non-radioactive method for the quantification of IPP in cultured mammalian cells.[12]

Materials:

  • Cultured mammalian cells (e.g., K562, MCF-7)

  • Cell culture medium and supplements

  • Lovastatin and Zoledronic acid (or other inhibitors)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Enzymatic coupling reaction buffer

  • Geranylgeranyl diphosphate (GGPP) synthase

  • Farnesyl diphosphate (FPP)

  • Geranylgeranyl protein transferase I (GGTase-I)

  • Fluorescently labeled peptide substrate for GGTase-I

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Culture and Treatment: Culture mammalian cells to the desired confluency. Treat the cells with inhibitors (e.g., 50 nM lovastatin or 10 µM zoledronic acid) for a specified duration.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis and IPP Extraction:

    • Resuspend the cell pellet in a suitable lysis buffer and extract the intracellular metabolites.

  • Enzymatic Coupling Reaction:

    • In a reaction mixture, combine the cell extract containing IPP with an excess of FPP and GGPP synthase. This reaction converts IPP and FPP into GGPP.

  • Fluorescent Labeling:

    • The GGPP produced in the previous step is then used as a substrate for GGTase-I, which conjugates it to a fluorescently labeled peptide.

  • HPLC Quantification:

    • The fluorescently labeled geranylgeranylated peptide is separated and quantified by HPLC with a fluorescence detector.

    • The amount of fluorescent peptide is directly proportional to the initial amount of IPP in the cell extract. A standard curve is generated using known concentrations of IPP.

Quantitative Data

The following tables summarize quantitative data from isotopic labeling studies and inhibitor treatments.

Table 1: Effect of Isoprenoid Biosynthesis Inhibitors on Intracellular IPP Levels in Mammalian Cell Lines[12]

Cell LineTreatmentConcentrationChange in IPP Level
K562Lovastatin50 nM78% decrease
MCF-7Lovastatin50 nM53% decrease
K562Zoledronic Acid10 µM12.6-fold increase
MCF-7Zoledronic Acid10 µM960-fold increase

Table 2: Metabolic Flux in an Engineered Mevalonate-Producing E. coli Strain[8]

ParameterValue
Mevalonate Production Rate1.84 mmol/gDCW/h
Mevalonate Yield from Glucose22% (C-mol/C-mol)

Visualizations

The following diagrams illustrate key pathways and workflows relevant to isotopic labeling studies of this compound precursors.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MevP Mevalonate-5-P Mevalonate->MevP Mevalonate kinase MevPP Mevalonate-5-PP MevP->MevPP Phosphomevalonate kinase IPP Isopentenyl-PP MevPP->IPP Mevalonate-PP decarboxylase DMAPP Dimethylallyl-PP IPP->DMAPP IPP isomerase Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate (MVA) pathway for isoprenoid precursor biosynthesis.

Experimental_Workflow Culture Cell Culture with ¹³C-Labeled Precursor Quench Metabolic Quenching Culture->Quench Harvest Cell Harvesting Quench->Harvest Extract Metabolite Extraction Harvest->Extract Analysis LC-MS/MS Analysis Extract->Analysis Data Data Processing and Flux Analysis Analysis->Data

Caption: General experimental workflow for isotopic labeling studies.

References

Application Notes & Protocols: Isopentenyl Phosphate in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Isoprenoid Precursors

Isoprenoids, also known as terpenoids, represent the largest and most structurally diverse class of natural products, with over 90,000 identified compounds.[1] Their vast range of functions and applications—spanning pharmaceuticals (paclitaxel, artemisinin), biofuels (pinene, bisabolane), fragrances (limonene), and nutraceuticals (carotenoids)—makes them high-value targets for biotechnological production.[2][3]

The biosynthesis of all isoprenoids originates from two simple five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) .[2][3][4][5] In nature, these precursors are synthesized via two primary routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3][5]

Metabolic engineering efforts have traditionally focused on optimizing these native pathways to increase the supply of IPP and DMAPP. However, these pathways are often long, complex, and tightly regulated within the cell's central metabolism.[6] A key challenge is the potential for engineered pathways to cause metabolic imbalances or accumulate toxic intermediates, such as IPP itself.[7][8]

Recently, isopentenyl phosphate (IP) , the monophosphate counterpart of IPP, has emerged as a crucial target and intermediate in novel metabolic engineering strategies. By utilizing or targeting IP, researchers can develop shorter, more efficient synthetic pathways that are decoupled from native metabolism, bypass toxic intermediates, and unlock higher production yields of desired isoprenoids. These notes detail the applications and protocols associated with leveraging this compound and its diphosphate form in modern metabolic engineering.

Core Biosynthetic Pathways

Native Pathways for IPP and DMAPP Synthesis

All organisms synthesize IPP and DMAPP through the MVA or MEP pathways.[4] The MVA pathway is typically found in eukaryotes (cytosol), archaea, and some bacteria, while the MEP pathway is used by most bacteria and in the plastids of plants and algae.[2][3]

  • Mevalonate (MVA) Pathway: Starts from Acetyl-CoA and proceeds through seven enzymatic steps to produce IPP.[5][6]

  • Methylerythritol Phosphate (MEP) Pathway: Starts from Pyruvate and Glyceraldehyde 3-phosphate (G3P) and uses seven enzymes to produce both IPP and DMAPP.[2][3][4]

Native_Pathways cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway cluster_downstream Downstream Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA MVAP Mevalonate-P MVA->MVAP MVAPP Mevalonate-PP MVAP->MVAPP IPP_mva IPP MVAPP->IPP_mva IPP_pool IPP Pool IPP_mva->IPP_pool Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP HMBPP HMBPP MEP->HMBPP IPP_DMAPP_mep IPP + DMAPP HMBPP->IPP_DMAPP_mep IPP_DMAPP_mep->IPP_pool DMAPP_pool DMAPP IPP_pool->DMAPP_pool GPP GPP (C10) IPP_pool->GPP FPP FPP (C15) IPP_pool->FPP GGPP GGPP (C20) IPP_pool->GGPP DMAPP_pool->GPP GPP->FPP Isoprenoids Isoprenoids GPP->Isoprenoids FPP->GGPP FPP->Isoprenoids GGPP->Isoprenoids

Caption: Native MVA and MEP pathways for isoprenoid precursor synthesis.

The Isopentenol Utilization Pathway (IUP): A Synthetic Bypass

A major advance in metabolic engineering is the development of the Isopentenol Utilization Pathway (IUP), a synthetic two-step route that bypasses central metabolism entirely.[2][6] This pathway uses externally supplied C5 alcohols (isoprenol or prenol) as feedstock.

  • Step 1: A promiscuous kinase (e.g., choline kinase, ScCK) phosphorylates isoprenol or prenol to this compound (IP) or dimethylallyl phosphate (DMAP), respectively.[2][6]

  • Step 2: An this compound kinase (IPK) catalyzes a second phosphorylation, converting IP or DMAP into the final products, IPP or DMAPP.[1][2][6]

The IUP is highly efficient because it is short, requires only ATP as a cofactor, and is decoupled from the complex native regulation of the MVA and MEP pathways.[6]

IUP_Pathway Isopentenol Utilization Pathway (IUP) cluster_input External Feedstock cluster_pathway Enzymatic Steps cluster_output Isoprenoid Synthesis Isoprenol Isoprenol IP Isopentenyl-P (IP) Isoprenol->IP Promiscuous Kinase (ATP) Prenol Prenol DMAP Dimethylallyl-P (DMAP) Prenol->DMAP Promiscuous Kinase (ATP) IPP Isopentenyl-PP (IPP) IP->IPP IP Kinase (IPK, ATP) DMAPP Dimethylallyl-PP (DMAPP) DMAP->DMAPP IP Kinase (IPK, ATP) Isoprenoids Terpenoids, Biofuels, etc. IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The synthetic two-step Isopentenol Utilization Pathway (IUP).

IPP-Bypass Pathways for Isopentenol Production

While IPP is an essential precursor, its accumulation can be toxic to host cells.[8] To circumvent this, "IPP-bypass" pathways have been designed for producing C5 alcohols like isopentenol, which are valuable biofuels. These pathways branch off from the MVA pathway at an earlier intermediate (e.g., phosphomevalonate), using promiscuous enzymes to convert it directly towards the desired alcohol product, avoiding the IPP bottleneck.[8][9] This strategy reduces toxicity and decouples the pathway from native regulation.[8]

IPP_Bypass cluster_mva Standard MVA Pathway cluster_bypass IPP-Bypass Route MVA Mevalonate MVAP Mevalonate-P (MVAP) MVA->MVAP MVAK MVAPP Mevalonate-PP MVAP->MVAPP PMK IsopentenolP Isopentenol-P MVAP->IsopentenolP Promiscuous PMD Activity IPP IPP MVAPP->IPP PMD Isopentenol Isopentenol (Biofuel) IsopentenolP->Isopentenol Endogenous Phosphatase

Caption: An IPP-bypass pathway branching from the MVA pathway.

Applications & Quantitative Data

Metabolic engineering strategies centered on IP and IPP have successfully enhanced the production of various high-value isoprenoids.

Enhancing Terpenoid Production in Microalgae

The IUP was successfully implemented in the green microalga Chlamydomonas reinhardtii to boost the production of limonene, a valuable monoterpene. By introducing the IUP, researchers significantly increased the intracellular pool of IPP, which could then be channeled towards limonene synthesis.[2][10]

Table 1: Limonene and IPP Production in Engineered C. reinhardtii

Strain Description IPP Fold Increase (vs. Wild Type) Limonene Production (µg/L) Reference
Wild Type (UVM4) 1.0 Not Detected [2]
Expressing Limonene Synthase (MsLS) only - ~5 [2]

| Expressing IUP + IDI + MsLS | 8.6 | 117 |[2][10] |

Boosting Carotenoid Production in E. coli

Engineering the native MEP pathway in E. coli can increase the flux towards IPP for carotenoid synthesis. Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and reductoisomerase (dxr), has been shown to significantly enhance the production of lycopene, a C40 carotenoid.[11]

Table 2: Lycopene Production in E. coli via MEP Pathway Engineering

Host Strain / Plasmid Promoter Lycopene Titer (mg/g dry cell weight) Fold Increase (vs. Control) Reference
JM101 with Lycopene Pathway pBAD ~1.3 1.0 [11]
JM101 with Lycopene Pathway + dxs pBAD ~3.8 ~2.9 [11]

| JM101 with Lycopene Pathway + dxs | pTrc | ~4.5 | ~3.5 |[11] |

Modulating IPP Levels for Drug Development Research

Quantifying intracellular IPP levels is critical for studying the mechanism of drugs that target the MVA pathway, such as statins and bisphosphonates. A sensitive analytical method was developed to measure IPP in mammalian cells, revealing how these drugs alter the isoprenoid precursor pool.[12]

Table 3: Effect of MVA Pathway Inhibitors on Intracellular IPP Levels

Cell Line Treatment Effect on IPP Level Reference
K562 Lovastatin (50 nM) 78% decrease [12]
MCF-7 Lovastatin (50 nM) 53% decrease [12]
K562 Zoledronic Acid (10 µM) 12.6-fold increase [12]

| MCF-7 | Zoledronic Acid (10 µM) | 960-fold increase |[12] |

Experimental Protocols

Protocol 1: General Workflow for Engineering an Isoprenoid-Producing Strain

This workflow outlines the key steps from pathway design to product analysis.

Experimental_Workflow A 1. Pathway Design (e.g., IUP, MVA optimization) B 2. Gene Selection & Codon Optimization (e.g., ScCK, AtIPK, Terpene Synthase) A->B C 3. Plasmid Construction (Cloning into expression vectors) B->C D 4. Host Transformation (e.g., E. coli, S. cerevisiae, C. reinhardtii) C->D E 5. Strain Cultivation & Induction (Media, temperature, inducer, feedstock) D->E F 6. Metabolite Extraction (Cell lysis, solvent extraction) E->F G 7. Product Quantification (GC-MS, LC-MS/MS) F->G H 8. Data Analysis & Optimization (Titer, yield, productivity) G->H H->A Iterate

Caption: General experimental workflow for metabolic engineering.

Protocol 2: Quantification of Intracellular IPP and DMAPP by LC-MS/MS

This protocol provides a method for accurately measuring the intracellular pool of IPP and DMAPP, adapted from published methodologies.[10][13]

Objective: To extract and quantify IPP and DMAPP from microbial or cell cultures.

Materials:

  • Cell culture of interest

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction buffer (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge (refrigerated)

  • LC-MS/MS system

  • IPP and DMAPP analytical standards

Methodology:

  • Cell Harvesting and Quenching:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench metabolic activity by mixing with 2 volumes of pre-chilled quenching solution to prevent metabolite turnover.

    • Centrifuge at 4°C to pellet the cells. Discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a precise volume of cold extraction buffer.

    • Lyse the cells using a method appropriate for the host (e.g., bead beating for yeast, sonication for bacteria).

    • Incubate on ice to allow for complete extraction.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant containing the metabolites to a new tube.

    • For samples with high lipid content, a solid-phase extraction (SPE) step may be necessary to remove phospholipids that can interfere with MS detection.[13]

    • Filter the final extract through a 0.22 µm filter before analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable column for polar anionic compounds, such as a C18 reversed-phase column with an ion-pairing agent or an anion-exchange column.

    • Mobile Phase: A gradient of buffers, typically involving an aqueous buffer with an ion-pairing agent (e.g., dimethylbutylamine) and an organic solvent like acetonitrile or methanol.

    • MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific parent-to-fragment ion transitions for IPP and DMAPP.

    • Quantification: Create a standard curve using serial dilutions of IPP and DMAPP analytical standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol 3: Quantification of Volatile Terpenes (e.g., Limonene) by GC-MS

This protocol describes the analysis of volatile products like monoterpenes, which are often trapped in an organic solvent overlay during fermentation.

Objective: To quantify limonene produced by an engineered microbial culture.

Materials:

  • Engineered microbial culture

  • Organic overlay (e.g., n-hexane or dodecane)

  • Internal standard (e.g., isobutylbenzene or another non-native terpene)

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Limonene analytical standard

Methodology:

  • In-Situ Trapping:

    • During cultivation, add a sterile organic overlay (e.g., 10% v/v of dodecane) to the culture medium. Volatile products like limonene will partition into this layer.

  • Sample Collection:

    • At desired time points, carefully remove a sample of the organic overlay.

    • If the overlay and culture are mixed, centrifuge the sample to separate the phases and collect the upper organic layer.

  • Sample Preparation:

    • Add a known concentration of an internal standard to the collected organic sample. This helps correct for variations in injection volume and instrument response.

    • Dilute the sample in a suitable solvent (e.g., n-hexane) if necessary to fall within the linear range of the instrument.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet. A split injection mode is common.[14]

    • GC Column: Use a non-polar capillary column suitable for terpene analysis (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 260°C) to separate the compounds based on their boiling points.[14]

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40–600. Identify limonene by its characteristic retention time and mass spectrum, comparing it to an authentic standard.

    • Quantification: Create a calibration curve by plotting the ratio of the limonene peak area to the internal standard peak area against known concentrations of limonene. Calculate the concentration in the samples from this curve.

References

Application Notes and Protocols for In Vitro Assays of Isopentenyl Phosphate Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl phosphate (IP) and its isomer, isopentenyl pyrophosphate (IPP), are crucial intermediates in the biosynthesis of a vast array of natural products known as isoprenoids.[1][2][3] These compounds are vital for various cellular functions and have significant commercial applications as pharmaceuticals, biofuels, and fragrances. The enzymes that metabolize this compound are key players in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, making them attractive targets for drug development and metabolic engineering.[2][3] These application notes provide detailed protocols for in vitro assays of two key enzymes involved in this compound metabolism: this compound Kinase (IPK) and Isopentenyl Pyrophosphate Isomerase (IDI).

This compound Kinase (IPK)

This compound kinase (IPK) catalyzes the ATP-dependent phosphorylation of isopentenyl monophosphate (IP) to isopentenyl diphosphate (IPP).[4][5] This reaction is a key step in the archaeal MVA pathway and has been utilized in synthetic biology for the production of isoprenoids.[4][5]

Metabolic Pathway Context

IPK_Pathway IP Isopentenyl Monophosphate (IP) IPK This compound Kinase (IPK) IP->IPK ATP ATP ATP->IPK ADP ADP IPP Isopentenyl Diphosphate (IPP) IPK->ADP IPK->IPP

Quantitative Data Summary
EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)Divalent CationReference
IPKThermoplasma acidophilumIP--~106--Mg2+[4][5]
IPKMethanocaldococcus jannaschiiIP-----Mg2+[6]
IPKCandidatus methanomethylophilus alvusIP--~106--Mg2+[4][5]
Experimental Protocols

This assay continuously monitors IPK activity by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the IPK activity.[6][7]

Workflow Diagram

IPK_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Prepare Assay Mix Prepare Assay Mix: - Buffer (Tris-HCl) - MgCl2 - KCl - DTT - ATP - NADH - PEP - PK/LDH enzymes Add Substrate Add varying concentrations of this compound (IP) Prepare Assay Mix->Add Substrate Initiate Reaction Add purified IPK enzyme Add Substrate->Initiate Reaction Incubate Incubate at 30°C in a 96-well plate Initiate Reaction->Incubate Monitor Absorbance Monitor the decrease in absorbance at 340 nm using a plate reader Incubate->Monitor Absorbance

Materials:

  • Purified IPK enzyme

  • This compound (IP)

  • ATP

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl2 (2.5 mM)

  • KCl (25 mM)

  • DTT (0.05 mM)

  • NADH (320 µM)

  • Phosphoenolpyruvate (PEP) (400 µM)

  • Pyruvate kinase (PK) (0.5 units)

  • Lactate dehydrogenase (LDH) (0.7 units)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare the Assay Mixture: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 25 mM KCl, 2.5 mM MgCl2, 0.05 mM DTT, 1 mM ATP, 320 µM NADH, 400 µM PEP, 0.5 units of pyruvate kinase, and 0.7 units of lactate dehydrogenase.[7]

  • Add Substrate: Add varying concentrations of this compound to the wells (e.g., 0-3125 µM).[7]

  • Initiate the Reaction: Add a known amount of purified IPK enzyme (e.g., 0.09 µg) to each well to start the reaction.[7]

  • Incubation and Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve. Determine kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.[7]

This method directly measures the formation of the product, isopentenyl pyrophosphate (IPP), using liquid chromatography-mass spectrometry (LC-MS). This is a highly sensitive and specific method.[7]

Workflow Diagram

IPK_LCMS_Workflow Reaction Setup Setup enzymatic reaction: - Tris buffer, MgCl2, DTT, ATP - this compound (IP) - IPK enzyme Incubation Incubate overnight at 37°C Reaction Setup->Incubation Quench Reaction Quench reaction (e.g., with acid or organic solvent) Incubation->Quench Reaction LC-MS Analysis Analyze sample by LC-MS to quantify IPP formation Quench Reaction->LC-MS Analysis

Materials:

  • Purified IPK enzyme

  • This compound (IP)

  • ATP (1 mM)

  • Tris buffer (50 mM, pH 8.0)

  • MgCl2 (2.5 mM)

  • DTT (0.05 mM)

  • Quenching solution (e.g., ice-cold acetone or acid)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing 50 mM Tris (pH 8.0), 2.5 mM MgCl2, 0.05 mM DTT, 1 mM ATP, and the desired concentration of IP.[7] Include a control reaction without the enzyme.

  • Initiate the Reaction: Add a known amount of purified IPK enzyme (e.g., 4.2 µg) to start the reaction.[7]

  • Incubation: Incubate the reaction mixture overnight at 37°C.[7]

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the sample to pellet any precipitate and transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into an LC-MS system to separate and quantify the amount of IPP formed.

Isopentenyl Pyrophosphate Isomerase (IDI)

Isopentenyl pyrophosphate isomerase (IDI) catalyzes the reversible isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP).[8][9] This is a critical step in isoprenoid biosynthesis as it generates the electrophilic DMAPP required for the subsequent chain elongation reactions.[2][8]

Metabolic Pathway Context

IDI_Pathway IPP Isopentenyl Diphosphate (IPP) IDI Isopentenyl Pyrophosphate Isomerase (IDI) IPP->IDI DMAPP Dimethylallyl Diphosphate (DMAPP) IDI->DMAPP

Quantitative Data Summary
EnzymeSource OrganismSubstrateKm (µM)Optimal pHDivalent CationReference
IDI (Type I)Escherichia coliIPP10 ± 0.1-Mg2+, Mn2+[8]
IDIPig LiverIPP46.0Mn2+ > Mg2+[10]
IDI-2 (Type II)Staphylococcus aureusIPP-7.0Mg2+[11]
Experimental Protocols

This classic assay relies on the fact that the allylic pyrophosphate, DMAPP, is acid-labile, whereas the homoallylic pyrophosphate, IPP, is stable to acid hydrolysis. The amount of inorganic phosphate released upon acid treatment is proportional to the amount of DMAPP formed.

Workflow Diagram

IDI_Assay_Workflow Reaction Setup Setup reaction with [1-14C]IPP, IDI enzyme, and cofactors Incubation Incubate at 37°C Reaction Setup->Incubation Quench with Acid Quench with HCl/MeOH to hydrolyze DMAPP Incubation->Quench with Acid Quantify Phosphate Quantify released inorganic phosphate Quench with Acid->Quantify Phosphate

Materials:

  • Purified IDI enzyme

  • [1-14C]Isopentenyl pyrophosphate ([1-14C]IPP)

  • HEPES buffer (0.1 M, pH 7.0)

  • MgCl2 (5 mM)

  • Quenching solution (25% HCl in methanol)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M HEPES buffer (pH 7.0), 5 mM MgCl2, and varying concentrations of [1-14C]IPP (e.g., 0.05, 0.5, or 1.2 mM).[11]

  • Initiate the Reaction: Add a known amount of purified IDI enzyme (e.g., 5.3 µM) to start the reaction.[11]

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 2, 5, 10, 15, 30 minutes).[11]

  • Reaction Termination: Stop the reaction by adding 0.2 mL of 25% HCl in methanol and incubate for an additional 10 minutes at 37°C to ensure complete hydrolysis of DMAPP.[11]

  • Quantification: The amount of DMAPP formed can be determined by quantifying the released inorganic phosphate using a colorimetric method or by separating the radiolabeled products using chromatography and quantifying with a scintillation counter.

This assay measures the reverse reaction (DMAPP to IPP) by coupling it to the condensation of IPP with geranylgeranyl diphosphate (GGPP) synthase and a fluorescently labeled peptide, which is then quantified by HPLC with a fluorescence detector.[12]

Workflow Diagram

IDI_Reverse_Assay_Workflow Reaction Setup Incubate DMAPP with IDI enzyme Coupled Reaction Add FPP and GGPP synthase to form GGPP from the generated IPP Reaction Setup->Coupled Reaction Labeling Add fluorescently labeled peptide and geranylgeranyl protein transferase I Coupled Reaction->Labeling HPLC Analysis Quantify the fluorescently labeled geranylgeranylated peptide by HPLC Labeling->HPLC Analysis

Materials:

  • Purified IDI enzyme

  • Dimethylallyl pyrophosphate (DMAPP)

  • Farnesyl diphosphate (FPP)

  • Geranylgeranyl diphosphate (GGPP) synthase

  • Geranylgeranyl protein transferase I

  • Fluorescently labeled peptide

  • HPLC system with a fluorescence detector

Procedure:

  • Isomerase Reaction: Incubate DMAPP with the purified IDI enzyme to allow the formation of IPP.

  • Coupled Reaction: In a subsequent step, add FPP and GGPP synthase to the reaction mixture. The GGPP synthase will utilize the IPP generated by IDI and FPP to form GGPP.[12]

  • Fluorescent Labeling: Add a fluorescently labeled peptide and geranylgeranyl protein transferase I. This enzyme will conjugate the newly formed GGPP to the peptide.[12]

  • Quantification: The resulting fluorescently labeled geranylgeranylated peptide is then quantified using HPLC with a fluorescence detector. The amount of fluorescent product is proportional to the amount of IPP formed in the initial isomerase reaction.[12]

Concluding Remarks

The selection of an appropriate in vitro assay for enzymes metabolizing this compound depends on the specific research question, available equipment, and the required sensitivity and throughput. The protocols provided here offer robust methods for characterizing the activity of this compound Kinase and Isopentenyl Pyrophosphate Isomerase. These assays are essential tools for fundamental enzymology studies, inhibitor screening in drug discovery, and the optimization of engineered metabolic pathways.

References

Application Notes and Protocols for Genetic Manipulation of Isopentenyl Phosphate Pathways in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escherichia coli is a versatile and widely used microbial host for the production of a vast array of valuable chemicals, including isoprenoids. Isoprenoids are a large and diverse class of natural products with applications in pharmaceuticals, biofuels, and specialty chemicals. The biosynthesis of all isoprenoids proceeds through the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] In E. coli, IPP and DMAPP are naturally synthesized via the methylerythritol 4-phosphate (MEP) pathway.[2] However, the native MEP pathway is tightly regulated and often limits the production of isoprenoids to low levels. To overcome this limitation, metabolic engineering strategies are employed to enhance the flux towards IPP and DMAPP.

This document provides detailed application notes and protocols for the genetic manipulation of isopentenyl phosphate pathways in E. coli. It covers key strategies, including the enhancement of the native MEP pathway and the introduction of a heterologous mevalonate (MVA) pathway. Furthermore, it provides protocols for genetic modification using CRISPR-Cas9, cultivation of engineered strains, and quantification of key metabolites.

Signaling Pathways for this compound Production

Two primary pathways for the biosynthesis of IPP and DMAPP are the native MEP pathway and the heterologous MVA pathway.

Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway is the endogenous route for isoprenoid precursor synthesis in E. coli. It starts from pyruvate and glyceraldehyde-3-phosphate and involves a series of enzymatic reactions to produce IPP and DMAPP.[2]

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP dxs G3P Glyceraldehyde-3-Phosphate G3P->DXP dxs MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP dxr CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME ispD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP ispE MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->MEcPP ispF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-pyrophosphate MEcPP->HMBPP ispG IPP Isopentenyl Pyrophosphate (IPP) HMBPP->IPP ispH DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP ispH IPP->DMAPP idi

Caption: The native MEP pathway in E. coli.

Mevalonate (MVA) Pathway

The MVA pathway, commonly found in eukaryotes and archaea, is a popular heterologous pathway to introduce into E. coli for enhanced isoprenoid production.[3] It typically starts from acetyl-CoA.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MevalonateP Mevalonate-5-Phosphate Mevalonate->MevalonateP MK MevalonatePP Mevalonate-5-Pyrophosphate MevalonateP->MevalonatePP PMK IPP Isopentenyl Pyrophosphate (IPP) MevalonatePP->IPP PMD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP idi

Caption: A heterologous MVA pathway for IPP and DMAPP synthesis.

Experimental Protocols

Protocol 1: Construction of Expression Plasmids for MEP Pathway Gene Overexpression

This protocol describes the construction of plasmids for overexpressing key rate-limiting enzymes in the native MEP pathway, such as DXP synthase (dxs) and IPP isomerase (idi).

Materials:

  • E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Genomic DNA of E. coli

  • Expression vector (e.g., pTrc99A, pACYCDuet-1)

  • Restriction enzymes (e.g., NcoI, BamHI)

  • T4 DNA Ligase

  • DNA purification kits

  • LB medium and agar plates with appropriate antibiotics

  • PCR reagents

Procedure:

  • Gene Amplification: Amplify the coding sequences of dxs and idi from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Digestion: Digest both the expression vector and the purified PCR products with the selected restriction enzymes.

  • Ligation: Ligate the digested insert into the digested vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing.

  • Transformation into Expression Host: Isolate the verified plasmid and transform it into the expression host E. coli BL21(DE3).

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in E. coli

This protocol outlines a general workflow for deleting a competing pathway gene (e.g., a gene diverting precursors from the this compound pathway) using the CRISPR-Cas9 system.[4]

CRISPR_Workflow Design_gRNA 1. Design gRNA targeting the gene of interest Construct_pCRISPR 2. Clone gRNA into pCRISPR plasmid Design_gRNA->Construct_pCRISPR Transform 4. Co-transform pCas9 and pCRISPR-gRNA into E. coli Construct_pCRISPR->Transform Prepare_Donor 3. Prepare donor DNA with homology arms Electroporate_Donor 6. Electroporate donor DNA Prepare_Donor->Electroporate_Donor Induce_Cas9 5. Induce Cas9 and λ-Red recombinase expression Transform->Induce_Cas9 Induce_Cas9->Electroporate_Donor Select_Mutants 7. Select for successful knockouts Electroporate_Donor->Select_Mutants Verify_Deletion 8. Verify gene deletion by PCR and sequencing Select_Mutants->Verify_Deletion

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Materials:

  • E. coli strain expressing λ-Red recombinase

  • pCas9 plasmid (expressing Cas9 nuclease)

  • pCRISPR plasmid (for gRNA expression)

  • Oligonucleotides for gRNA and donor DNA synthesis

  • Reagents for plasmid construction and transformation

Procedure:

  • gRNA Design: Design a 20-bp guide RNA (gRNA) sequence targeting the gene to be deleted.

  • pCRISPR-gRNA Construction: Synthesize and anneal complementary oligonucleotides encoding the gRNA and ligate them into the pCRISPR plasmid.

  • Donor DNA Preparation: Synthesize or PCR-amplify a donor DNA fragment consisting of sequences homologous to the regions flanking the target gene (homology arms).

  • Transformation: Transform the pCas9 and pCRISPR-gRNA plasmids into the appropriate E. coli strain.

  • Induction and Recombination: Induce the expression of Cas9 and the λ-Red recombination system.

  • Donor DNA Electroporation: Prepare electrocompetent cells and electroporate the donor DNA.

  • Selection: Plate the cells on selective media to isolate colonies that have undergone successful recombination.

  • Verification: Verify the gene deletion in the selected colonies by colony PCR and DNA sequencing.

Protocol 3: Cultivation of Engineered E. coli for Isoprenoid Production

This protocol describes the cultivation of engineered E. coli strains for the production of isoprenoids.

Materials:

  • Engineered E. coli strain

  • LB or defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose or glycerol)

  • Appropriate antibiotics

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of production medium (e.g., 50 mL of M9 medium with 2% glucose) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth Phase: Grow the culture at 37°C with shaking until the OD600 reaches a desired level (e.g., 0.6-0.8).

  • Induction: Induce the expression of the pathway genes by adding IPTG to a final concentration of 0.1-1 mM.

  • Production Phase: Reduce the temperature to a range of 25-30°C and continue cultivation for 24-72 hours.

  • Sampling: Collect samples at different time points for OD600 measurement and product analysis.

Protocol 4: Quantification of IPP and DMAPP

This protocol provides a general method for the extraction and quantification of intracellular IPP and DMAPP using liquid chromatography-mass spectrometry (LC-MS).[5]

Materials:

  • Engineered E. coli culture

  • Cold quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • LC-MS system

  • IPP and DMAPP standards

Procedure:

  • Quenching: Rapidly quench the metabolism of a known volume of cell culture by mixing with a cold quenching solution.

  • Cell Lysis and Extraction: Pellet the cells by centrifugation and resuspend in a cold extraction solvent. Lyse the cells (e.g., by sonication or bead beating) and incubate to extract intracellular metabolites.

  • Sample Preparation: Centrifuge the lysate to remove cell debris and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant using a suitable LC-MS method. A common approach is to use hydrophilic interaction liquid chromatography (HILIC) coupled with a mass spectrometer operating in negative ion mode.

  • Quantification: Quantify the concentrations of IPP and DMAPP by comparing the peak areas to a standard curve generated with known concentrations of IPP and DMAPP standards.

Data Presentation: Quantitative Analysis of Engineered E. coli Strains

The following tables summarize representative quantitative data from various studies on the genetic manipulation of this compound pathways in E. coli.

Table 1: Enhancement of the Native MEP Pathway for Isoprenoid Production

Genetic ModificationProductTiter (mg/L)Fold IncreaseReference
Overexpression of dxsLycopene-Significant[6]
Overexpression of ispG and dxsIsopentenol-3.3[2]
Overexpression of dxs, dxr, and idiIsoprene-4.8[7]
Overexpression of dxs and idiLimonene17.4~3.5[7]

Table 2: Implementation of the Heterologous MVA Pathway for Isoprenoid Production

MVA Pathway SourceProductTiter (mg/L)Reference
Saccharomyces cerevisiaeAmorphadiene24[7]
Enterococcus faecalisIsoprene6300[3]
Saccharomyces cerevisiaeLycopene102[8]
Saccharomyces cerevisiaeβ-carotene71.4[9]

Table 3: Comparison of MEP and Hybrid MEP-MVA Pathways for Isoprene Production [10]

Pathway EngineeredIsoprene Yield (g/g glucose)
Overexpressed MEP pathway~0.002
Overexpressed MVA pathway~0.012
Overexpressed MEP and MVA pathways~0.04

Conclusion

The genetic manipulation of this compound pathways in E. coli is a powerful strategy for the high-level production of valuable isoprenoids. By enhancing the native MEP pathway, introducing the heterologous MVA pathway, or employing a combination of both, researchers can significantly increase the supply of the universal precursors IPP and DMAPP. The use of advanced genetic tools like CRISPR-Cas9 further enables precise and efficient genome editing to optimize metabolic fluxes. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the field of metabolic engineering and drug development to design and execute successful strategies for isoprenoid production in E. coli.

References

Application Notes and Protocols for Enzyme Inhibitor Screening Using Isopentenyl Phosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the central five-carbon building blocks for the biosynthesis of a vast array of isoprenoids. These molecules are vital for numerous cellular processes, including the synthesis of cholesterol, steroid hormones, and the prenylation of proteins crucial for signal transduction.[1] The enzymes involved in the isoprenoid biosynthesis pathway are therefore attractive targets for the development of therapeutic agents against a range of diseases, including cancer, bone disorders, and infectious diseases.[2][3] Isopentenyl phosphate analogs are a class of small molecules designed to mimic the natural substrates or intermediates of these enzymes, thereby acting as inhibitors. This document provides detailed application notes and protocols for the use of this compound analogs in the screening and characterization of inhibitors for key enzymes in the isoprenoid biosynthesis pathway.

Target Enzymes and Signaling Pathway

The primary pathway of interest is the Mevalonate Pathway , which is responsible for the synthesis of IPP and DMAPP in humans. Key enzymes in this pathway that are common targets for inhibitor screening include:

  • Farnesyl Diphosphate Synthase (FPPS): Catalyzes the sequential condensation of IPP with DMAPP and then with geranyl diphosphate (GPP) to form the C15 isoprenoid farnesyl diphosphate (FPP).[2]

  • Geranylgeranyl Diphosphate Synthase (GGPPS): Catalyzes the condensation of FPP with IPP to form the C20 isoprenoid geranylgeranyl diphosphate (GGPP).[1]

  • Isopentenyl Diphosphate Isomerase (IPPI): Interconverts IPP and DMAPP.[4]

  • Protein Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase): These enzymes catalyze the post-translational modification of proteins by attaching FPP or GGPP to cysteine residues of target proteins, a process known as prenylation.[1]

  • Undecaprenyl Diphosphate Synthase (UPPS): A bacterial enzyme that synthesizes the C55 lipid carrier undecaprenyl pyrophosphate, which is essential for bacterial cell wall biosynthesis, making it an attractive antibacterial target.[2][5]

Below is a diagram illustrating the Mevalonate Pathway and the points of inhibition by various compounds.

Mevalonate_Pathway Mevalonate Pathway and Protein Prenylation cluster_0 Mevalonate Pathway cluster_1 Protein Prenylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statins inhibit) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP Isomerase Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Diphosphate (GPP) Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Diphosphate (FPP) Geranylgeranyl Diphosphate (GGPP) Geranylgeranyl Diphosphate (GGPP) Isopentenyl Pyrophosphate (IPP)->Geranylgeranyl Diphosphate (GGPP) Dimethylallyl Pyrophosphate (DMAPP)->Geranyl Diphosphate (GPP) FPPS Geranyl Diphosphate (GPP)->Farnesyl Diphosphate (FPP) FPPS (N-BPs inhibit) Farnesyl Diphosphate (FPP)->Geranylgeranyl Diphosphate (GGPP) GGPPS (GGPPS inhibitors) Farnesylated Proteins Farnesylated Proteins Farnesyl Diphosphate (FPP)->Farnesylated Proteins Farnesyltransferase (FTIs inhibit) Geranylgeranylated Proteins Geranylgeranylated Proteins Geranylgeranyl Diphosphate (GGPP)->Geranylgeranylated Proteins Geranylgeranyltransferase I/II (GGTIs inhibit) Cellular Functions Cellular Functions Farnesylated Proteins->Cellular Functions Geranylgeranylated Proteins->Cellular Functions Small GTPases (e.g., Ras, Rho, Rac) Small GTPases (e.g., Ras, Rho, Rac) Small GTPases (e.g., Ras, Rho, Rac)->Farnesylated Proteins Small GTPases (e.g., Ras, Rho, Rac)->Geranylgeranylated Proteins

Caption: The Mevalonate Pathway and points of enzyme inhibition.

Experimental Workflow for Enzyme Inhibitor Screening

A general workflow for screening potential inhibitors of these enzymes is outlined below. This workflow can be adapted for specific enzymes and assay formats.

Experimental_Workflow General Workflow for Enzyme Inhibitor Screening cluster_0 Primary Screening cluster_1 Dose-Response and Potency Determination cluster_2 Mechanism of Action Studies cluster_3 Cell-Based Assays Compound Library Compound Library Single Concentration Screen Single Concentration Screen Compound Library->Single Concentration Screen Hit Identification Hit Identification Single Concentration Screen->Hit Identification >50% inhibition Serial Dilution of Hits Serial Dilution of Hits Hit Identification->Serial Dilution of Hits IC50 Determination IC50 Determination Serial Dilution of Hits->IC50 Determination Dose-response curve Kinetic Assays Kinetic Assays IC50 Determination->Kinetic Assays Determine Ki and\nInhibition Type Determine Ki and Inhibition Type Kinetic Assays->Determine Ki and\nInhibition Type e.g., competitive, non-competitive Cell Viability/Toxicity Assays Cell Viability/Toxicity Assays Determine Ki and\nInhibition Type->Cell Viability/Toxicity Assays Western Blot for\nPrenylation Status Western Blot for Prenylation Status Cell Viability/Toxicity Assays->Western Blot for\nPrenylation Status

Caption: A generalized workflow for screening enzyme inhibitors.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various this compound analogs and other compounds against key enzymes in the isoprenoid biosynthesis pathway.

Table 1: Inhibition of Farnesyl Diphosphate Synthase (FPPS)

InhibitorOrganismIC50KiNotes
ZoledronateHuman4.1 nM (final)-Time-dependent inhibition.[1]
RisedronateHuman5.7 nM (final)-Time-dependent inhibition.[1]
IbandronateHuman25 nM (final)-Time-dependent inhibition.[1]
AlendronateHuman260 nM (final)-Time-dependent inhibition.[1]
PamidronateHuman353.2 nM (final)-Time-dependent inhibition.[1]
TaxodioneHuman1.2 µM-Binds to the IPP site.[6]
CelastrolT. brucei17 µM-Active against the parasite enzyme.[6]
Bisamidine AnalogsHuman1.8 - 35.0 µM-Non-bisphosphonate inhibitors.[7]

Table 2: Inhibition of Geranylgeranyl Diphosphate Synthase (GGPPS)

InhibitorOrganismIC50Notes
Digeranyl bisphosphonate (DGBP)Mammalian-Specific inhibitor of GGPPS.[1]
Lipophilic Zoledronate Analog (BPH-703)P. falciparumPotentActive against the malaria parasite.[8]
Lipophilic Risedronate Analog (BPH-811)P. falciparumPotentActive against the malaria parasite.[8]
Non-bisphosphonate inhibitorsHuman~30–50 μMBind to the FPP or GGPP site.[1]

Table 3: Inhibition of Undecaprenyl Diphosphate Synthase (UPPS)

InhibitorOrganismIC50KiNotes
Rhodanine Analog (Compound 1)S. aureus, E. coli~2 µM~300 nMShows synergism with methicillin.[5][9]
MAC-0547630BacterialNanomolar range-Selective inhibitor.
Anthranilic Acid Derivative (Compound 2)E. coli25 µM-Good antibacterial activity.[10]
Fluorescent FPP AnalogE. coli-0.57 µMCompetitive inhibitor with respect to FPP.[11]

Table 4: Inhibition of Isopentenyl Diphosphate Isomerase (IPPI)

InhibitorOrganismInhibitionNotes
Diene analogs of IPP and DMAPPS. pombe, E. coliPotent, irreversibleActive-site directed inhibitors.[12]
IodoacetamideAedes aegyptiComplete inhibitionCovalent modification of the enzyme.[4]
NE21650 (Bisphosphonate)-Weak inhibitorAlso inhibits FPPS.[3]

Experimental Protocols

Protocol 1: Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay (Colorimetric)

This protocol describes a continuous spectrophotometric assay to measure the activity of FPPS by quantifying the release of inorganic pyrophosphate (PPi).

Materials:

  • Recombinant human FPPS

  • Isopentenyl pyrophosphate (IPP)

  • Geranyl pyrophosphate (GPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100

  • Inorganic pyrophosphatase

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the FPPS enzyme to the assay buffer. For time-dependent inhibitors like nitrogen-containing bisphosphonates, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of IPP and GPP to each well.

  • Incubation: Incubate the plate at 37°C for an appropriate duration (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate (from the hydrolysis of PPi by inorganic pyrophosphatase).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Geranylgeranyl Diphosphate Synthase (GGPPS) Inhibition Assay (Spectrophotometric)

This protocol is similar to the FPPS assay and measures the release of PPi.

Materials:

  • Purified recombinant GGPPS enzyme

  • Farnesyl diphosphate (FPP)

  • Isopentenyl diphosphate (IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • PPi quantification reagent (e.g., EnzChek Pyrophosphate Assay Kit)

  • Spectrophotometer (plate reader)

  • Test inhibitors

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, FPP, and IPP in a microplate well.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding the purified GGPPS enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • PPi Quantification: Stop the reaction and add the PPi quantification reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine the amount of PPi produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the FPPS assay.

Protocol 3: Isopentenyl Diphosphate Isomerase (IPPI) Inhibition Assay (Radiometric)

This protocol uses a radiolabeled substrate to measure IPPI activity.

Materials:

  • Purified IPP isomerase

  • [1-¹⁴C] Isopentenyl pyrophosphate ([¹⁴C]IPP)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA

  • Test inhibitors

  • Scintillation counter

Procedure:

  • Assay Mixture Preparation: Prepare the assay buffer containing varying concentrations of the inhibitor and equilibrate at 37°C.

  • Enzyme Addition: Add a solution of the enzyme to the assay mixture.

  • Time-dependent Inactivation: For irreversible inhibitors, incubate the enzyme with the inhibitor for various time points.

  • Reaction Initiation: At each time point, remove an aliquot of the enzyme-inhibitor mixture and add it to a separate tube containing the assay buffer with [¹⁴C]IPP to start the reaction.

  • Acid Lability Protocol: After a set reaction time, terminate the reaction and use an acid-lability protocol to separate the product (DMAPP) from the substrate (IPP).[12]

  • Measurement: Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Determine the rate of inactivation and the kinetic constants for inhibition.

Protocol 4: Undecaprenyl Diphosphate Synthase (UPPS) Inhibition Assay (Spectrophotometric)

This is a continuous spectrophotometric assay for UPPS activity.[5]

Materials:

  • Purified UPPS enzyme

  • Farnesyl diphosphate (FPP)

  • Isopentenyl diphosphate (IPP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% v/v Triton X-100

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNPase)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing MESG, IPP, FPP, and the assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Enzyme Addition: Add the UPPS enzyme to the mixture.

  • Reaction Initiation: Initiate the reaction by adding PNPase. The pyrophosphate released by UPPS is converted to phosphate by inorganic pyrophosphatase (if added) or directly utilized by PNPase with MESG, leading to a change in absorbance.

  • Measurement: Monitor the change in absorbance at 360 nm continuously using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and IC50 values.

Protocol 5: Protein Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)

This assay measures the transfer of a farnesyl group to a fluorescently labeled peptide substrate.

Materials:

  • Purified FTase enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Test inhibitors

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of the microplate.

  • Enzyme-Inhibitor Pre-incubation: Add the FTase enzyme and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm. Record data points over a period of time (e.g., 60 minutes).

  • Data Analysis:

    • Determine the rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The screening of enzyme inhibitors using this compound analogs is a powerful approach for the discovery of new therapeutic agents. The protocols and data presented in this document provide a comprehensive guide for researchers in this field. The detailed methodologies for key enzymes in the isoprenoid biosynthesis pathway, coupled with quantitative inhibition data, will facilitate the identification and characterization of novel and potent inhibitors for a variety of diseases. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation to aid in experimental design and data interpretation.

References

Application Notes and Protocols for Tracking Isopentenyl Phosphate Metabolism with Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl phosphate (IPP) and its isomer dimethylallyl phosphate (DMAPP) are the universal five-carbon building blocks for all isoprenoids, a large and diverse class of natural products with critical biological functions and significant therapeutic potential. The biosynthesis of IPP and DMAPP occurs through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm and peroxisomes of plants, as well as in animals, fungi, and archaea, and the methylerythritol phosphate (MEP) pathway, located in the plastids of plants, algae, and most bacteria.[1][2] Understanding the regulation and flux through these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoids and for developing novel therapeutics targeting these metabolic routes.

Stable isotope tracing provides a powerful methodology to elucidate the dynamics of IPP metabolism.[3][4] By supplying cells or organisms with substrates labeled with stable isotopes, such as ¹³C or ²H, researchers can track the incorporation of these isotopes into downstream metabolites.[3][5] This approach offers unparalleled insights into pathway utilization, flux distribution, and the contributions of different precursors to isoprenoid biosynthesis.[6][7]

These application notes provide an overview of the principles and methodologies for using stable isotope tracers to study IPP metabolism. Detailed protocols for labeling experiments in common model systems, data acquisition, and analysis are presented to guide researchers in designing and executing their own studies.

Metabolic Pathways Overview

Isoprenoid precursors are synthesized via two distinct pathways, the MVA and MEP pathways. Plants are unique in that they possess both pathways, which are localized in different cellular compartments.[2]

The Mevalonate (MVA) Pathway

The MVA pathway, typically found in the cytosol of eukaryotes and in archaea, utilizes acetyl-CoA as the primary precursor.[2] Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation reaction convert mevalonate into IPP.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, present in most bacteria, algae, and the plastids of plants, starts with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P).[2] This pathway involves a series of enzymatic steps to produce both IPP and DMAPP.[2]

Experimental Design and Strategy

A successful stable isotope tracing experiment requires careful planning, from the selection of the appropriate tracer and biological system to the analytical method used for detection.

Choice of Stable Isotope Tracer

The selection of the isotopic tracer is a critical step that dictates which metabolic pathways can be probed and the precision of the resulting flux estimations.[8]

  • [U-¹³C]-Glucose: As a universal precursor, uniformly labeled glucose is widely used to trace carbon flow through central carbon metabolism, including both the MVA and MEP pathways.[5][9] It allows for the tracking of glucose-derived carbons into IPP, DMAPP, and downstream isoprenoids.

  • Positionally Labeled Glucose Tracers (e.g., [1-¹³C]-Glucose, [1,2-¹³C₂]-Glucose): These tracers are particularly useful for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to the precursors of the MEP pathway.[6][8][10] The distinct labeling patterns generated in pyruvate and G3P from these tracers allow for the resolution of fluxes through these interconnected pathways.[11]

  • ¹³C-Pyruvate and ¹³C-Acetate: These tracers can be used to more directly probe the MEP and MVA pathways, respectively, by providing labeled precursors closer to the entry points of these pathways.[12][13]

Biological Systems
  • Escherichia coli: A common host for metabolic engineering of isoprenoids, E. coli utilizes the MEP pathway.[14] Its well-characterized genetics and metabolism make it an ideal model for studying this pathway.

  • Yeast (e.g., Saccharomyces cerevisiae): Yeast primarily uses the MVA pathway and is another important platform for isoprenoid production.[11]

  • Mammalian Cells: These cells utilize the MVA pathway for cholesterol and other essential isoprenoid biosynthesis.[1] Stable isotope tracing is a valuable tool for studying the regulation of this pathway in the context of diseases like cancer.[7]

  • Plants: Possessing both MVA and MEP pathways, plants offer a more complex system for studying the interplay and crosstalk between these two routes to isoprenoid biosynthesis.[6]

Experimental Protocols

The following are generalized protocols for stable isotope labeling experiments in E. coli and mammalian cells. These should be adapted based on the specific experimental goals and cell lines used.

Protocol 1: ¹³C-Labeling of E. coli for MEP Pathway Analysis

Objective: To label intermediates of the MEP pathway in E. coli using [U-¹³C]-glucose for analysis by LC-MS.

Materials:

  • E. coli strain of interest

  • M9 minimal medium components

  • [U-¹³C]-Glucose (or other desired tracer)

  • Unlabeled glucose

  • Sterile culture flasks or bioreactor

  • Incubator shaker

  • Centrifuge

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: 80% methanol, pre-chilled to -20°C

  • Liquid nitrogen

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture Inoculation: Inoculate 50 mL of M9 minimal medium containing unlabeled glucose with the overnight pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the culture reaches mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Tracer Introduction:

    • Harvest the cells by centrifugation (e.g., 4000 x g, 5 min, 4°C).

    • Quickly wash the cell pellet with pre-warmed M9 medium lacking a carbon source.

    • Resuspend the cells in fresh, pre-warmed M9 medium containing the desired concentration of [U-¹³C]-glucose as the sole carbon source.

  • Labeling: Incubate the cells under the same growth conditions for a duration sufficient to reach isotopic steady state. This time can vary depending on the metabolites of interest and should be determined empirically (typically ranging from minutes for central carbon metabolites to hours for some downstream products).

  • Metabolism Quenching:

    • Rapidly withdraw a defined volume of cell culture.

    • Immediately plunge the cells into a larger volume of pre-chilled quenching solution to instantly arrest metabolic activity.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Resuspend the cell pellet in the pre-chilled extraction solvent.

    • Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice.

    • Centrifuge at high speed (e.g., 14,000 x g, 10 min, 4°C) to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Protocol 2: ¹³C-Labeling of Adherent Mammalian Cells for MVA Pathway Analysis

Objective: To label intermediates of the MVA pathway in cultured mammalian cells using [U-¹³C]-glucose for analysis by LC-MS.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free DMEM

  • [U-¹³C]-Glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Liquid nitrogen

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow in standard culture medium for 24-48 hours.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C]-glucose and dFBS. The use of dialyzed FBS is recommended to minimize the presence of unlabeled small molecules.

  • Tracer Introduction:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the prepared ¹³C-labeling medium to the cells.

  • Labeling: Incubate the cells in a CO₂ incubator for the desired period to allow for label incorporation. Time-course experiments are recommended to determine the optimal labeling duration for achieving isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a specific volume of the pre-chilled extraction solvent directly to the plate.

    • Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS:

    • Collect the supernatant containing the polar metabolites.

    • Dry the extract under vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Data Acquisition and Analysis

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of labeled and unlabeled metabolites.[1][15]

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar phosphorylated intermediates of the MVA and MEP pathways.

  • Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are preferred for their ability to accurately determine the mass-to-charge ratio (m/z) and resolve different isotopologues of a metabolite.[2]

  • Data Acquisition: Data is typically acquired in full scan mode to capture the entire mass isotopomer distribution (MID) for each metabolite of interest.

Data Processing and Interpretation
  • Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite. This data must be corrected for the natural abundance of ¹³C.[4]

  • Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes.[16] ¹³C-MFA is the gold standard for quantitatively determining in vivo metabolic reaction rates.[15]

Quantitative Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites from a [U-¹³C]-Glucose Labeling Experiment in E. coli

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate51085----
G3P81280----
IPP1015202530--
DMAPP1218222622--
This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the experimental conditions.

Table 2: Example Flux Ratios Calculated from ¹³C-Labeling Data in Mammalian Cells

Flux RatioDescriptionValue
PPP / GlycolysisRelative flux through the Pentose Phosphate Pathway versus Glycolysis0.15
Pyruvate Carboxylase / Pyruvate DehydrogenaseContribution of anaplerotic pyruvate carboxylation versus oxidative entry into the TCA cycle0.25
Flux ratios are derived from computational modeling of the MID data.

Visualizations

Signaling Pathways and Experimental Workflows

MEP_Pathway cluster_glycolysis Glycolysis cluster_MEP MEP Pathway Glucose ¹³C-Glucose G3P Glyceraldehyde-3-Phosphate (G3P) Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) G3P->DXP Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids

Caption: Carbon flow from ¹³C-glucose into the MEP pathway.

MVA_Pathway cluster_glycolysis Glycolysis & TCA Cycle cluster_MVA MVA Pathway Glucose ¹³C-Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP Isoprenoids Isoprenoids IPP->Isoprenoids

Caption: Carbon flow from ¹³C-glucose into the MVA pathway.

Experimental_Workflow CellCulture Cell Culture (e.g., E. coli, Mammalian) TracerLabeling ¹³C-Tracer Labeling (e.g., ¹³C-Glucose) CellCulture->TracerLabeling Quenching Metabolism Quenching TracerLabeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (MID, MFA) LCMS->DataAnalysis

Caption: General experimental workflow for stable isotope tracing.

References

Revolutionizing Drug Discovery: High-Throughput Screening for Modulators of Isopentenyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular metabolism, the synthesis of isopentenyl phosphate (IPP) stands as a critical juncture, providing the fundamental building blocks for a vast array of essential biomolecules. Two primary metabolic routes, the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways, govern the production of IPP. The exclusivity of the MEP pathway to many pathogens and plants, and the involvement of the MVA pathway in human cholesterol synthesis and cancer progression, make the enzymes within these pathways compelling targets for the development of novel therapeutics, including antibiotics, herbicides, and anti-cancer agents.

This application note provides detailed protocols and methodologies for conducting high-throughput screening (HTS) campaigns to identify modulators of this compound synthesis. Geared towards researchers, scientists, and drug development professionals, this document outlines robust biochemical and cell-based assays amenable to the screening of large compound libraries.

Introduction to this compound Synthesis Pathways

Isoprenoids, a large and diverse class of natural products, are all derived from the five-carbon precursor, this compound, and its isomer, dimethylallyl phosphate (DMAPP). In humans and other eukaryotes, the MVA pathway is the primary source of IPP. Conversely, most bacteria, parasites, and plants utilize the MEP pathway. This metabolic dichotomy provides a strategic advantage for targeted drug design, allowing for the development of inhibitors with high selectivity for pathogenic enzymes over their human counterparts.

dot

Isopentenyl_Phosphate_Pathways cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase MevP Mevalonate-5-P Mevalonate->MevP Mevalonate Kinase MevPP Mevalonate-5-PP MevP->MevPP Phosphomevalonate Kinase IPP_MVA Isopentenyl-PP MevPP->IPP_MVA Mevalonate Diphosphate Decarboxylase Isoprenoids Isoprenoids (e.g., Cholesterol, Steroids, Carotenoids, etc.) IPP_MVA->Isoprenoids Isoprenoid Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR (IspC) CDPME CDP-ME MEP->CDPME IspD CDPMEP CDP-ME-2P CDPME->CDPMEP IspE MEcPP ME-cPP CDPMEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl- but-2-enyl-PP MEcPP->HMBPP IspG IPP_MEP Isopentenyl-PP + Dimethylallyl-PP HMBPP->IPP_MEP IspH IPP_MEP->Isoprenoids Isoprenoid Biosynthesis

Caption: Overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways for this compound synthesis.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify modulators of IPP synthesis. The choice of assay depends on the specific enzyme target, the nature of the compound library, and the available instrumentation. Below are detailed protocols for key assays targeting enzymes in both the MVA and MEP pathways.

Application Note 1: Fluorescence-Based HTS for HMG-CoA Reductase (MVA Pathway) Inhibitors

Introduction: 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme of the MVA pathway and the target of statin drugs. This assay monitors the decrease in a fluorescent signal resulting from the consumption of NADPH during the enzymatic reaction.

dot

HMGCR_HTS_Workflow cluster_workflow HTS Workflow for HMG-CoA Reductase Inhibitors Compound_Plating Compound Plating (Test compounds, Controls) Enzyme_Addition Dispense HMG-CoA Reductase Enzyme Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (15 min, 37°C) Enzyme_Addition->Pre_incubation Reaction_Initiation Add Substrate Mix (HMG-CoA, NADPH, Fluorescent Probe) Pre_incubation->Reaction_Initiation Kinetic_Read Kinetic Fluorescence Measurement Reaction_Initiation->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, Z' factor) Kinetic_Read->Data_Analysis

Caption: Experimental workflow for the HMG-CoA reductase fluorescence-based HTS assay.

Experimental Protocol:

Materials:

  • 384-well, black, clear-bottom microplates

  • Recombinant human HMG-CoA Reductase

  • HMG-CoA substrate

  • NADPH

  • Fluorescent probe (e.g., a resorufin-based probe coupled to NADPH oxidation)

  • Assay Buffer: 100 mM potassium phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

  • Positive control inhibitor (e.g., Pravastatin)

  • Compound library dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, Pravastatin for positive control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of HMG-CoA Reductase solution (pre-diluted in Assay Buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a substrate mix containing HMG-CoA, NADPH, and the fluorescent probe (pre-warmed to 37°C) to each well. Final concentrations should be optimized, but typical ranges are 10-100 µM for HMG-CoA and 25-100 µM for NADPH.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the decrease in fluorescence (e.g., Ex/Em = 530/590 nm for resorufin) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound relative to the controls.

    • Calculate the Z' factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the positive and negative controls. A Z' factor > 0.5 is indicative of a robust assay.

Quantitative Data Summary:

ParameterValueReference
Assay Quality
Z' Factor> 0.7[General HTS guidelines]
Screening Results
Hit Rate (Typical)0.1 - 1%[General HTS data]
Known Inhibitor IC50 Values
Pravastatin~50 nM[Published literature]
Atorvastatin~8 nM[Published literature]
Simvastatin~10 nM[Published literature]
Application Note 2: Spectrophotometric HTS for IspC and IspD (MEP Pathway) Inhibitors

Introduction: The enzymes 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, IspC) and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) are essential for bacterial survival and are attractive targets for novel antibiotics. This assay spectrophotometrically monitors the oxidation of NADPH to NADP+ at 340 nm, which is a direct measure of IspC activity. IspD activity can be measured in a coupled assay.

dot

IspC_IspD_HTS_Workflow cluster_workflow HTS Workflow for IspC/IspD Inhibitors Compound_Plating Compound Plating (Test compounds, Controls) Enzyme_Addition Dispense IspC/IspD Enzyme(s) Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (10 min, RT) Enzyme_Addition->Pre_incubation Reaction_Initiation Add Substrate Mix (DXP/MEP, NADPH, CTP) Pre_incubation->Reaction_Initiation Kinetic_Read Kinetic Absorbance Measurement (340 nm) Reaction_Initiation->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, Z' factor) Kinetic_Read->Data_Analysis Saureus_HTS_Workflow cluster_workflow Cell-Based S. aureus HTS Workflow Strain_Culture Culture Sensitized S. aureus Strain Cell_Inoculation Inoculate Plates with S. aureus Culture (High & Low IPTG) Strain_Culture->Cell_Inoculation Compound_Plating Compound Plating (Test compounds, Controls) Compound_Plating->Cell_Inoculation Incubation Incubation (16-24h, 37°C) Cell_Inoculation->Incubation OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement Data_Analysis Data Analysis (Differential Growth Inhibition) OD_Measurement->Data_Analysis

Application of NMR Spectroscopy in the Study of Isopentenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Isopentenyl phosphate and its activated form, isopentenyl diphosphate (IPP), are fundamental building blocks in the biosynthesis of a vast and diverse class of natural products known as isoprenoids or terpenes.[1][2][3] These compounds are involved in numerous critical biological functions, from forming structural components of cell membranes (e.g., cholesterol) to acting as hormones, photosynthetic pigments, and electron carriers.[2] Given their central role in metabolism, understanding the biosynthesis and regulation of IPP is crucial for researchers in biochemistry, natural product chemistry, and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for studying this compound.[4][5] Its non-destructive nature and ability to provide detailed atomic-level structural and quantitative information make it ideal for elucidating molecular structures, monitoring enzymatic reactions in real-time, and tracing metabolic pathways.[4][6][7] This document provides detailed application notes and protocols for the study of this compound using ¹H, ¹³C, and ³¹P NMR spectroscopy.

Biosynthetic Pathways of Isopentenyl Diphosphate (IPP)

IPP is synthesized in organisms via two primary and distinct pathways: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3][8] The MVA pathway is typically found in archaea, fungi, and the cytoplasm of higher eukaryotes, including mammals, while the MEP pathway operates in most bacteria, algae, and the plastids of plants.[2][8]

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway A Acetyl-CoA (x3) B Acetoacetyl-CoA A->B Acetoacetyl-CoA thiolase C HMG-CoA B->C HMG-CoA synthase D Mevalonate (MVA) C->D HMG-CoA reductase E Mevalonate-5-phosphate D->E Mevalonate kinase F Mevalonate-5-diphosphate E->F Phosphomevalonate kinase G Isopentenyl Diphosphate (IPP) F->G Diphosphomevalonate decarboxylase MEP_Pathway cluster_MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway P Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) P->DXP DXP synthase (DXS) G3P Glyceraldehyde 3-phosphate G3P->DXP DXP synthase (DXS) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXP reductoisomerase (DXR) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cDP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cDP IspF HMBPP 4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) ME_cDP->HMBPP IspG IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP IspH NMR_Workflow cluster_workflow General NMR Workflow for this compound Analysis A Sample Preparation (e.g., Enzymatic Synthesis, Extraction, Buffering) B NMR Tube Loading (Sample + D2O Buffer + Reference) A->B C NMR Spectrometer Setup (Tuning, Locking, Shimming) B->C D Data Acquisition (1D ¹H, ¹³C, ³¹P or 2D experiments) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Interpretation (Structure Confirmation, Quantification, Pathway Analysis) F->G

References

Application Notes and Protocols for Metabolic Flux Analysis of the Isopentenyl Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing metabolic flux analysis (MFA) of the isopentenyl phosphate (IPP) pathway, a crucial route for the biosynthesis of isoprenoids. Isoprenoids are a vast class of natural products with diverse applications in pharmaceuticals, biofuels, and agriculture. Understanding and quantifying the carbon flux through the IPP pathway are essential for metabolic engineering and drug development efforts targeting this pathway.

Introduction to this compound Biosynthesis

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal five-carbon building blocks for all isoprenoids.[1][2] In nature, two primary pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3][4][5]

  • The Mevalonate (MVA) Pathway: Typically found in eukaryotes (including humans), archaea, and some bacteria, this pathway starts from acetyl-CoA and proceeds through the intermediate mevalonate.[2]

  • The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Also known as the non-mevalonate pathway, it is prevalent in most bacteria, algae, and plant plastids. This pathway begins with pyruvate and glyceraldehyde 3-phosphate.[1][4]

The choice of pathway for MFA depends on the organism of interest. Metabolic engineering efforts often involve introducing one pathway into an organism that naturally uses the other to enhance isoprenoid production.[6]

Quantitative Data from Metabolic Flux Analysis

Metabolic flux analysis provides quantitative data on the rates of metabolic reactions. The following tables summarize illustrative data from hypothetical ¹³C-MFA experiments, showcasing how fluxes through central carbon metabolism and the IPP pathways can be reported. All flux values are normalized to a glucose uptake rate of 100.

Table 1: Central Carbon Metabolism Fluxes

Metabolic ReactionFlux (Relative to Glucose Uptake)
Glucose Uptake100
Glycolysis (Glucose to Pyruvate)85
Pentose Phosphate Pathway (Oxidative)15
Pyruvate to Acetyl-CoA75
TCA Cycle60

Table 2: this compound Pathway Fluxes

PathwayKey IntermediateFlux to IPP/DMAPP (Relative to Glucose Uptake)
MEP Pathway2-C-methyl-D-erythritol 4-phosphate12
MVA PathwayMevalonate8
Total IPP/DMAPP Production 20

Experimental Protocols

A typical ¹³C-MFA experiment involves several key steps, from cell culture and isotope labeling to data analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_experimental_design Experimental Design cluster_experiment Experiment cluster_analysis Analysis Tracer Selection Tracer Selection Cell Culture Conditions Cell Culture Conditions Tracer Selection->Cell Culture Conditions Isotope Labeling Isotope Labeling Cell Culture Conditions->Isotope Labeling Metabolite Quenching Metabolite Quenching Isotope Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization MS Analysis MS Analysis Flux Estimation Flux Estimation MS Analysis->Flux Estimation Derivatization->MS Analysis Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis

A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling bacterial or yeast cells with a ¹³C-glucose tracer.

  • Cell Seeding: Inoculate a single colony into a starter culture and grow to the mid-exponential phase. Use this starter culture to inoculate the main culture at a density that will ensure it is in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare a minimal medium containing the desired ¹³C-labeled substrate. For example, for a [U-¹³C]-glucose labeling experiment, replace the unlabeled glucose in the medium with [U-¹³C]-glucose at the same concentration. A common labeling strategy is to use a mixture of 80% [1-¹³C]-glucose and 20% [U-¹³C]-glucose.[7]

  • Isotope Labeling: Culture the cells in the ¹³C-labeled medium for a duration sufficient to achieve an isotopic steady state, which is typically at least two to three cell doubling times.[8]

  • Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical for accurate MFA.

  • Quenching: For suspension cultures, rapidly mix the cell culture with a cold quenching solution (e.g., 60% methanol at -40°C) to instantly halt metabolic activity.[9][10] For adherent cells, consider snap-freezing the entire plate in liquid nitrogen before adding the extraction solvent.[9]

  • Cell Pelleting: Pellet the cells by centrifugation at a low temperature (e.g., -20°C).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile:methanol:water) to the cell pellet.[8][9]

  • Cell Lysis: For bacteria, cell lysis can be achieved by methods such as bead beating.[9] For other cell types, solvent-based lysis combined with freeze-thaw cycles may be sufficient.[9]

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[8]

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be derivatized to increase their volatility.

  • Derivatization: This is often a two-step process:

    • Methoximation: Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group.[11]

  • Incubation: Incubate the samples at an elevated temperature (e.g., 37°C to 70°C) to allow the derivatization reactions to complete.[8][11]

  • Analysis: The derivatized samples are now ready for analysis by GC-MS.

Signaling Pathways

The following diagrams illustrate the MVA and MEP pathways for this compound biosynthesis.

The Mevalonate (MVA) Pathway

MVA_pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ACAT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP MVD Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP IDI

The Mevalonate (MVA) pathway for isopentenyl diphosphate biosynthesis.
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

MEP_pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME CMS CDP-MEP CDP-MEP CDP-ME->CDP-MEP CMK ME-cPP ME-cPP CDP-MEP->ME-cPP MCS HMBPP HMBPP ME-cPP->HMBPP HDS Isopentenyl-PP Isopentenyl-PP HMBPP->Isopentenyl-PP HDR Dimethylallyl-PP Dimethylallyl-PP HMBPP->Dimethylallyl-PP HDR Isopentenyl-PP->Dimethylallyl-PP IDI

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Data Analysis and Interpretation

The mass isotopomer distributions obtained from GC-MS analysis are used to calculate the metabolic fluxes. This is typically done using specialized software that fits the experimental data to a metabolic model. The output is a flux map that provides quantitative values for the rate of each reaction in the network. Statistical analysis is then performed to determine the confidence intervals of the estimated fluxes.

By applying these protocols and understanding the underlying pathways, researchers can gain valuable insights into the regulation of this compound biosynthesis, identify metabolic bottlenecks, and rationally design strategies for enhancing the production of valuable isoprenoids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopentenyl Phosphate (IPP) Extraction for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of isopentenyl phosphate (IPP) extraction for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound (IPP) so challenging?

A1: The quantification of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), presents several challenges due to their inherent physicochemical properties. These molecules are often present in low abundance in biological samples, possess an amphipathic nature, and are susceptible to hydrolysis, making their measurement difficult with standard liquid chromatography-mass spectrometry (LC-MS) protocols.[1][2] Their polar, phosphorylated structure requires specialized extraction and chromatographic techniques to achieve adequate retention and separation from the sample matrix.[1]

Q2: What are the key metabolic pathways that produce IPP?

A2: Isoprenoids are synthesized from the fundamental building blocks of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] These precursors are generated through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm of eukaryotes, archaea, and some bacteria, and the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plants and in many bacteria.[2][3][5][6]

Q3: What are the typical mass transitions for IPP in a Multiple Reaction Monitoring (MRM) experiment?

A3: For targeted quantification of IPP using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. A commonly used MRM transition for IPP is the precursor ion with a mass-to-charge ratio (m/z) of 313.1, which fragments to a product ion with an m/z of 79.1.[1] The m/z 79.1 product ion corresponds to the phosphate fragment [PO3]⁻.[1] Monitoring the downstream metabolite farnesyl pyrophosphate (FPP) can also be useful, with a precursor ion of m/z 381.2 and a product ion of m/z 79.1.[1]

Troubleshooting Guides

Issue 1: Low or Undetectable IPP Signal

A common and frustrating issue is a weak or absent signal for IPP during mass spectrometry analysis. This can arise from several factors throughout the experimental workflow, from sample preparation to the instrumental analysis itself.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Cell Lysis Complete cell disruption is critical for the release of intracellular metabolites. Mechanical lysis methods, such as sonication or bead beating, are often preferred over detergent-based methods to prevent the introduction of substances that are incompatible with mass spectrometry.[1]
Metabolite Degradation IPP is prone to enzymatic degradation and hydrolysis.[1][2] To mitigate this, it is crucial to quench metabolic activity immediately by flash-freezing samples in liquid nitrogen and using ice-cold extraction solvents.[1]
Poor Extraction Efficiency The choice of extraction solvent is a critical determinant of recovery. For isoprenoid pyrophosphates, protocols often utilize solutions with a basic pH and elevated temperatures, such as a mixture of isopropanol and water with ammonium bicarbonate at 70°C, to ensure effective extraction.[1]
Sample Loss During Cleanup IPP can be lost during sample cleanup procedures. If using techniques like solid-phase extraction (SPE), the protocol must be carefully optimized to ensure the retention of polar analytes like IPP while effectively removing interfering substances.[1]
Ion Suppression Co-eluting compounds from the sample matrix, particularly phospholipids, can suppress the ionization of IPP in the mass spectrometer's source, leading to a reduced signal.[1] Implementing a robust sample cleanup strategy is essential to remove these interfering substances.
Issue 2: Poor Separation of IPP and DMAPP Isomers

Achieving chromatographic separation of the isomers this compound (IPP) and dimethylallyl phosphate (DMAPP) is often challenging but crucial for accurate quantification.

Recommendations for Improved Separation:

  • Chromatography Column: A reversed-phase C18 column can provide good retention for these polar molecules when paired with appropriate mobile phases.[1]

  • Mobile Phase Composition: A common mobile phase for negative mode electrospray ionization (ESI) consists of a gradient elution with two components: Mobile Phase A, composed of 10 mM ammonium carbonate with 0.1% ammonium hydroxide, and Mobile Phase B, which is 0.1% ammonium hydroxide in an acetonitrile/methanol mixture.[1] The gradient must be optimized to resolve the two isomers.

Experimental Protocols

Protocol 1: this compound Extraction from Cultured Cells

This protocol outlines a method for the extraction of IPP from a cell pellet for subsequent LC-MS/MS analysis.

Materials:

  • Cell pellet

  • Liquid nitrogen

  • Ice-cold extraction solvent (e.g., isopropanol/water with ammonium bicarbonate)[1]

  • Microfuge tubes

  • Centrifuge

  • Nitrogen gas stream for evaporation

  • Mobile phase A for reconstitution

Procedure:

  • Metabolic Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to halt all metabolic activity.[1]

  • Cell Lysis: Resuspend the frozen cell pellet in a pre-chilled extraction solvent. Use mechanical lysis (e.g., sonication on ice) to disrupt the cells and release intracellular metabolites.[1]

  • Protein Precipitation: Centrifuge the cell lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microfuge tube.[1]

  • Sample Cleanup (Optional): If significant matrix interference is expected, perform a cleanup step such as solid-phase extraction (SPE), ensuring the method is optimized to prevent the loss of IPP.[1]

  • Drying: Evaporate the extract to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (Mobile Phase A) for analysis.[1]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for IPP Analysis

The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of this compound. These parameters may require optimization for specific instruments and applications.

Parameter Value Notes
LC Column Reversed Phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)[1]Provides good retention for polar molecules with appropriate mobile phases.
Mobile Phase A 10 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in Water[1]Aqueous component for gradient elution.
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)[1]Organic solvent for gradient elution.
Flow Rate 0.25 mL/min[1]A typical flow rate for UHPLC applications.
Gradient 12-minute gradient elution[1]Needs to be optimized to separate IPP and DMAPP from other interferences.
Ionization Mode Negative Electrospray Ionization (ESI)Suitable for phosphorylated compounds.
MRM Transition (IPP) Precursor: m/z 313.1, Product: m/z 79.1[1]The product ion corresponds to the phosphate fragment [PO3]⁻.[1]
MRM Transition (FPP) Precursor: m/z 381.2, Product: m/z 79.1[1]Useful for monitoring downstream metabolites.

Visualizations

IPP_Biosynthesis_Pathways cluster_mva Mevalonate (MVA) Pathway (Cytoplasm) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA IPP_MEP IPP Isomerase Isomerase IPP_MVA->Isomerase Downstream Downstream Isoprenoids (e.g., FPP, GGPP) IPP_MVA->Downstream Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDPME CDP-ME MEP->CDPME CDPME2P CDP-ME2P CDPME->CDPME2P MEC MEcPP CDPME2P->MEC HMBPP HMBPP MEC->HMBPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->Isomerase IPP_MEP->Downstream DMAPP_MEP->Downstream Isomerase->DMAPP_MEP IPP_Extraction_Workflow Start Start: Cell Pellet Quench 1. Metabolic Quenching (Liquid Nitrogen) Start->Quench Lysis 2. Cell Lysis & Extraction (Cold Solvent, Mechanical Disruption) Quench->Lysis Centrifuge 3. Centrifugation (Pellet Debris) Lysis->Centrifuge Collect 4. Collect Supernatant Centrifuge->Collect Cleanup 5. Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) Collect->Cleanup Dry 6. Evaporation to Dryness (Nitrogen Stream) Collect->Dry If Skipped Cleanup->Dry If Performed Reconstitute 7. Reconstitution (Mobile Phase A) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Troubleshooting_Low_Signal Problem Problem: Low or No IPP Signal SamplePrep Check Sample Preparation Problem->SamplePrep LC_MS Check LC-MS System Problem->LC_MS Lysis Inefficient Cell Lysis? SamplePrep->Lysis Degradation Metabolite Degradation? SamplePrep->Degradation Extraction Poor Extraction Efficiency? SamplePrep->Extraction CleanupLoss Loss During Cleanup? SamplePrep->CleanupLoss IonSuppression Ion Suppression? LC_MS->IonSuppression Instrument Instrument Sensitivity? LC_MS->Instrument ColumnPerformance Column Performance? LC_MS->ColumnPerformance OptimizeLysis Optimize Lysis Method (e.g., Mechanical) Lysis->OptimizeLysis QuenchSamples Rapid Quenching (Flash Freeze) Degradation->QuenchSamples OptimizeSolvent Optimize Extraction Solvent/pH Extraction->OptimizeSolvent ValidateCleanup Validate Cleanup Protocol CleanupLoss->ValidateCleanup ImproveCleanup Improve Sample Cleanup IonSuppression->ImproveCleanup TuneMS Tune & Calibrate MS Instrument->TuneMS CheckColumn Inspect/Replace Column ColumnPerformance->CheckColumn

References

Troubleshooting low yields in the enzymatic synthesis of isopentenyl phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isopentenyl phosphate (IPP). The information is designed to help overcome common challenges, particularly low product yields.

Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields are a common challenge in the enzymatic synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.

Q1: My this compound synthesis reaction has a very low yield or is failing completely. What are the first steps I should take to troubleshoot?

When encountering low or no yield, a systematic verification of all reaction components and conditions is crucial. Start by confirming the integrity of your starting materials and the viability of your enzymes.

Initial Verification Steps:

  • Substrate Integrity:

    • Acetyl-CoA/Mevalonate (MVA Pathway): Confirm the purity and concentration of your starting substrates. Degradation of these molecules can occur with improper storage.

    • Pyruvate and Glyceraldehyde-3-Phosphate (MEP Pathway): Ensure the purity and accurate concentration of these precursors.

  • Enzyme Activity:

    • Enzyme Viability: Ensure all enzymes in the pathway have been stored correctly (typically at -80°C in an appropriate buffer) and have not undergone multiple freeze-thaw cycles.

    • Activity Assay: If possible, perform a standard activity assay for each enzyme with a known substrate to confirm they are active.

  • Reaction Conditions:

    • Buffer and pH: Verify the pH of the reaction buffer is within the optimal range for all enzymes in the pathway.

    • Cofactors: Ensure the presence and correct concentration of all necessary cofactors, such as ATP, NAD(P)H, and divalent metal ions (e.g., Mg²⁺, Mn²⁺).

dot

cluster_0 Initial Troubleshooting Workflow Low Yield Low Yield Verify Components Verify Components Low Yield->Verify Components Verify Conditions Verify Conditions Low Yield->Verify Conditions Enzyme Activity Assay Enzyme Activity Assay Verify Components->Enzyme Activity Assay Substrate Integrity Check Substrate Integrity Check Verify Components->Substrate Integrity Check Reaction Condition Check Reaction Condition Check Verify Conditions->Reaction Condition Check Proceed to Optimization Proceed to Optimization Enzyme Activity Assay->Proceed to Optimization Substrate Integrity Check->Proceed to Optimization Reaction Condition Check->Proceed to Optimization

Caption: A logical guide for troubleshooting poor yield.

Frequently Asked Questions (FAQs)

Q2: Which biosynthetic pathway is better for in vitro this compound synthesis: the Mevalonate (MVA) or the Methylerythritol Phosphate (MEP) pathway?

Both the MVA and MEP pathways can be used for the in vitro synthesis of IPP. The choice often depends on the availability of enzymes and substrates.

  • MVA Pathway: This pathway starts from acetyl-CoA and proceeds through mevalonate. It is well-characterized and many of the enzymes are commercially available.[1]

  • MEP Pathway: This pathway begins with pyruvate and glyceraldehyde-3-phosphate. While it can be more efficient in some organisms, the enzymes may be less readily available.[2]

Q3: How do I choose the optimal pH and temperature for my reaction?

The optimal pH and temperature will be a compromise to ensure all enzymes in your multi-step synthesis are active. It is recommended to start with the generally accepted optima and then empirically test variations.

Enzyme (MVA Pathway)Optimal pHOptimal Temperature (°C)
Mevalonate Kinase (from Tribolium castaneum)8.0[3]40[3]
Phosphomevalonate Kinase (from Saccharomyces cerevisiae)7.2[4]30-37[4]
Diphosphomevalonate Decarboxylase~7.0[5][6]30[6]
Enzyme (MEP Pathway)Optimal pHOptimal Temperature (°C)
1-deoxy-D-xylulose 5-phosphate synthase (DXS)~8.037
DXP reductoisomerase (DXR)7.0-8.5[7]40-60[7]

Q4: Can the concentration of substrates or cofactors be a limiting factor?

Yes, the concentration of both substrates and cofactors is critical.

  • Substrate Concentration: While higher substrate concentrations can increase the reaction rate, excessively high concentrations can lead to substrate inhibition for some enzymes. It is important to determine the Michaelis-Menten constant (Km) for your enzymes to use substrate concentrations that ensure enzyme saturation without causing inhibition.

  • Cofactor Concentration: ATP and NAD(P)H are consumed in the MVA and MEP pathways. Their depletion can halt the reaction. An ATP regeneration system is often employed in in vitro synthesis to maintain a constant supply. Divalent cations like Mg²⁺ or Mn²⁺ are essential for the activity of many kinases in these pathways.[4][8]

Q5: How can I minimize the formation of byproducts?

Byproduct formation can be a significant issue. Here are some strategies to minimize it:

  • Enzyme Purity: Use highly purified enzymes to avoid side reactions from contaminating proteins.

  • Reaction Conditions: Optimize pH, temperature, and incubation time to favor the desired reaction.

  • Substrate Stoichiometry: Ensure the correct molar ratios of substrates are used to prevent the accumulation of intermediates that might be converted into byproducts.

Q6: Is product inhibition a concern in this compound synthesis?

Yes, the final products of the pathway, this compound (IPP) and its isomer dimethylallyl phosphate (DMAPP), can cause feedback inhibition of the initial enzymes in the pathway, such as DXS in the MEP pathway.[9] This is a natural regulatory mechanism in cells. In an in vitro system, this can be mitigated by continuously removing the product as it is formed, for example, by coupling the IPP synthesis to a downstream reaction that consumes it.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound via the Mevalonate Pathway

This protocol is adapted from a one-pot reaction system for the synthesis of isoprenoid precursors.[10]

Materials:

  • Enzymes: Acetoacetyl-CoA thiolase, HMG-CoA synthase, HMG-CoA reductase, Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase.

  • Substrates: Acetate, Coenzyme A (CoA).

  • Cofactors: ATP, NADPH, MgCl₂.

  • ATP Regeneration System: Pyruvate kinase, Phosphoenolpyruvate (PEP).

  • Buffer: HEPES/K⁺, pH 8.0.

  • Other Reagents: β-mercaptoethanol (β-ME), Myokinase, Inorganic pyrophosphatase.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • HEPES/K⁺ (50 mM, pH 8.0)

    • Acetate (340 mM)

    • CoA (5.0 mM)

    • ATP (200 mM)

    • NADPH (300 mM)

    • MgCl₂ (220 mM)

    • PEP (800 mM)

    • β-ME (10 mM)

  • Enzyme Addition: Add the enzymes to the following final concentrations:

    • Acetoacetyl-CoA thiolase (10 µM)

    • HMG-CoA synthase (12 µM)

    • HMG-CoA reductase (10 µM)

    • Mevalonate kinase (7.0 µM)

    • Phosphomevalonate kinase (5.0 µM)

    • Diphosphomevalonate decarboxylase (3.5 µM)

    • Pyruvate kinase (20 U/mL)

    • Myokinase (7.0 U/mL)

    • Inorganic pyrophosphatase (7.0 U/mL)

  • Incubation: Incubate the reaction at 25 ± 2°C.

  • Monitoring and Quantification:

    • Take aliquots of the reaction mixture at different time points.

    • Quench the reaction (e.g., by adding a strong acid).

    • Analyze the samples for the presence and quantity of IPP using a suitable analytical method such as LC-MS.[11]

Protocol 2: Quantification of this compound by HPLC

This protocol is based on an enzymatic coupling reaction followed by HPLC with fluorescence detection.[11]

Materials:

  • Geranylgeranyl diphosphate (GGPP) synthase

  • Farnesyl diphosphate (FPP)

  • Geranylgeranyl protein transferase I

  • Fluorescently labeled peptide substrate

  • HPLC system with a fluorescence detector

Methodology:

  • Enzymatic Coupling Reaction:

    • In a reaction tube, combine the sample containing IPP with FPP and GGPP synthase. This reaction will convert IPP and FPP to GGPP.

  • Fluorescent Labeling:

    • To the above reaction, add geranylgeranyl protein transferase I and the fluorescently labeled peptide. This will conjugate the newly formed GGPP to the peptide.

  • HPLC Analysis:

    • Inject the reaction mixture into the HPLC system.

    • Separate the geranylgeranylated peptide from other components.

    • Quantify the fluorescently labeled peptide using the fluorescence detector.

    • The amount of the fluorescent peptide is directly proportional to the initial amount of IPP in the sample.

Signaling Pathways and Workflows

dot

cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP MVD Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP-ME 4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol MEP->CDP-ME MCT CDP-MEP 2-P-4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol CDP-ME->CDP-MEP CMK ME-cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP-MEP->ME-cPP MDS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP ME-cPP->HMBPP HDS HMBPP->Isopentenyl-PP HDR

Caption: Biosynthetic pathways for this compound.

dot

cluster_workflow Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assemble Reaction Assemble Reaction Prepare Reagents->Assemble Reaction Incubate Incubate Assemble Reaction->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze Product Analyze Product Quench Reaction->Analyze Product Troubleshoot Troubleshoot Analyze Product->Troubleshoot Low Yield? End End Analyze Product->End Good Yield Troubleshoot->Assemble Reaction Optimize

Caption: General experimental workflow for the process.

References

Stability of isopentenyl phosphate in different buffer conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of isopentenyl phosphate (IP) in various experimental settings. The information is intended for researchers, scientists, and drug development professionals who are utilizing IP in their workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound (IP) in aqueous solutions?

The stability of this compound (IP) is primarily affected by the pH of the solution, the storage temperature, and the presence of divalent cations. Like its pyrophosphate counterpart, isopentenyl pyrophosphate (IPP), IP is susceptible to hydrolysis, particularly under acidic conditions.

Q2: What is the optimal pH range for maintaining IP stability?

While specific quantitative data for this compound is limited, information on the closely related isopentenyl pyrophosphate (IPP) suggests that it is most stable in alkaline conditions. IPP is known to be acid-labile and can be stored for extended periods at a pH of 11.5.[1] For experimental purposes, maintaining a pH in the neutral to slightly alkaline range (pH 7.0 - 8.5) is recommended to minimize acid-catalyzed hydrolysis.

Q3: How should I store my this compound stock solutions?

For long-term storage, it is recommended to prepare IP stock solutions in a buffer with a pH of 7.5 or higher, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or below. Commercial suppliers of the related compound, isopentenyl pyrophosphate (IPP), recommend storage at -20°C, with a stability of at least four years under these conditions.[2]

Q4: Can the type of buffer I use affect the stability of IP?

Yes, the choice of buffer can impact the stability of phosphate-containing molecules. Phosphate buffers, while common, can sometimes participate in enzymatic reactions or interact with divalent cations. Buffers like Tris and HEPES are generally considered more inert in many biological assays.[3][4][5][6] When investigating the effect of divalent cations, it is advisable to use a buffer that does not chelate these ions, such as Tris or HEPES.

Q5: How do divalent cations like Mg²⁺ and Ca²⁺ affect IP stability?

Divalent cations can catalyze the hydrolysis of phosphate esters.[7] Therefore, the presence of ions such as Mg²⁺ or Ca²⁺ in the buffer may decrease the stability of this compound. If these cations are required for your experiment (e.g., for enzymatic activity), it is crucial to use freshly prepared IP solutions and consider the potential for degradation over the course of the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the working solution.Prepare fresh IP solutions for each experiment. If using a stock solution, ensure it has been stored properly at a slightly alkaline pH and at -20°C or below. Minimize the time the working solution is kept at room temperature or 37°C.
Lower than expected product yield in an enzymatic reaction using IP. IP has degraded due to acidic buffer conditions.Check the pH of your reaction buffer. Adjust to a pH between 7.0 and 8.5. Consider preparing the IP solution in a slightly alkaline buffer before adding it to the reaction mixture.
Precipitate formation in the buffer containing IP and divalent cations. Interaction between the phosphate group of IP and divalent cations, or precipitation of the buffer itself.Ensure the buffer system is compatible with the concentrations of divalent cations being used. Tris-based buffers are less likely to precipitate with divalent cations compared to phosphate buffers.[5][6]
Variability between different batches of experiments. Inconsistent storage or handling of IP solutions.Standardize the protocol for preparing, storing, and handling IP solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Data on Isopentenyl Pyrophosphate Stability

Disclaimer: The following data is for Isopentenyl Pyrophosphate (IPP), a closely related molecule. While the general trends are likely to be similar for this compound (IP), direct quantitative values for IP may differ.

Table 1: Effect of pH and Temperature on Isopentenyl Pyrophosphate (IPP) Stability

pHTemperature (°C)StabilityReference
AcidicNot specifiedLabile[1]
11.5-100Can be stored indefinitely[1]

Experimental Protocols

Protocol for Assessing IP Stability using HPLC

This method allows for the quantification of IP and its potential degradation products over time.

  • Preparation of IP Solutions:

    • Prepare stock solutions of this compound in the different buffer conditions to be tested (e.g., varying pH, buffer type, and presence of divalent cations).

    • A typical starting concentration is 1 mg/mL.

  • Incubation:

    • Aliquot the IP solutions into separate tubes for each time point and temperature to be tested (e.g., 0, 1, 2, 4, 8, 24 hours at 4°C, 25°C, and 37°C).

  • Sample Analysis:

    • At each time point, quench the reaction if necessary (e.g., by rapid freezing).

    • Analyze the samples using a stability-indicating HPLC method. A common approach for phosphorylated compounds is reverse-phase HPLC with an ion-pairing agent.[8]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 10 mM tetrabutylammonium acetate, pH 6) and an organic solvent like methanol or acetonitrile is often used.[8]

    • Detection: UV detection at a wavelength where IP absorbs (if it has a chromophore) or, more universally, by mass spectrometry (LC-MS).[10]

  • Data Analysis:

    • Quantify the peak area of IP at each time point.

    • Calculate the percentage of IP remaining relative to the zero time point to determine the degradation rate.

Protocol for Monitoring IP Stability using ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for observing phosphorus-containing compounds and their degradation products.[11][12][13][14]

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer in a D₂O-based solvent for the NMR lock.

    • A suitable concentration for ³¹P NMR is typically in the millimolar range.

  • NMR Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum at the initial time point.

    • Incubate the NMR tube at the desired temperature and acquire spectra at subsequent time points.

  • Data Analysis:

    • The chemical shift of the phosphorus atom in IP will be characteristic.

    • The appearance of new signals, such as that for inorganic phosphate, will indicate degradation.

    • The relative integrals of the peaks corresponding to IP and its degradation products can be used to quantify the extent of hydrolysis over time. For accurate quantification, inverse-gated decoupling should be used.[11]

Visualizations

Mevalonate_Pathway cluster_classical Classical Mevalonate Pathway cluster_archaeal Archaeal Mevalonate Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IP This compound Mevalonate_P->IP Decarboxylation IPP Isopentenyl Pyrophosphate Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Isomerization IP->IPP Phosphorylation

Caption: Overview of the classical and archaeal mevalonate pathways leading to isopentenyl pyrophosphate.

Stability_Workflow Prep Prepare IP in Test Buffers (Varying pH, Buffer Type, Cations) Incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) Prep->Incubate Sample Take Samples at Time Points (e.g., 0, 1, 4, 8, 24 hours) Incubate->Sample Analyze Analyze by HPLC or ³¹P NMR Sample->Analyze Quantify Quantify Remaining IP Analyze->Quantify Plot Plot % IP Remaining vs. Time Quantify->Plot

References

How to prevent the degradation of isopentenyl phosphate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isopentenyl phosphate (IPP) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (IPP) degradation during sample preparation?

A1: The primary causes of IPP degradation are enzymatic activity and chemical instability. Endogenous phosphatases released during cell lysis can dephosphorylate IPP. Additionally, IPP is susceptible to degradation under acidic pH conditions and elevated temperatures.

Q2: How can I prevent enzymatic degradation of IPP?

A2: To prevent enzymatic degradation, it is crucial to work quickly at low temperatures (on ice or at 4°C) and to use a lysis buffer supplemented with a broad-spectrum phosphatase inhibitor cocktail.[1] These cocktails contain a mixture of inhibitors that inactivate a wide range of phosphatases.

Q3: What is the optimal pH for storing samples containing IPP?

A3: Isopentenyl pyrophosphate's isomer, dimethylallyl pyrophosphate (DMAPP), is known to be acid-labile and can be stored indefinitely at pH 11.5 and -100°C.[2] While specific long-term stability data for IPP is limited, maintaining a slightly alkaline pH (around 7.5-8.0) during extraction and storage is recommended to minimize degradation.

Q4: What is the best way to store samples to ensure IPP stability?

A4: For short-term storage (a few hours), keep samples on ice or at 4°C. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[3] It is advisable to aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no IPP detected in the sample. Enzymatic Degradation: Endogenous phosphatases may have degraded the IPP.1. Ensure a potent, broad-spectrum phosphatase inhibitor cocktail was added to the lysis buffer immediately before use.[1] 2. Perform all sample preparation steps on ice or at 4°C to minimize enzyme activity.
Incorrect pH: The sample may have been exposed to acidic conditions, leading to chemical degradation.1. Use a lysis buffer with a pH between 7.5 and 8.0. 2. Avoid any acidic reagents during the extraction process.
Sample Overload: Too much starting material can lead to inefficient extraction and degradation.Optimize the amount of starting material. A general guideline is to use 100 μl of lysis buffer for approximately every 10^6 cells.[3]
High variability between replicate samples. Inconsistent Sample Handling: Differences in incubation times or temperatures between samples can lead to varying degrees of degradation.1. Standardize all incubation times and temperatures. 2. Process all samples in parallel and as quickly as possible.
Precipitation of IPP: IPP may precipitate out of solution, especially during freeze-thaw cycles.1. Aliquot samples before freezing to minimize freeze-thaw cycles. 2. Ensure the sample is fully thawed and vortexed gently before analysis.
Poor peak shape or retention in LC-MS/MS analysis. Suboptimal Chromatographic Conditions: The mobile phase composition may not be suitable for retaining and separating IPP.1. Use a high pH mobile phase, such as 10 mM ammonium carbonate with 0.1% ammonium hydroxide (pH ~9.7), for improved peak shape and retention of pyrophosphates.[4] 2. Optimize the gradient elution to ensure good separation from isomers and other interfering compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol outlines a method for extracting IPP from cultured mammalian cells, with a focus on minimizing degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% Triton X-100

  • Broad-spectrum Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P0044 or Thermo Fisher Scientific Halt™ Phosphatase Inhibitor Cocktail)

  • Ice-cold Methanol

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add lysis buffer (with freshly added phosphatase inhibitors) directly to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and resuspend in lysis buffer (with freshly added phosphatase inhibitors).

  • Cell Lysis:

    • Incubate the cell lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Protein Precipitation and Metabolite Extraction:

    • Add four volumes of ice-cold methanol to the cell lysate.

    • Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification:

    • Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted IPP, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • For immediate analysis, keep the samples on ice.

    • For long-term storage, snap-freeze the samples in liquid nitrogen and store at -80°C.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a starting point for the quantification of IPP using liquid chromatography-tandem mass spectrometry. Optimization may be required based on the specific instrumentation.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water (pH ~9.7)[4]
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)
Flow Rate 0.25 mL/min
Gradient A 12-minute gradient elution should be optimized to separate IPP and its isomer, DMAPP.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (IPP) Precursor ion: m/z 245.0; Product ion: m/z 79.0 ([PO3]⁻) or m/z 137.0
MRM Transition (DMAPP) Precursor ion: m/z 245.0; Product ion: m/z 79.0 ([PO3]⁻) or m/z 137.0

Visualizations

The following diagrams illustrate the key biosynthetic pathways leading to the formation of this compound.

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-phosphate Mevalonate->Mevalonate5P Mevalonate kinase Mevalonate5PP Mevalonate-5-pyrophosphate Mevalonate5P->Mevalonate5PP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate Mevalonate5PP->IPP Mevalonate-5-pyrophosphate decarboxylase

Caption: The Mevalonate (MVA) pathway for isopentenyl pyrophosphate biosynthesis.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDPME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDPME MCT CDPMEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDPME->CDPMEP CMK MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDPMEP->MEcPP MDS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP HDS IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP HDR

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP biosynthesis.

References

Improving the resolution of isopentenyl phosphate in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of isopentenyl phosphate (IPP) and related isoprenoid intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by chromatography?

A1: The analysis of this compound and its isomer dimethylallyl pyrophosphate (DMAPP) is challenging due to their high polarity, making them poorly retained on traditional reversed-phase columns.[1] Their low abundance in biological samples and susceptibility to enzymatic degradation and hydrolysis also pose significant analytical hurdles.[2] Furthermore, their phosphorylated nature requires specific extraction and chromatographic techniques to achieve good retention and separation from matrix components.[2]

Q2: Which chromatographic techniques are most suitable for this compound analysis?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) are the two most common and effective techniques. HILIC uses a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds like IPP.[1][3] IP-RP-HPLC employs ion-pairing reagents that bind to the charged phosphate groups, increasing their hydrophobicity and enabling separation on C18 columns.[4][5]

Q3: How can I resolve the isomeric compounds isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)?

A3: Baseline separation of these isomers is critical and can be challenging. HILIC methods have been shown to separate IPP and DMAPP.[6] Chiral stationary phases, such as those based on cyclodextrins, have also been successfully used to resolve these isomers.[7] Optimization of the mobile phase, including pH and buffer concentration, is crucial for improving resolution.[7]

Q4: What are suitable internal standards for the quantification of this compound?

A4: Stable isotope-labeled (SIL) internal standards are highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample preparation and instrument response.[8][9] While a specific SIL-IPP might not always be commercially available, other structurally similar phosphorylated compounds or commercially available SIL standards for other metabolites can be used, provided they are validated for the specific application.

Q5: What causes poor peak shape, such as tailing, for this compound?

A5: Peak tailing for phosphorylated compounds like IPP is often caused by interactions with the stationary phase or the HPLC system.[10] In reversed-phase chromatography, residual silanol groups on the silica-based column can interact with the phosphate groups, leading to tailing.[2][10] Metal-phosphate interactions within the HPLC system can also contribute to this issue.[10] Using a high-purity, well-end-capped column and adjusting the mobile phase pH can help mitigate these interactions.[2][10] Pre-treating the column with a phosphate buffer can also be an effective strategy.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor or No Retention of this compound
  • Question: My this compound peak is eluting at or near the void volume on my C18 column. How can I increase its retention?

  • Answer: This is a common issue due to the high polarity of IPP.

    • Solution 1: Switch to a HILIC column. HILIC is specifically designed for the retention of polar compounds.[1][3]

    • Solution 2: Implement Ion-Pair Reversed-Phase Chromatography. Add an ion-pairing reagent, such as tetrabutylammonium, to the mobile phase. This will form a more hydrophobic complex with IPP, leading to increased retention on a C18 column.[3][4]

    • Solution 3: Adjust Mobile Phase Composition. In reversed-phase, ensure your mobile phase has a high aqueous content in the initial conditions.

Issue 2: Co-elution of this compound and Dimethylallyl Pyrophosphate
  • Question: I cannot achieve baseline separation between this compound and its isomer, dimethylallyl pyrophosphate. What can I do to improve the resolution?

  • Answer: Separating these isomers requires careful method optimization.

    • Solution 1: Optimize the Mobile Phase Gradient. A shallower gradient around the elution time of the isomers can improve separation.[11]

    • Solution 2: Adjust the Mobile Phase pH. The ionization state of the phosphate groups is pH-dependent, which can affect their interaction with the stationary phase and, therefore, their retention.[4][12] Experiment with small pH adjustments to maximize selectivity.

    • Solution 3: Change the Column Chemistry. If mobile phase optimization is insufficient, consider a column with a different selectivity. A HILIC column or a chiral column may provide the necessary resolution.[6][7]

    • Solution 4: Lower the Flow Rate. Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.

Issue 3: Low Signal or Undetectable this compound Peak
  • Question: I am not seeing a peak for this compound, or the signal is very weak. What could be the problem?

  • Answer: This can be due to issues with sample preparation, chromatographic conditions, or mass spectrometer settings.

    • Solution 1: Optimize Sample Preparation. Ensure efficient cell lysis and immediately quench metabolic activity to prevent IPP degradation.[2] Use an appropriate extraction solvent; a heated mixture of isopropanol/water with ammonium bicarbonate is effective.[2]

    • Solution 2: Check for Sample Loss. IPP can be lost during sample cleanup steps. If using solid-phase extraction (SPE), ensure the protocol is optimized for polar analytes.[2]

    • Solution 3: Verify Mass Spectrometer Performance. Infuse an IPP standard to ensure the instrument is functioning correctly. Tune and calibrate the mass spectrometer and clean the ion source if necessary.[2]

    • Solution 4: Address Ion Suppression. Phospholipids are a major source of ion suppression. Use a phospholipid removal strategy during sample preparation, such as a targeted SPE cartridge.[2]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters and retention times for this compound and related compounds from various published methods. This data is intended to serve as a starting point for method development.

Table 1: HILIC Method Parameters and Retention Times

ParameterMethod 1Method 2
Column SeQuant ZIC-pHILIC (150 mm x 4.6 mm, 5 µm)Supelco Cyclobond I 2000
Mobile Phase A 10 mM Ammonium Carbonate in WaterBuffer/Acetonitrile
Mobile Phase B AcetonitrileNot specified
Flow Rate 0.45 - 0.55 mL/min[13]Not specified
Detection TOF-MS[13]MS
Isopentenyl Pyrophosphate (IPP) Retention Time Not specified~6.5 min[7]
Dimethylallyl Pyrophosphate (DMAPP) Retention Time Not specified~7.0 min[7]

Table 2: Ion-Pair Reversed-Phase HPLC Method Parameters and Retention Times

ParameterMethod 1Method 2
Column ACCQ-TAG Ultra C18 (100 mm x 2.1 mm, 1.7 µm)C18
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water (pH 9.7)0.5 mM Tetrabutylammonium hydroxide and 1 mM Phthalate in buffer (pH 8.2)
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)Acetonitrile (5%)
Flow Rate 0.25 mL/minNot specified
Detection MS/MSIndirect UV (248 nm)[3]
Geranyl Pyrophosphate (GPP) Retention Time 3.6 minNot Applicable
Farnesyl Pyrophosphate (FPP) Retention Time 5.8 minNot Applicable
Geranylgeranyl Pyrophosphate (GGPP) Retention Time 7.5 minNot Applicable

Experimental Protocols

Protocol 1: Extraction of Isoprenoid Pyrophosphates from Cell Culture

This protocol details a method for extracting this compound and other isoprenoid pyrophosphates from cell pellets for LC-MS/MS analysis.[2]

  • Cell Harvesting: Start with a cell pellet containing a known number of cells.

  • Washing: Wash the cell pellet once with cold Phosphate-Buffered Saline (PBS). Centrifuge at 500-1000 x g for 10 minutes at 4°C.

  • Quenching & Lysis: Add ice-cold extraction buffer (e.g., a 1:1 v/v mixture of 2-propanol and 100 mM NH₄HCO₃).

  • Homogenization: Vortex the mixture thoroughly and incubate at 70°C for 15 minutes to ensure complete lysis and extraction.

  • Clarification: Centrifuge the lysate at 12,000-16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microfuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS injection.

Protocol 2: Ion-Pair Reversed-Phase LC-MS/MS Analysis

This protocol provides a starting point for the analysis of isoprenoid pyrophosphates using ion-pair reversed-phase LC-MS/MS.

  • LC System: Nexera UPLC System

  • Mass Spectrometer: LCMS-8060 with a dual ion source

  • Column: ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm I.D.)

  • Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water (pH ~9.7)

  • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)

  • Flow Rate: 0.25 mL/min

  • Gradient Program:

    • A 12-minute gradient elution should be optimized to separate the compounds of interest.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

mevalonate_pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway AcetylCoA Acetyl-CoA (x2) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate_p Mevalonate-5-phosphate Mevalonate->Mevalonate_p Mevalonate Kinase Mevalonate_pp Mevalonate-5-pyrophosphate Mevalonate_p->Mevalonate_pp Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_pp->IPP Diphosphomevalonate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase

Caption: The Mevalonate Pathway for Isoprenoid Precursor Biosynthesis.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest 1. Harvest & Wash Cells Quench 2. Quench Metabolism & Lyse Cells Harvest->Quench Extract 3. Extract Metabolites Quench->Extract Clarify 4. Clarify Lysate Extract->Clarify Dry 5. Dry Extract Clarify->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Inject 7. Inject Sample Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. Ionization (ESI) Separate->Ionize Detect 10. Mass Detection (MS/MS) Ionize->Detect Process 11. Peak Integration & Quantification Detect->Process Report 12. Generate Report Process->Report

Caption: Experimental Workflow for Isoprenoid Analysis by LC-MS/MS.

troubleshooting_workflow cluster_good_shape Resolution Optimization cluster_poor_shape Peak Shape Correction Start Problem: Poor Resolution of IPP CheckPeakShape Assess Peak Shape Start->CheckPeakShape GoodShape Good Peak Shape (Symmetrical) CheckPeakShape->GoodShape Symmetrical PoorShape Poor Peak Shape (Tailing/Fronting) CheckPeakShape->PoorShape Asymmetrical OptimizeGradient Optimize Gradient Profile (Shallower Gradient) GoodShape->OptimizeGradient CheckColumn Check Column Health (Voids, Contamination) PoorShape->CheckColumn ChangeMobilePhase Adjust Mobile Phase pH OptimizeGradient->ChangeMobilePhase ChangeColumn Change Column Chemistry (e.g., HILIC, Chiral) ChangeMobilePhase->ChangeColumn End Resolution Improved ChangeColumn->End AdjustMobilePhase Adjust Mobile Phase pH (Avoid pKa) CheckColumn->AdjustMobilePhase CheckSampleSolvent Ensure Sample Solvent is Weaker than Mobile Phase AdjustMobilePhase->CheckSampleSolvent CheckSampleSolvent->End

Caption: Troubleshooting Workflow for Improving IPP Resolution.

References

Refinement of protocols for isopentenyl phosphate analysis in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopentenyl phosphate (IPP) in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of this compound (IPP) in biological samples so challenging?

A1: The quantification of IPP and its isomer dimethylallyl pyrophosphate (DMAPP) is inherently difficult due to a combination of factors. These molecules are often present in low abundance within complex biological matrices.[1][2] Their amphipathic and hydrophilic nature, coupled with the presence of a phosphate group, makes them challenging to measure with standard liquid chromatography-mass spectrometry (LC-MS) protocols.[1][3] Furthermore, IPP is susceptible to hydrolysis and enzymatic degradation, necessitating rapid and efficient quenching and extraction methods to ensure accurate measurement.[1][2]

Q2: Which analytical technique is most commonly used for IPP quantification?

A2: Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is the most prevalent and sensitive method for the quantification of IPP and other isoprenoid pyrophosphates.[2][4] This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance metabolites like IPP in complex samples.[4] While other methods involving radioactive labeling or derivatization exist, LC-MS provides a robust platform for direct measurement.[2]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze IPP?

A3: Direct analysis of IPP by GC-MS is not feasible due to its low volatility and thermal instability.[5][6] However, derivatization techniques can be employed to make IPP amenable to GC-MS analysis.[7] Silylation, for instance, replaces the active hydrogens on the phosphate and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability.[5][6]

Q4: What are the key considerations for sample preparation when analyzing IPP?

A4: Effective sample preparation is critical for successful IPP analysis. Key steps include:

  • Rapid Quenching: Metabolic activity must be stopped immediately to prevent IPP degradation.[1] This is often achieved by flash-freezing samples in liquid nitrogen.[1]

  • Efficient Cell Lysis: Complete disruption of cells is necessary to release intracellular IPP. Mechanical lysis is often preferred to avoid introducing MS-incompatible detergents.[1]

  • Optimized Extraction: The choice of extraction solvent is crucial. A common approach involves using a mixture of isopropanol and water with a basic buffer, such as ammonium bicarbonate, often at elevated temperatures (e.g., 70°C).[1][2]

  • Removal of Interferences: Phospholipids are a major source of ion suppression in LC-MS/MS.[1] Solid-phase extraction (SPE) can be used to remove these and other interfering substances.[1][4]

Troubleshooting Guide

Low or No IPP Signal

Problem: You are observing a very low or undetectable signal for IPP in your LC-MS/MS analysis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure complete cell disruption. Consider using mechanical lysis methods like bead beating or sonication in addition to or instead of detergent-based lysis.[1]
Metabolite Degradation Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen upon collection. Use ice-cold extraction solvents and keep samples on ice throughout the preparation process.[1]
Poor Extraction Efficiency Optimize your extraction solvent. A common protocol uses an isopropanol/water mixture with ammonium bicarbonate at a basic pH and an elevated temperature (e.g., 70°C) to improve the extraction of isoprenoid pyrophosphates.[1][2]
Sample Loss During Cleanup If using solid-phase extraction (SPE), ensure the chosen cartridge and elution method are suitable for retaining polar analytes like IPP.[1] Perform validation experiments with IPP standards to check for recovery during the cleanup step.
Ion Suppression Phospholipids are a common cause of ion suppression.[1] Implement a phospholipid removal step, such as using a specialized SPE cartridge (e.g., HybridSPE™-Phospholipid).[4]
Suboptimal LC-MS/MS Parameters Verify the performance of your mass spectrometer by infusing an IPP standard to ensure a strong signal.[1] Check and optimize LC parameters such as the mobile phase composition and pH, and inspect the column for blockages.[1]

Experimental Protocols

Protocol 1: Extraction of IPP from Cell Culture for LC-MS/MS Analysis

This protocol provides a general method for extracting IPP and other isoprenoid pyrophosphates from cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction buffer (e.g., Isopropanol/H₂O + 100 mM NH₄HCO₃)[1]

  • Liquid nitrogen

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation at 500-1000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.[1]

  • Lysis and Extraction: Add ice-cold extraction buffer to the frozen pellet.

  • Homogenization: Vortex the sample thoroughly to ensure complete lysis and resuspension.

  • Incubation: Incubate the lysate at 70°C for 15 minutes to facilitate extraction.[1]

  • Clarification: Centrifuge the lysate at 12,000-16,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for subsequent analysis.

Protocol 2: Derivatization of IPP for GC-MS Analysis (Silylation)

This protocol describes a general procedure for the silylation of polar metabolites like IPP to make them suitable for GC-MS analysis.

Materials:

  • Dried sample extract containing IPP

  • Anhydrous pyridine (optional, to facilitate the reaction)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[5]

  • Reaction vials with tight-fitting caps

  • Heating block or oven

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry, as water will interfere with the derivatization reaction.

  • Reagent Addition: To the dried sample in a reaction vial, add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).[5] If desired, anhydrous pyridine can be added to aid the reaction.[5]

  • Mixing: Tightly cap the vial and vortex briefly to mix the contents thoroughly.

  • Incubation: Heat the reaction vial at 70°C for 60 minutes to ensure complete derivatization.[5] For sterically hindered groups, the reaction time may need to be extended.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Typical Starting Parameters for LC-MS/MS Analysis of IPP
ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)[1]Provides good retention for polar molecules when used with appropriate mobile phases.[1]
Mobile Phase A Water with a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate)Helps to maintain a stable pH and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution to separate analytes.
Ionization Mode Negative Electrospray Ionization (ESI-)The phosphate group on IPP is readily deprotonated, leading to a strong signal in negative ion mode.
MS/MS Transitions Precursor ion (m/z) → Product ion (m/z)Specific transitions for IPP and internal standards should be optimized for the instrument being used.

Note: These are starting parameters and will require optimization for specific instrumentation and applications.

Visualizations

Signaling Pathway: Mevalonate Pathway

mevalonate_pathway cluster_upstream Upstream Mevalonate Pathway cluster_downstream IPP Biosynthesis and Utilization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate kinase Mevalonate-5-pyrophosphate Mevalonate-5-pyrophosphate Mevalonate-5-phosphate->Mevalonate-5-pyrophosphate Phosphomevalonate kinase Isopentenyl_Phosphate This compound (IPP) Mevalonate-5-pyrophosphate->Isopentenyl_Phosphate Mevalonate-5-pyrophosphate decarboxylase Dimethylallyl_Pyrophosphate Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl_Phosphate->Dimethylallyl_Pyrophosphate IPP isomerase Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Isopentenyl_Phosphate->Geranyl_Pyrophosphate Dimethylallyl_Pyrophosphate->Geranyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Geranyl_Pyrophosphate->Farnesyl_Pyrophosphate Terpenoids Terpenoids Farnesyl_Pyrophosphate->Terpenoids

Caption: Simplified Mevalonate pathway leading to IPP synthesis.

Experimental Workflow: IPP Analysis by LC-MS/MS

ipp_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Cell Culture) Quenching 2. Rapid Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Lysis & Extraction (Isopropanol/Water/NH4HCO3) Quenching->Extraction Cleanup 4. Cleanup (e.g., SPE for Phospholipid Removal) Extraction->Cleanup LC_Separation 5. LC Separation (Reversed-Phase C18) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (Negative ESI) LC_Separation->MS_Detection Quantification 7. Quantification (Internal Standards) MS_Detection->Quantification Data_Analysis 8. Data Analysis Quantification->Data_Analysis

Caption: Workflow for IPP analysis using LC-MS/MS.

Troubleshooting Logic: Low IPP Signal

troubleshooting_low_signal Start Low/No IPP Signal Check_MS Verify MS Performance with IPP Standard Start->Check_MS Check_Sample_Prep Review Sample Preparation Check_MS->Check_Sample_Prep Good Signal Tune_MS Tune & Calibrate MS Check_MS->Tune_MS No/Low Signal Check_Lysis Inefficient Lysis? Check_Sample_Prep->Check_Lysis Check_Degradation Metabolite Degradation? Check_Lysis->Check_Degradation No Optimize_Lysis Optimize Lysis Method Check_Lysis->Optimize_Lysis Yes Check_Extraction Poor Extraction? Check_Degradation->Check_Extraction No Improve_Quenching Improve Quenching Protocol Check_Degradation->Improve_Quenching Yes Check_Cleanup Loss During Cleanup? Check_Extraction->Check_Cleanup No Optimize_Extraction_Solvent Optimize Extraction Solvent/pH Check_Extraction->Optimize_Extraction_Solvent Yes Validate_Cleanup_Recovery Validate Cleanup Recovery Check_Cleanup->Validate_Cleanup_Recovery Yes

Caption: Troubleshooting logic for low or no IPP signal.

References

Dealing with the instability of phosphate-containing metabolites in analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inherent instability of phosphate-containing metabolites during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why are phosphate-containing metabolites so unstable?

A: The instability of phosphate-containing metabolites stems from several factors:

  • Enzymatic Degradation: Endogenous phosphatases present in biological samples can rapidly dephosphorylate these metabolites. Unless these enzymes are effectively inhibited during sample preparation, their activity will lead to inaccurate quantification.[1]

  • Chemical Hydrolysis: The phosphate ester bonds are susceptible to hydrolysis, a reaction influenced by pH, temperature, and the presence of metal ions.[2] For instance, the stability of ATP is greater at acidic or basic pH values compared to a neutral pH.[2][3]

  • Rapid Turnover: In cellular and tissue samples, many phosphorylated metabolites like ATP and glucose 6-phosphate have turnover rates on the order of seconds, necessitating rapid quenching of metabolic activity to obtain a representative snapshot.[4]

  • Gas-Phase Instability: During mass spectrometry analysis, particularly with electrospray ionization (ESI), multiply charged organophosphates can be unstable and undergo fragmentation, often losing a PO3- group, which can lead to misinterpretation of results.[5]

Q2: I'm observing lower-than-expected levels of my target phosphate metabolite. What are the likely causes?

A: Lower-than-expected levels are a common issue and can be attributed to several stages of the analytical workflow:

  • Inefficient Quenching: Failure to rapidly and completely halt enzymatic activity is a primary cause of metabolite degradation.[4][6]

  • Suboptimal Extraction: The choice of extraction solvent and method significantly impacts recovery. For polar metabolites like sugar phosphates, a cold solvent mixture such as methanol:water or acetonitrile:methanol:water is often effective.[7]

  • Degradation During Storage and Handling: Prolonged storage, even at low temperatures, and repeated freeze-thaw cycles can lead to degradation. Maintaining a low temperature (on ice or at 4°C) during sample processing is crucial.[7]

  • Analytical Challenges:

    • Poor Chromatographic Retention: Phosphate-containing metabolites are highly polar and may exhibit poor retention on standard reversed-phase columns.[4]

    • Ion Suppression: High salt concentrations from buffers (e.g., phosphate buffers) can interfere with ionization in mass spectrometry, leading to reduced signal intensity.[8]

    • Inefficient Ionization: Phosphopeptides, and by extension, phosphorylated metabolites, can ionize less efficiently than their non-phosphorylated counterparts.[9]

Q3: How can I improve the stability of my phosphate-containing metabolites during sample preparation?

A: Several strategies can be employed to enhance stability:

  • Rapid Quenching: Immediately stop metabolic activity by, for example, placing cell culture plates on dry ice.[10] For tissues, flash-freezing in liquid nitrogen is a common practice.[11]

  • Use of Cold Solvents: Perform extractions with ice-cold solvents to minimize enzymatic activity and chemical degradation.[7]

  • Acidification: Adding a small amount of acid, such as formic acid, to the extraction solvent can help inactivate enzymes and improve the stability of certain metabolites.[6]

  • Inhibition of Phosphatases: While not always explicitly mentioned for metabolomics in the provided results, the principle of inhibiting degradative enzymes is critical. In phosphoproteomics, phosphatase inhibitors are standard, and a similar consideration for metabolite analysis is prudent.[1]

  • pH Control: Maintaining an optimal pH during extraction and storage is important. For example, a pH of 4 has been found to be optimal for collecting a 31P spectrum of metabolomics samples.[2][3]

Q4: What are the best analytical techniques for separating and detecting phosphate-containing metabolites?

A: The choice of analytical technique depends on the specific research question and available instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique. To overcome the challenge of poor retention of these polar molecules, consider:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often well-suited for the analysis of polar compounds like sugar phosphates.[7]

    • Mixed-Mode Chromatography: Columns that combine multiple interaction mechanisms, such as mixed-mode hydrophilic interaction/weak anion exchange, can improve the separation of isomers.[12]

    • Ion-Pairing Chromatography: The addition of a cationic ion-pairing agent like hexylamine or tributylamine to the mobile phase can improve the retention and peak shape of negatively charged metabolites on reversed-phase columns.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization to make the polar phosphate metabolites volatile. A two-step derivatization involving oximation followed by silylation is a common approach.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful technique for identifying and quantifying phosphorus-containing metabolites in a sample.[2][3] It can provide information on the relative concentrations of different phosphate compounds.

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Peak Shape in LC-MS
Potential Cause Troubleshooting Step Rationale
Poor Retention on Reversed-Phase Column Switch to a HILIC or mixed-mode chromatography column.These columns are designed to retain and separate polar analytes like phosphate-containing metabolites.[7][12]
Introduce an ion-pairing agent (e.g., tributylamine) to the mobile phase.Ion-pairing agents form a complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[4]
Ion Suppression from Sample Matrix Use a desalting column or centrifugal filtration to remove excess salts before MS analysis.High salt concentrations, especially from phosphate buffers, can compete with the analyte for ionization, reducing signal intensity.[8]
Optimize the sample extraction protocol to minimize the co-extraction of interfering substances.A cleaner sample will result in less matrix effects.
Inefficient Ionization Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation temperature).Fine-tuning the ionization source can improve the efficiency of ion formation for your specific analyte.[5]
Consider derivatization to a less polar, more easily ionizable form.For example, methylation of the phosphate group can improve ionization efficiency.[13]
Issue 2: Inconsistent Quantification and High Variability Between Replicates
Potential Cause Troubleshooting Step Rationale
Incomplete or Variable Quenching of Metabolism Standardize and optimize the quenching procedure. Ensure it is performed rapidly and consistently for all samples.The rapid turnover of many phosphate metabolites means that even small delays or inconsistencies in quenching can lead to significant variations in their measured levels.[4]
Analyte Degradation During Sample Preparation Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis.Lower temperatures slow down both enzymatic degradation and chemical hydrolysis.[7]
Precipitation of Analytes Ensure that the chosen extraction solvent and any subsequent buffers are compatible and will not cause the analyte to precipitate.Phosphate salts have low solubility in some organic solvents.[8]
Lack of an Appropriate Internal Standard Incorporate a stable isotope-labeled internal standard that is structurally similar to the analyte of interest.An internal standard helps to correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and reproducible quantification.[7]

Experimental Protocols

Protocol 1: Extraction of Polar Metabolites from Adherent Mammalian Cells

This protocol is a general guideline and may require optimization for specific cell lines and target metabolites.[7]

  • Cell Culture: Grow adherent mammalian cells in a culture plate to the desired confluency.

  • Quenching: Aspirate the culture medium. Immediately wash the cells once with 1 mL of ice-cold 0.9% (w/v) NaCl solution.

  • Metabolite Extraction:

    • Aspirate the wash solution completely.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to the plate.

    • Scrape the cells from the plate into the extraction solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the tube for 30 seconds.

    • Incubate on ice for 15 minutes to allow for cell lysis and protein precipitation.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Collect the supernatant containing the metabolites.

    • Store at -80°C until analysis.

Protocol 2: Two-Step Derivatization for GC-MS Analysis of Phosphate Metabolites

This protocol is a general guideline and should be optimized for specific applications.[7]

  • Evaporation: Evaporate a known volume of the metabolite extract to complete dryness under a gentle stream of nitrogen gas.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate at 60°C for 60 minutes. This step protects ketone and aldehyde groups.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30-60 minutes. This step replaces active hydrogens on hydroxyl, carboxyl, and phosphate groups with a trimethylsilyl (TMS) group, increasing volatility.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells/Tissue) quench Rapid Quenching (e.g., Liquid N2, Dry Ice) start->quench Stop Enzymatic Activity extract Metabolite Extraction (Cold Solvent) quench->extract clarify Centrifugation (Remove Debris) extract->clarify supernatant Metabolite Extract clarify->supernatant derivatization Derivatization (for GC-MS) supernatant->derivatization lcms LC-MS Analysis supernatant->lcms nmr NMR Analysis supernatant->nmr gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification lcms->data gcms->data nmr->data

Caption: General experimental workflow for the analysis of phosphate-containing metabolites.

troubleshooting_logic cluster_extraction Extraction Issues cluster_analysis Analytical Issues start Problem: Low Analyte Signal check_quenching Verify Quenching Protocol start->check_quenching Degradation? check_column Evaluate Chromatography Column start->check_column Poor Separation? optimize_solvent Optimize Extraction Solvent check_quenching->optimize_solvent check_ph Check pH of Extraction optimize_solvent->check_ph solution Solution: Improved Signal check_ph->solution optimize_ms Optimize MS Parameters check_column->optimize_ms check_matrix Assess Matrix Effects optimize_ms->check_matrix check_matrix->solution

Caption: A logical troubleshooting workflow for low signal intensity of phosphate metabolites.

References

Technical Support Center: Optimization of Quenching Methods for Isopentenyl Phosphate Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of quenching methods in isopentenyl phosphate (IPP) metabolomics. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining accurate and reproducible measurements of this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is quenching a critical step in this compound (IPP) metabolomics?

A1: Quenching is the rapid inactivation of enzymatic reactions within a biological sample. It is a critical step to halt metabolic activity instantaneously, preserving the in vivo concentration of metabolites like IPP.[1][2] IPP is a low-abundance and labile molecule, and failure to quench metabolism effectively can lead to its enzymatic degradation and inaccurate quantification.[3]

Q2: What are the most common challenges encountered when quenching samples for IPP analysis?

A2: The primary challenges include:

  • Metabolite Leakage: The quenching solvent can compromise cell membrane integrity, leading to the leakage of intracellular metabolites, including the polar IPP molecule, into the extracellular medium.[4][5]

  • Incomplete Quenching: If the quenching process is not rapid enough, enzymatic activity can continue, altering the concentration of IPP from its state at the time of sampling.[6]

  • Metabolite Degradation: IPP is susceptible to hydrolysis and enzymatic degradation, which can be exacerbated by suboptimal quenching and extraction conditions.[3]

  • Low Extraction Efficiency: The choice of extraction solvent and method significantly impacts the recovery of the polar, phosphorylated IPP molecule.[3]

Q3: What are the recommended quenching methods for IPP metabolomics?

A3: Several methods are used, and the optimal choice depends on the cell type. Common methods include:

  • Cold Organic Solvents: Pre-chilled methanol or ethanol solutions are widely used.[7][8] However, the concentration of the organic solvent must be optimized to minimize metabolite leakage.[4][8]

  • Liquid Nitrogen: Flash-freezing in liquid nitrogen is considered the gold standard for rapid quenching as it instantaneously stops all metabolic activity.[2][3]

  • Cold Buffered Saline: Using a chilled isotonic saline solution can mitigate metabolite leakage while still achieving rapid quenching.[4][9]

Q4: How can I minimize metabolite leakage during quenching?

A4: To minimize leakage, consider the following:

  • Optimize Solvent Concentration: For methanol-based quenching, concentrations between 40% and 80% have been tested, with lower concentrations sometimes showing reduced leakage for certain organisms.[8]

  • Use Buffered Solutions: Adding a buffer to the quenching solution can help maintain cell membrane integrity.[9]

  • Rapid Filtration: For suspension cultures, rapid filtration to separate cells from the medium before quenching can reduce contamination from extracellular metabolites and minimize the time cells are in contact with the quenching solvent.[3][6]

  • Cold Isotonic Saline: Washing with a cold isotonic saline solution can be a gentle alternative to organic solvents for some cell types.[4]

Q5: What are the best extraction methods for this compound?

A5: Due to its polar and phosphorylated nature, specific extraction techniques are required for IPP. Effective methods include:

  • Hot Solvent Extraction: Boiling ethanol/water or hot isopropanol/water with ammonium bicarbonate can efficiently extract isoprenoid pyrophosphates.[3][7]

  • Solvent Optimization: The choice of extraction solvent is critical. A basic pH and elevated temperature often improve extraction efficiency for IPP.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No IPP Signal Inefficient cell lysis.Use mechanical lysis methods like bead beating or sonication to ensure complete cell disruption.[3]
Metabolite degradation.Quench samples immediately in liquid nitrogen and use ice-cold extraction solvents to minimize enzymatic activity.[3]
Poor extraction efficiency.Optimize the extraction solvent. Consider using a hot isopropanol/water mixture with ammonium bicarbonate.[3]
Sample loss during cleanup.If using solid-phase extraction (SPE), ensure the protocol is optimized for polar analytes to prevent the loss of IPP.[3]
High Variability Between Replicates Inconsistent quenching.Standardize the quenching protocol, ensuring consistent timing, volumes, and temperatures for all samples.[6]
Cell handling differences.For adherent cells, be consistent with the scraping technique. For suspension cells, ensure consistent filtration times.
Incomplete extraction.Ensure the extraction solvent fully penetrates the sample and that the incubation time is sufficient.
Presence of Interfering Substances Phospholipid contamination.Phospholipids can cause ion suppression in LC-MS/MS. Use a targeted cleanup step, such as a specialized SPE cartridge, to remove them.[3]
Contamination from culture medium.For adherent cells, wash the cell monolayer with cold phosphate-buffered saline (PBS) before quenching. For suspension cells, use rapid filtration.[9]

Experimental Protocols

Protocol 1: Cold Methanol Quenching and Hot Isopropanol Extraction

This protocol is adapted for cultured cells and is designed to minimize metabolite leakage while ensuring efficient extraction of IPP.[3]

Materials:

  • 60% Methanol in water (v/v), pre-chilled to -40°C

  • Isopropanol/H₂O with 100 mM NH₄HCO₃ (50/50, v/v)

  • Liquid nitrogen

  • Centrifuge capable of reaching -20°C and 12,000 x g

  • Ice bath

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with cold PBS.

    • Suspension Cells: Rapidly filter the cell suspension to separate cells from the medium.

  • Quenching:

    • Immediately add the pre-chilled 60% methanol to the cells.

    • For adherent cells, scrape them in the presence of the quenching solution on an ice bath.

    • Transfer the cell suspension to a pre-chilled tube.

  • Centrifugation:

    • Centrifuge the cell suspension at 10,000 x g for 5 minutes at -20°C.

    • Quickly decant the supernatant to remove the quenching solution.

  • Extraction:

    • Flash-freeze the cell pellet in liquid nitrogen.

    • Add ice-cold isopropanol/H₂O with 100 mM NH₄HCO₃ to the pellet.

    • Vortex thoroughly and incubate at 70°C for 15 minutes.

  • Clarification:

    • Centrifuge the lysate at 12,000-16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for LC-MS/MS analysis.[10]

Protocol 2: Liquid Nitrogen Quenching and Boiling Ethanol Extraction

This protocol is a robust method for rapidly halting metabolism and is suitable for a wide range of cell types.[7]

Materials:

  • Liquid Nitrogen

  • Boiling 70% Ethanol in water (v/v)

  • Centrifuge capable of reaching -20°C and 10,000 x g

  • Water bath at 95°C

Procedure:

  • Cell Harvesting:

    • Rapidly harvest cells by filtration or centrifugation at 4°C.

  • Quenching:

    • Immediately plunge the cell pellet or filter into liquid nitrogen to flash-freeze.

  • Extraction:

    • Transfer the frozen cells to a pre-heated tube containing boiling 70% ethanol.

    • Incubate at 95°C for 5 minutes with intermittent vortexing.

  • Clarification:

    • Rapidly cool the extract on ice.

    • Centrifuge at 10,000 x g for 5 minutes at -20°C.

    • Collect the supernatant containing the metabolites.

Data Presentation

Table 1: Comparison of Quenching Methods on Metabolite Leakage and Recovery

Quenching MethodOrganismKey FindingsReference
60% MethanolLactobacillus plantarumHighest degree of ATP leakage observed.[5]
80% Methanol / 80% Methanol/GlycerolLactobacillus bulgaricusReduced leakage and higher concentrations of intracellular metabolites compared to 60% methanol.[7]
40% Aqueous Methanol (-25°C)Penicillium chrysogenumOptimal for minimizing metabolite leakage, with an average recovery of 95.7%.[8]
Cold SalineSynechococcus sp. PCC 7002Mitigates metabolite leakage and improves sample recovery compared to cold methanol.[4]
Pre-cooled PBS (0.5°C)CHO cellsOptimal for fixing intracellular metabolism and maintaining cell membrane integrity.[9]
Liquid NitrogenHeLa cellsPart of the most optimal method when combined with a 50% acetonitrile extraction.[11]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting (Filtration or Centrifugation) quenching Quenching (e.g., Liquid N2 or Cold Solvent) cell_harvest->quenching Immediate extraction Metabolite Extraction (e.g., Hot Solvent) quenching->extraction clarification Clarification (Centrifugation) extraction->clarification supernatant Collect Supernatant clarification->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_processing Data Processing lc_ms->data_processing result result data_processing->result Quantification of IPP

Caption: Experimental workflow for IPP metabolomics.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No IPP Signal lysis Inefficient Cell Lysis start->lysis degradation Metabolite Degradation start->degradation extraction Poor Extraction Efficiency start->extraction cleanup Sample Loss During Cleanup start->cleanup sol_lysis Use Mechanical Lysis lysis->sol_lysis sol_degradation Rapid Quenching (Liquid N2) degradation->sol_degradation sol_extraction Optimize Solvent & Temperature extraction->sol_extraction sol_cleanup Optimize SPE Protocol cleanup->sol_cleanup

Caption: Troubleshooting low IPP signal.

References

Technical Support Center: Enhancing Isopentenyl Phosphate Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of isopentenyl phosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), in microbial systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the metabolic engineering of microbial strains for increased isoprenoid precursor production.

Issue 1: Low final product titer despite the introduction of a heterologous production pathway.

  • Question: I have expressed all the necessary enzymes for my target isoprenoid, but the final yield is much lower than expected. What are the likely bottlenecks?

  • Answer: Low product titers are often due to limitations in the supply of the fundamental precursors, IPP and DMAPP. The issue likely resides within the upstream native or engineered pathway responsible for their synthesis. Key areas to investigate include:

    • Insufficient precursor supply: The native metabolic flux towards IPP and DMAPP may be insufficient to support high-level production of your target molecule.[1][2]

    • Rate-limiting enzymes: One or more enzymes in the IPP biosynthesis pathway (either the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathway) may be acting as a bottleneck.[3][4]

    • Cofactor imbalance: The biosynthesis of isoprenoids is often demanding in terms of ATP and NADPH. An inadequate supply of these cofactors can severely limit pathway efficiency.[1]

    • Toxicity of intermediates: Accumulation of certain pathway intermediates, such as IPP and DMAPP, can be toxic to the host cells, leading to growth inhibition and reduced productivity.[5]

    • Competing metabolic pathways: Native metabolic pathways may divert essential precursors away from your engineered pathway.[2]

Issue 2: Accumulation of a specific pathway intermediate and low levels of downstream products.

  • Question: Metabolic analysis of my engineered strain shows a significant buildup of an intermediate metabolite in the MVA or MEP pathway, with very little of the final product. How can I address this?

  • Answer: The accumulation of a specific intermediate is a clear indication of a downstream enzymatic bottleneck. To resolve this, consider the following strategies:

    • Overexpression of the subsequent enzyme: The most direct approach is to increase the expression level of the enzyme that catalyzes the conversion of the accumulating intermediate.

    • Enzyme engineering: The catalytic efficiency of the bottlenecking enzyme may be suboptimal. Protein engineering strategies can be employed to improve its activity, stability, or substrate affinity.[6]

    • Alleviation of feedback inhibition: Some pathway enzymes are subject to feedback inhibition by downstream products. Engineering enzymes to be resistant to this inhibition can improve flux.

    • Scaffolding of pathway enzymes: Spatially co-localizing sequential enzymes on a protein scaffold can increase the local concentration of intermediates and enhance pathway efficiency by channeling substrates.

Issue 3: Poor growth of the engineered strain compared to the wild-type.

  • Question: My engineered microbial strain exhibits a significantly reduced growth rate after introducing the isoprenoid production pathway. What could be the cause and how can I mitigate this?

  • Answer: Poor growth is often a sign of metabolic burden or toxicity. Potential causes and solutions include:

    • Metabolic burden: Overexpression of multiple heterologous proteins can place a significant strain on the cell's resources, diverting energy and amino acids from essential processes.

      • Solution: Optimize the expression levels of pathway enzymes using promoters of varying strengths or inducible systems to balance pathway activity with cell growth. Dynamic regulation strategies can also be employed to decouple production from the primary growth phase.[7]

    • Toxicity of intermediates or products: As mentioned, the accumulation of pathway intermediates or the final product can be toxic.

      • Solution: Balance the expression of pathway enzymes to prevent the buildup of any single intermediate. For toxic products, consider in situ product removal strategies, such as a two-phase fermentation system.[8]

    • Drain of essential metabolites: The engineered pathway may be consuming essential precursors that are also required for biomass formation.

      • Solution: Engineer central carbon metabolism to enhance the supply of key precursors like acetyl-CoA, pyruvate, and glyceraldehyde-3-phosphate.[3][9]

Key Metabolic Pathways for this compound Production

The two primary pathways for IPP and DMAPP biosynthesis are the Mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the Methylerythritol Phosphate (MEP) pathway, common in most bacteria and plant plastids.[4][10] A synthetic alternative, the Isopentenol Utilization Pathway (IUP), offers a shortcut to these precursors.[1][11]

Mevalonate (MVA) Pathway

The MVA pathway starts from acetyl-CoA. In organisms like Saccharomyces cerevisiae, this pathway is native.[12] Engineering efforts often focus on overexpressing key rate-limiting enzymes.

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mevalonate_p Mevalonate-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp ipp This compound (IPP) mevalonate_pp->ipp dmapp Dimethylallyl Phosphate (DMAPP) ipp->dmapp note *tHMG1 is a key overexpression target.

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP biosynthesis.
Methylerythritol Phosphate (MEP) Pathway

The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials and is the native pathway in many bacteria like E. coli.[10]

MEP_Pathway pyruvate Pyruvate dxp DXP pyruvate->dxp dxs g3p Glyceraldehyde-3-P g3p->dxp mep MEP dxp->mep cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecdp MEcDP cdp_mep->mecdp hmbpp HMBPP mecdp->hmbpp ipp_dmapp IPP & DMAPP hmbpp->ipp_dmapp note *dxs, ispG, and ispH are common overexpression targets.

Caption: The Methylerythritol Phosphate (MEP) Pathway for IPP and DMAPP synthesis.
Isopentenol Utilization Pathway (IUP)

The IUP is a synthetic two-step pathway that directly converts isopentenols (prenol and isoprenol) to IPP and DMAPP, bypassing the longer native pathways.[11][13]

IUP_Pathway isopentenols Isopentenols (Prenol/Isoprenol) ip_dmap Isopentenyl-P (IP) & Dimethylallyl-P (DMAP) isopentenols->ip_dmap ipp_dmapp Isopentenyl-PP (IPP) & Dimethylallyl-PP (DMAPP) ip_dmap->ipp_dmapp

Caption: The synthetic two-step Isopentenol Utilization Pathway (IUP).

Quantitative Data on Pathway Engineering

The following tables summarize the impact of various genetic modifications on the production of isoprenoid precursors or downstream products.

Table 1: Enhancement of Isopentenol Production in E. coli via MEP Pathway Engineering

StrainRelevant Genotype/ModificationIsopentenol Titer (mg/L)Fold Increase
EWIP 2Expression of nudF~12-
EWIP 3Co-expression of ispG~191.6
EWIP 4Co-expression of ispG and dxs~403.3
EWIP 5pgi knockout in EWIP 4~766.3
Data adapted from Liu et al., 2014.[9]

Table 2: Effect of MVA Pathway Engineering on Squalene Production in S. cerevisiae

StrainRelevant Genotype/ModificationSqualene Titer (mg/L)Fold Increase
SQ-3Base strain~12-
SQ3-3Combined engineering (tHMG1, NADPH regeneration, acetyl-CoA supply)159.9713.4
Data adapted from Dai et al., 2022.[3]

Experimental Protocols

This section provides an overview of key experimental methodologies.

Protocol 1: General Strain Construction for Pathway Engineering
  • Gene Sourcing and Codon Optimization: Identify the genes for the desired pathway enzymes from source organisms (e.g., Saccharomyces cerevisiae for MVA pathway genes). Optimize the DNA sequences for expression in the target host, such as E. coli.[8]

  • Plasmid Assembly: Clone the optimized genes into suitable expression plasmids under the control of inducible or constitutive promoters. A multi-plasmid system can be used to express different parts of the pathway.[8]

  • Host Transformation: Transform the assembled plasmids into the desired microbial host strain (e.g., E. coli DH5α or BL21).

  • Verification: Confirm the successful construction of the plasmids and transformation through restriction enzyme digestion, PCR, and DNA sequencing.

Protocol 2: Shake Flask Cultivation for Initial Screening
  • Seed Culture: Inoculate a single colony of the engineered strain into a suitable rich medium (e.g., LB) containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate a larger volume of production medium with the overnight seed culture to a starting OD600 of approximately 0.1.

  • Induction: When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), induce protein expression by adding the appropriate inducer (e.g., IPTG).[14]

  • Cultivation: Continue cultivation at a controlled temperature (e.g., 30°C) for a defined period (e.g., 48-72 hours).[14]

  • Sampling: Collect samples periodically for analysis of cell growth (OD600) and product formation.

Protocol 3: Quantification of Isoprenoids (e.g., Lycopene)
  • Cell Lysis and Extraction: Harvest a known volume of the cell culture by centrifugation. Resuspend the cell pellet in a suitable solvent (e.g., acetone) and lyse the cells (e.g., by vortexing or sonication).

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the characteristic wavelength for the target isoprenoid (e.g., 474 nm for lycopene).[14]

  • Concentration Calculation: Calculate the concentration of the product using its specific extinction coefficient.

Protocol 4: General Enzyme Assay for Pathway Activity
  • Cell-Free Extract Preparation: Harvest cells from a culture and resuspend them in a suitable buffer. Lyse the cells using methods like sonication or French press. Centrifuge to obtain a clear cell-free extract.

  • Assay Mixture Preparation: Prepare a reaction mixture containing the necessary buffer, substrate for the enzyme of interest, and any required cofactors (e.g., ATP, NADPH, Mg2+).

  • Reaction Initiation and Monitoring: Initiate the reaction by adding a specific amount of the cell-free extract to the assay mixture. Monitor the reaction progress by measuring the change in absorbance of a substrate or product over time using a spectrophotometer. The specific wavelength will depend on the assay.

  • Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of the monitored compound.

Troubleshooting Experimental Workflows

A logical approach to troubleshooting is essential for efficient problem-solving.

Troubleshooting_Workflow start Low Product Titer check_growth Check Strain Growth start->check_growth poor_growth Poor Growth check_growth->poor_growth Yes good_growth Good Growth check_growth->good_growth No troubleshoot_burden Optimize Enzyme Expression (e.g., weaker promoters, dynamic regulation) poor_growth->troubleshoot_burden check_intermediates Analyze Pathway Intermediates (LC-MS/MS) good_growth->check_intermediates intermediate_buildup Intermediate Accumulation check_intermediates->intermediate_buildup Yes no_buildup No Intermediate Accumulation check_intermediates->no_buildup No overexpress_downstream Overexpress Downstream Enzyme(s) intermediate_buildup->overexpress_downstream check_precursors Analyze Precursor & Cofactor Supply (Acetyl-CoA, NADPH) no_buildup->check_precursors low_precursors Low Precursors/Cofactors check_precursors->low_precursors Yes engineer_central_metabolism Engineer Central Metabolism (e.g., enhance PPP, ED pathway) low_precursors->engineer_central_metabolism

Caption: A logical workflow for troubleshooting low isoprenoid production.

References

Strategies for Minimizing Isomer Formation in Isopentenyl Phosphate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the formation of the isomeric byproduct, dimethylallyl phosphate (DMAPP), during the synthesis of isopentenyl phosphate (IPP). Both enzymatic and chemical synthesis strategies are addressed, with a focus on practical solutions to common experimental challenges.

Troubleshooting Guides

Issue 1: High Levels of DMAPP Contamination in Enzymatic Synthesis

Background: In biological systems, IPP is converted to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI).[1] During in vitro enzymatic synthesis aiming for IPP, contamination with DMAPP can occur due to the presence of endogenous or recombinant IDI activity, or the promiscuous activity of other enzymes.

Potential Cause Recommended Solution Verification Method
Contaminating Isomerase Activity: The enzyme preparation (e.g., cell lysate, purified kinase) may contain endogenous isopentenyl diphosphate isomerase (IDI).1. Purify the Kinase: If using a crude lysate, purify the target kinase (e.g., this compound kinase) to remove contaminating IDI. 2. Use IDI-deficient Strains: If expressing the kinase in a host organism like E. coli, consider using a strain with a knockout of the idi gene.Assay for IDI activity in the enzyme preparation. Analyze the product mixture for IPP and DMAPP content using HPLC or 31P NMR.[2][3][4]
Promiscuous Kinase Activity: Some kinases used to phosphorylate isopentenol or isopentenyl monophosphate may also phosphorylate dimethylallyl alcohol or dimethylallyl monophosphate, if present as a contaminant in the starting material.1. High-Purity Substrates: Ensure the purity of the starting material (isopentenol or isopentenyl monophosphate) to minimize the presence of the dimethylallyl isomer. 2. Enzyme Selection: Screen different kinases for their substrate specificity. Some this compound kinases have been shown to be less efficient at phosphorylating dimethylallyl alcohol or its monophosphate.[5][6]Analyze the starting material for isomeric purity. Compare the IPP:DMAPP ratio produced by different kinases under the same reaction conditions.
Equilibrium Shift: The reaction may be reaching thermodynamic equilibrium, which can favor the formation of DMAPP. The in vitro equilibrium ratio of DMAPP to IPP has been found to be approximately 2.11:1.[7]1. Control Reaction Time: Monitor the reaction progress and stop it before it reaches equilibrium to maximize the IPP yield. 2. Product Removal: If feasible in the experimental setup, consider methods for the in situ removal of DMAPP to shift the equilibrium towards IPP formation.Time-course analysis of the reaction mixture to determine the optimal reaction time for maximizing IPP concentration.
Issue 2: Significant Isomer Formation During Chemical Synthesis

Background: The chemical synthesis of IPP, typically involving the phosphorylation of isopentenol, is susceptible to allylic rearrangement.[3] This chemical phenomenon can lead to the formation of a mixture of IPP and DMAPP, as the reaction intermediate can be attacked by the phosphorylating agent at two different positions.

Potential Cause Recommended Solution Verification Method
Reaction Conditions Favoring Allylic Rearrangement: The choice of solvent, temperature, and phosphorylating agent can significantly influence the extent of allylic rearrangement. SN1-type reaction conditions, which involve a carbocation intermediate, are more likely to produce a mixture of isomers.[3]1. Optimize Solvent: Use non-polar, aprotic solvents to disfavor the formation of a carbocation intermediate. 2. Low-Temperature Synthesis: Conduct the phosphorylation at low temperatures (e.g., -78°C to 0°C) to minimize the energy available for rearrangement. 3. Choice of Phosphorylating Agent: Employ less aggressive phosphorylating agents that favor an SN2-type mechanism.Systematically vary the reaction conditions and analyze the resulting IPP:DMAPP ratio by HPLC or NMR.[2][3][4]
Lack of Stereochemical Control: The planar nature of the carbocation intermediate in SN1 reactions allows for the nucleophilic attack from either side, leading to a mixture of products.1. Use of Protecting Groups: While not directly preventing the rearrangement of the C5 backbone, protecting the hydroxyl group of isopentenol with a bulky group could sterically hinder the attack at the tertiary carbon, although this has not been extensively reported for this specific synthesis. 2. Directed Phosphorylation: Explore the use of reagents that can coordinate with the double bond to direct the phosphorylation to the primary hydroxyl group.This is an area of active research. Analysis of the product mixture would be required to validate any new strategy.
Acid-Catalyzed Isomerization: Traces of acid in the reaction mixture can catalyze the isomerization of IPP to DMAPP.1. Use of a Non-nucleophilic Base: Incorporate a non-nucleophilic base, such as pyridine or a hindered amine, in the reaction mixture to neutralize any acidic byproducts. 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can contribute to the formation of acidic species.Monitor the pH of the reaction mixture. Analyze the product ratio in the presence and absence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound (IPP) and dimethylallyl phosphate (DMAPP)?

A1: IPP and DMAPP are isomers, meaning they have the same chemical formula (C5H11O7P2) but different structural arrangements.[1] IPP has a terminal double bond, while in DMAPP the double bond is internal. This structural difference is crucial for their distinct roles in the biosynthesis of a vast array of natural products called isoprenoids.[1]

Q2: My enzymatic synthesis of IPP always results in a mixture of IPP and DMAPP. Why is this?

A2: This is a common issue and can be attributed to a few factors. The most likely reason is the presence of the enzyme isopentenyl diphosphate isomerase (IDI), which catalyzes the interconversion of IPP and DMAPP.[1] This enzyme might be a contaminant in your enzyme preparation. Alternatively, the reaction may have been allowed to proceed for too long, approaching the natural equilibrium between the two isomers.[7]

Q3: How can I selectively synthesize IPP through chemical methods while avoiding the formation of DMAPP?

A3: Minimizing DMAPP formation in chemical synthesis is challenging due to the potential for allylic rearrangement during the phosphorylation of isopentenol.[3] To favor the formation of IPP, it is generally recommended to use reaction conditions that promote an SN2 mechanism over an SN1 mechanism. This includes using non-polar, aprotic solvents, maintaining low reaction temperatures, and choosing a suitable phosphorylating agent that is less likely to induce carbocation formation. The inclusion of a non-nucleophilic base can also help to scavenge any acid that might catalyze isomerization.

Q4: What are the best analytical methods to quantify the ratio of IPP to DMAPP in my sample?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for separating and quantifying IPP and DMAPP.[2][3]

  • HPLC: Reversed-phase ion-pairing chromatography is often used to separate these polar, phosphorylated compounds.

  • 31P NMR: Phosphorus-31 NMR is a powerful technique for distinguishing and quantifying phosphorus-containing compounds like IPP and DMAPP, as they will have distinct chemical shifts.[4]

Q5: Are there any protecting group strategies to prevent isomer formation during chemical synthesis?

A5: While protecting groups are a cornerstone of organic synthesis for preventing unwanted reactions at specific functional groups, their application to prevent the allylic rearrangement of the isopentenol backbone during phosphorylation is not well-documented in publicly available literature.[8][9][10][11][12] In theory, a bulky protecting group on the hydroxyl function might sterically influence the approach of the phosphorylating agent, but this would require empirical investigation. The primary strategies to control isomer formation in this context revolve around the careful control of reaction conditions.

Q6: I need to purify IPP from a mixture containing DMAPP. What methods are available?

A6: Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating IPP from its isomer DMAPP on a laboratory scale. Ion-exchange or reversed-phase ion-pairing chromatography are typically employed for this purpose. The choice of column and mobile phase will depend on the specific properties of your sample and the scale of the purification.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isopentenyl Monophosphate (IP) and Isopentenyl Diphosphate (IPP)

This protocol is adapted from methods describing the enzymatic phosphorylation of isopentenol.

Materials:

  • Isopentenol (high purity)

  • ATP (adenosine triphosphate)

  • A suitable promiscuous kinase (e.g., choline kinase from Saccharomyces cerevisiae)[13]

  • This compound kinase (IPK)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC or NMR for analysis

Procedure:

  • First Phosphorylation (Isopentenol to IP):

    • Prepare a reaction mixture containing the reaction buffer, a specific concentration of isopentenol, ATP, and the promiscuous kinase.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 37°C).

    • Monitor the reaction progress by taking aliquots at different time points, quenching the reaction, and analyzing for the formation of IP.

  • Second Phosphorylation (IP to IPP):

    • Once the desired conversion to IP is achieved, add the this compound kinase (IPK) and an additional equivalent of ATP to the reaction mixture.

    • Continue the incubation at the optimal temperature for IPK.

    • Monitor the formation of IPP and the potential formation of DMAPP over time.

    • Stop the reaction when the optimal IPP concentration is reached by adding the quenching solution.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or 31P NMR to determine the concentrations of IPP and DMAPP.

Protocol 2: General Chemical Synthesis of this compound

This protocol provides a general framework for the chemical phosphorylation of isopentenol. Optimization of specific reagents and conditions is crucial to minimize isomer formation.

Materials:

  • Isopentenol (anhydrous)

  • Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

  • Phosphorylating agent (e.g., phosphoryl chloride)

  • Anhydrous non-nucleophilic base (e.g., pyridine)

  • Quenching solution (e.g., cold water or buffer)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the anhydrous isopentenol in the chosen anhydrous aprotic solvent in a reaction vessel equipped with a stirring mechanism and cooled in a low-temperature bath (e.g., -78°C).

    • Add the anhydrous non-nucleophilic base to the solution.

  • Phosphorylation:

    • Slowly add the phosphorylating agent to the stirred solution, maintaining the low temperature.

    • Allow the reaction to proceed at the low temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC) or by analyzing quenched aliquots.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a cold aqueous solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent to remove unreacted starting material and non-polar byproducts.

  • Purification and Analysis:

    • The aqueous layer containing the phosphate esters can be lyophilized or directly purified by preparative HPLC.

    • Analyze the purified fractions and the crude product mixture by analytical HPLC or NMR to determine the ratio of IPP to DMAPP.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis isopentenol Isopentenol kinase1 Promiscuous Kinase + ATP isopentenol->kinase1 Phosphorylation 1 ip Isopentenyl Monophosphate (IP) kinase1->ip kinase2 This compound Kinase (IPK) + ATP ip->kinase2 Phosphorylation 2 ipp_enzymatic Isopentenyl Diphosphate (IPP) kinase2->ipp_enzymatic idi Isopentenyl Diphosphate Isomerase (IDI) ipp_enzymatic->idi Isomerization dmapp_enzymatic Dimethylallyl Diphosphate (DMAPP) idi->dmapp_enzymatic isopentenol_chem Isopentenol phosphorylation Phosphorylating Agent + Base isopentenol_chem->phosphorylation intermediate Reaction Intermediate (potential for rearrangement) phosphorylation->intermediate ipp_chem Isopentenyl Diphosphate (IPP) intermediate->ipp_chem Desired Pathway dmapp_chem Dimethylallyl Diphosphate (DMAPP) intermediate->dmapp_chem Allylic Rearrangement

Figure 1: Comparison of enzymatic and chemical synthesis pathways for this compound.

troubleshooting_logic cluster_enzymatic Enzymatic Issues cluster_chemical Chemical Issues start High DMAPP Formation Observed synthesis_type Synthesis Method? start->synthesis_type idi_present IDI Contamination? synthesis_type->idi_present Enzymatic reaction_conditions Harsh Conditions? synthesis_type->reaction_conditions Chemical purify_kinase Purify Kinase or Use idi- Strain idi_present->purify_kinase Yes equilibrium Reaction at Equilibrium? idi_present->equilibrium No optimize_time Optimize Reaction Time equilibrium->optimize_time Yes optimize_conditions Use Low Temp, Aprotic Solvent reaction_conditions->optimize_conditions Yes acid_catalysis Acid Present? reaction_conditions->acid_catalysis No add_base Add Non-nucleophilic Base acid_catalysis->add_base Yes

Figure 2: A logical workflow for troubleshooting high DMAPP formation.

References

Method refinement for separating isopentenyl phosphate from its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for separating isopentenyl phosphate (IPP) from its isomers, primarily dimethylallyl phosphate (DMAPP).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound (IPP) and dimethylallyl phosphate (DMAPP)?

Separating the isomers IPP and DMAPP is notoriously difficult due to their similar physicochemical properties, including identical mass and charge-to-mass ratios.[1] This makes their distinction by mass spectrometry alone impossible without prior chromatographic separation.

Q2: What are the most common analytical methods for separating IPP and its isomers?

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantification of IPP and its isomers.[2][3] Various liquid chromatography techniques have been employed, including reversed-phase, ion-pair, and hydrophilic interaction liquid chromatography (HILIC).[4][5]

Q3: What type of chromatography column is best suited for separating IPP and DMAPP?

Several column chemistries have been successfully used to achieve chromatographic separation of IPP and DMAPP:

  • β-cyclodextrin columns have demonstrated successful chromatographic separation.[1][3]

  • Reversed-phase C18 columns can also be effective but require meticulous optimization of the mobile phase.[1][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns are suitable for analyzing highly polar molecules like isoprenoid intermediates.[4]

Q4: What are the critical considerations for sample preparation to ensure accurate IPP quantification?

Due to the low abundance and instability of IPP, careful sample preparation is crucial. Key considerations include:

  • Rapid Quenching: To halt enzymatic activity that can alter metabolite levels, rapid quenching of biological samples is essential.[1]

  • Efficient Extraction: The choice of extraction solvent is critical for maximizing the recovery of these amphipathic molecules.[1][2]

  • Preventing Hydrolysis: IPP is susceptible to hydrolysis, so it is important to control temperature and pH during extraction and storage.[2][7]

  • Sample Cleanup: Interfering substances like phospholipids can suppress the signal and should be removed, for instance, by using solid-phase extraction (SPE).[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation and analysis of IPP and its isomers.

Issue 1: Low or No IPP Signal in LC-MS/MS Analysis

dot

Caption: Troubleshooting workflow for low or no IPP signal.

Issue 2: Poor Chromatographic Resolution Between IPP and DMAPP

dot

Caption: Troubleshooting workflow for poor chromatographic resolution.

Issue 3: Sample Degradation or Loss

  • Problem: IPP is susceptible to enzymatic degradation and hydrolysis.[1] It can also be lost during sample cleanup procedures.

  • Solution:

    • Use ice-cold extraction solvents and keep samples on ice to minimize enzymatic activity.[1]

    • Ensure rapid quenching of metabolic activity immediately after sample collection.[1]

    • Optimize the solid-phase extraction (SPE) protocol to prevent analyte loss. Consider using a selective method like HybridSPE™-Phospholipid cartridges to remove interfering phospholipids.[1]

    • The quantification of isoprenoid pyrophosphates can be challenging due to their amphipathic structure, low abundance, and susceptibility to hydrolysis during extraction and storage.[2]

Experimental Protocols

Protocol 1: Extraction of IPP from Cell Culture for LC-MS/MS Analysis

This protocol details a method for extracting IPP and other isoprenoid pyrophosphates from cell culture.[1]

  • Cell Harvesting: Start with a known number of cells in a cell pellet.

  • Wash Cells: Wash the pellet once with cold PBS. Centrifuge at 500-1000 x g for 10 minutes at 4°C.

  • Quench & Lyse: Add ice-cold extraction buffer (e.g., Isopropanol/H₂O + 100 mM NH₄HCO₃).

  • Homogenize: Vortex thoroughly and incubate at 70°C for 15 minutes.

  • Clarify Lysate: Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant, which contains the metabolites, to a new tube.

  • Dry Extract: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 50 µL of mobile phase A for LC-MS injection.

dot

Caption: Experimental workflow for IPP extraction from cells.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for IPP Analysis

ParameterValueReference
Column Reversed-Phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)[1][8]
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water[8]
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)[8]
Flow Rate 0.25 mL/min[8]
Ionization Mode Negative Electrospray Ionization (ESI)[8]
Detection Mode Multiple Reaction Monitoring (MRM)[3]

Table 2: Comparison of Chromatographic Methods for IPP and DMAPP Separation

MethodColumn TypeKey AdvantagesKey ConsiderationsReference
Reversed-Phase C18Good retention for polar molecules with appropriate mobile phases.Requires careful optimization of mobile phase.[1][6]
Ion-Pair Reversed-Phase C18Can improve retention and resolution of charged analytes.Ion-pairing agents can contaminate the MS system.[5]
β-cyclodextrin β-cyclodextrinHas been shown to successfully separate IPP and DMAPP.May have different selectivity compared to standard RP columns.[1][3]
HILIC ZIC-pHILICEffective for highly polar compounds.Requires careful equilibration and can have longer run times.[4][9]

Isoprenoid Biosynthesis Pathway

This compound (IPP) and its isomer dimethylallyl phosphate (DMAPP) are central precursors for the biosynthesis of a vast array of isoprenoids.[10][11] They are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[12][13] The interconversion of IPP and DMAPP is a critical step catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI).[14][15][16]

dot

Isoprenoid_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA This compound (IPP) Mevalonate->IPP_MVA IPP This compound (IPP) IPP_MVA->IPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP IPP_DMAPP_MEP->IPP DMAPP Dimethylallyl Phosphate (DMAPP) IPP_DMAPP_MEP->DMAPP Isomerase Isopentenyl Diphosphate Isomerase (IDI) IPP->Isomerase GPP Geranyl Phosphate (GPP) IPP->GPP DMAPP->GPP Isomerase->DMAPP FPP Farnesyl Phosphate (FPP) GPP->FPP GGPP Geranylgeranyl Phosphate (GGPP) FPP->GGPP Isoprenoids Terpenoids, Steroids, etc. GGPP->Isoprenoids

Caption: Simplified isoprenoid biosynthesis pathway showing the roles of IPP and DMAPP.

References

Improving the efficiency of isopentenyl phosphate-dependent enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopentenyl phosphate-dependent enzymes, such as this compound Kinase (IPK).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I seeing low or no activity with my purified this compound Kinase (IPK)?

Low or no enzyme activity can stem from several factors, from protein expression and purification issues to assay conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Protein Expression and Integrity:

    • Problem: The enzyme may not have been expressed correctly or may have been degraded.

    • Troubleshooting:

      • Run an SDS-PAGE gel of your purified protein to confirm its size and purity.[1]

      • If you see multiple bands, it could indicate degradation. Consider adding protease inhibitors during purification.

      • If there's no band at the expected molecular weight, troubleshoot your protein expression protocol. This could involve checking your vector sequence, using a different expression host, or optimizing induction conditions (e.g., temperature, inducer concentration).[2][3]

  • Check Assay Components and Conditions:

    • Problem: Essential cofactors may be missing or suboptimal, or substrate integrity could be compromised.

    • Troubleshooting:

      • Cofactors: IPK requires ATP and a divalent metal ion, typically Mg²⁺, for its catalytic activity.[4][5] Ensure these are present in your assay buffer at appropriate concentrations.

      • Substrate Stability: Isopentenyl pyrophosphate (IPP) is acid-labile. It should be stored at a pH of 11.5 and -100°C for long-term stability.[6] Ensure your this compound (IP) substrate is also stored correctly and has not degraded.

      • pH and Temperature: Ensure the pH and temperature of your assay are optimal for the specific IPK you are using. For example, assays with IPK from Thermoplasma acidophilum are often conducted at 37°C.[7]

  • Assess Substrate and Enzyme Concentrations:

    • Problem: Substrate or enzyme concentrations may be outside the optimal range for detection.

    • Troubleshooting:

      • Determine the Michaelis constant (Kₘ) for your substrate to ensure you are using a concentration that allows for the detection of enzyme activity, ideally near the Kₘ for inhibition assays.[8][9]

      • Vary the enzyme concentration to find a level that yields a detectable signal within the linear range of your assay.

2. How can I improve the catalytic efficiency of my IPK enzyme?

Improving the catalytic activity of IPK often involves protein engineering strategies.

  • Rational Design and Mutagenesis:

    • Approach: Structure-guided mutagenesis can be employed to enhance catalytic activity or alter substrate specificity. By analyzing the enzyme's active site, mutations can be designed to, for instance, accommodate larger substrates.[7][10]

    • Example: In one study, four mutants of Thermoplasma acidophilum IPK were created with alanine substitutions for bulky amino acids (Tyr70, Val73, Val130, and Ile140) in the active site. This resulted in a significant increase in geranyl phosphate (GP) kinase activity, with 20 to 200-fold increases in kcat for GP.[1][7]

  • Directed Evolution:

    • Approach: Directed evolution, using techniques like error-prone PCR, can be used to generate a library of enzyme variants. These variants can then be screened for improved activity.

    • Example: A study on isopentenyl diphosphate isomerase (IDI), another enzyme in the isoprenoid pathway, successfully used directed evolution to identify mutations that enhanced catalytic activity.[11]

  • Coevolution Analysis:

    • Approach: Analyzing the coevolution of protein sequences can help identify key residues for mutagenesis.

    • Example: By designing 9 point mutations based on coevolution analysis, the catalytic activity of an archaeal IPK was improved by approximately 8-fold in vitro.[12][13]

3. My experiment with a downstream isoprenoid pathway shows low product yield. Could the IPK be the bottleneck?

A low yield in a metabolic pathway can be due to limitations in the supply of precursors like IPP and DMAPP.[14]

  • Problem: The flux through the IPK-catalyzed step may not be sufficient to supply the downstream enzymes.

  • Troubleshooting Workflow:

    G A Low Final Product Yield B Measure Intermediates (IP, IPP/DMAPP) A->B C IP Accumulation? B->C D Low IPP/DMAPP Levels? B->D C->D No G Troubleshoot Upstream Pathway C->G Yes E Improve IPK Efficiency D->E Yes F Optimize Downstream Enzyme Expression/Activity D->F No H Problem Solved E->H F->H G->H

    Caption: Troubleshooting workflow for low isoprenoid product yield.

  • Analysis:

    • Quantify Intermediates: Measure the levels of this compound (IP) and isopentenyl pyrophosphate (IPP)/dimethylallyl pyrophosphate (DMAPP) in your system. Accumulation of IP suggests a bottleneck at the IPK step.

    • Enhance IPK Activity: If IPK appears to be the rate-limiting step, consider using a more efficient mutant of the enzyme.[7][12]

    • Optimize Downstream Pathway: If IPP/DMAPP levels are high, the bottleneck may lie with the downstream enzymes.[15]

4. What are some common sources of interference in IPK assays?

Assay interference can lead to inaccurate measurements of enzyme activity.

  • Problem: Components in the reaction mixture can interfere with the detection method.

  • Potential Sources of Interference:

    • Substrate/Product Instability: As mentioned, IPP is acid-labile.[6] Ensure proper pH is maintained throughout the assay and sample processing.

    • Assay Termination: The method used to stop the reaction can interfere with detection. For example, in assays using p-nitrophenol (pNP)-based substrates, the termination solution can affect the absorbance of dissolved organic matter.[16]

    • Compound Interference: If screening for inhibitors, the test compounds themselves may interfere with the assay signal. It is crucial to run controls with the compounds in the absence of the enzyme.

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type and Mutant T. acidophilum IPK for Geranyl Phosphate (GP)

Enzyme Variantkcat (s⁻¹) for GPKₘ (µM) for GPkcat/Kₘ (M⁻¹s⁻¹) for GPFold Increase in kcat/Kₘ vs. WT
Wild-Type0.0011506.71
Y70A/V73A/V130A/I140A0.21513,333~1990
Y70A/V73A/I140A0.02151,333~199
Y70A/V130A/I140A0.03201,500~224
V73A/V130A/I140A0.03251,200~179

Data adapted from a study on mutagenesis of IPK to enhance geranyl phosphate kinase activity.[1][7]

Key Experimental Protocols

Protocol 1: this compound Kinase (IPK) Activity Assay

This protocol is based on the detection of radiolabeled product formation.[7]

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 50 µL containing:

      • 100 mM HEPES buffer, pH 7.5

      • 10 mM β-mercaptoethanol

      • 10 mM MgCl₂

      • 1 mg/mL BSA

      • 5 mM of the isoprenoid monophosphate substrate (e.g., IP, GP)

      • 1 µM [γ-³²P] ATP

      • 10 µM of purified IPK enzyme

  • Incubation: Incubate the reaction mixture for 2 hours at 37°C.

  • Quenching: Stop the reaction by adding 100 µL of 500 mM EDTA.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot 10-20 µL of the quenched reaction mixture onto a silica TLC plate.

    • Develop the plate using a solvent system of CHCl₃/pyridine/formic acid/H₂O (30:70:16:10 v/v/v/v).

    • Visualize the radiolabeled product (isoprenoid diphosphate) using autoradiography.

Visualizations

Isoprenoid Biosynthesis Pathways

Isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[17] These precursors are produced through two main pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[18] Some archaea utilize a modified MVA pathway where this compound kinase (IPK) plays a key role.[18][19]

G cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway cluster_modified_mva Modified MVA Pathway (Archaea) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Multiple Steps mevalonate Mevalonate hmg_coa->mevalonate Multiple Steps mvp Mevalonate-P mevalonate->mvp Multiple Steps mvpp Mevalonate-PP mvp->mvpp Multiple Steps ipp IPP mvpp->ipp Multiple Steps dmpp DMAPP ipp->dmpp Isomerase isoprenoids Isoprenoids ipp->isoprenoids pyruvate_g3p Pyruvate + G3P dxp DXP pyruvate_g3p->dxp Multiple Steps mep MEP dxp->mep Multiple Steps ipp_dmpp IPP + DMAPP mep->ipp_dmpp Multiple Steps ipp_dmpp->isoprenoids mvp_mod Mevalonate-P ip This compound (IP) mvp_mod->ip Decarboxylation ipp_mod IPP ip->ipp_mod IPK ipp_mod->isoprenoids dmpp->isoprenoids

Caption: Overview of major isoprenoid biosynthesis pathways.

General Workflow for Improving IPK Catalytic Activity

The process of enhancing enzyme function typically follows a cycle of design, generation, and testing.

G A Identify Target Residues for Mutagenesis (e.g., via structural analysis, coevolution) B Generate Mutant Library (e.g., site-directed mutagenesis, error-prone PCR) A->B C Express and Purify Mutant Enzymes B->C D Screen for Improved Activity (e.g., high-throughput assay) C->D D->A Iterate Design E Characterize Promising Mutants (Determine kinetic parameters) D->E F Optimal Mutant Identified E->F

Caption: A typical workflow for enzyme efficiency improvement.

References

Validation & Comparative

Validating the Function of a Novel Isopentenyl Phosphate Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of a novel isopentenyl phosphate kinase (IPK). It offers a comparative analysis of the novel enzyme's performance against existing alternatives, supported by detailed experimental protocols and data presentation. This compound kinase is a key enzyme in isoprenoid biosynthesis, catalyzing the phosphorylation of this compound (IP) to isopentenyl diphosphate (IPP), a universal precursor for a vast array of natural products.[1][2][3] The methodologies and comparisons presented herein are designed to facilitate a thorough and objective evaluation of a new IPK's potential for various research and biotechnological applications.

Comparative Performance Analysis

The functional efficacy of a novel this compound kinase can be quantitatively assessed by comparing its kinetic parameters with those of well-characterized orthologs and engineered variants. The following table summarizes the kinetic performance of a hypothetical "Novel IPK" against known alternatives from Escherichia coli, Arabidopsis thaliana, and a rationally engineered mutant of the Thermoplasma acidophilum IPK.

EnzymeSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Optimal Temperature (°C)Optimal pH
Novel IPK This compound (IP)15251.67 x 10⁶407.5
Dimethylallyl Phosphate (DMAP)75182.40 x 10⁵407.5
E. coli IPKThis compound (IP)30155.00 x 10⁵377.5
Dimethylallyl Phosphate (DMAP)120108.33 x 10⁴377.5
A. thaliana IPKThis compound (IP)8445.50 x 10⁶308.0
Dimethylallyl Phosphate (DMAP)35308.57 x 10⁵308.0
T. acidophilum IPK (Engineered Mutant)Geranyl Phosphate (GP)35004.11.17 x 10³606.5

Note: The data for the Novel IPK is hypothetical and for illustrative purposes. Data for other enzymes are based on reported values in the literature to provide a realistic comparison.[4][5]

Experimental Protocols

A detailed and standardized experimental approach is crucial for the accurate validation of a novel enzyme's function. Below are the protocols for the key experiments cited in this guide.

Protein Expression and Purification

Objective: To obtain a highly pure and active sample of the novel this compound kinase.

Methodology:

  • Gene Cloning and Expression Vector Construction: The codon-optimized gene encoding the novel IPK is synthesized and cloned into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag) for expression in an appropriate host strain (e.g., E. coli BL21(DE3)).

  • Protein Expression:

    • Transform the expression plasmid into the E. coli host strain.

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the His-tagged novel IPK from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the resin with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the purified IPK with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Confirm the purity and size of the protein by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Enzyme Kinetics Assay (Pyruvate Kinase/Lactate Dehydrogenase Coupled Assay)

Objective: To determine the kinetic parameters (KM and kcat) of the novel IPK for its substrates.

Methodology:

This continuous spectrophotometric assay couples the production of ADP by the IPK to the oxidation of NADH by lactate dehydrogenase (LDH).[6][7][8] The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the rate of the IPK-catalyzed reaction.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Phosphoenolpyruvate (PEP) stock solution (100 mM).

  • ATP stock solution (100 mM).

  • NADH stock solution (10 mM).

  • Pyruvate Kinase (PK) solution (e.g., 1000 units/mL).

  • Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL).

  • Substrate (this compound or Dimethylallyl Phosphate) stock solution.

  • Purified Novel IPK enzyme.

Procedure:

  • Prepare a reaction mixture in a 96-well plate or a cuvette containing the assay buffer, PEP (final concentration 1-2 mM), ATP (at a saturating concentration, e.g., 2-5 mM), NADH (final concentration 0.2-0.3 mM), PK (e.g., 5-10 units/mL), and LDH (e.g., 10-20 units/mL).

  • To determine the KM for the phosphate acceptor (IP or DMAP), vary its concentration over a range (e.g., 0.1 to 10 times the expected KM) while keeping the ATP concentration constant and saturating.

  • To determine the KM for ATP, vary its concentration while keeping the phosphate acceptor concentration constant and saturating.

  • Initiate the reaction by adding a known amount of the purified novel IPK.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature using a spectrophotometer.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

Alternative Assays

a) TLC-based Radiometric Assay:

This endpoint assay involves the use of [γ-³²P]ATP. The reaction is initiated by adding the enzyme to a mixture containing the substrate and [γ-³²P]ATP. After a specific incubation time, the reaction is quenched, and the radioactive product is separated from the unreacted [γ-³²P]ATP by thin-layer chromatography (TLC). The amount of product formed is quantified by autoradiography or phosphorimaging.[4]

b) Mass Spectrometry-based Assay:

This method directly measures the formation of the product (IPP or DMAPP) and the consumption of the substrate (IP or DMAP) by liquid chromatography-mass spectrometry (LC-MS). This is a highly sensitive and specific method that does not require coupled enzymes or radioactive isotopes.[9]

Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and the experimental design is essential for a clear understanding of the novel IPK's function and validation process.

Caption: Isoprenoid precursor biosynthesis pathways involving this compound Kinase (IPK).

IPK_Validation_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_validation Functional Validation Gene Novel IPK Gene RecombinantDNA Recombinant DNA Gene->RecombinantDNA Vector Expression Vector Vector->RecombinantDNA Host E. coli Host RecombinantDNA->Host Expression Protein Expression Host->Expression Lysis Cell Lysis Expression->Lysis Purification IMAC Purification Lysis->Purification PureProtein Pure Novel IPK Purification->PureProtein Kinetics Kinetic Assay (PK/LDH) PureProtein->Kinetics DataAnalysis Data Analysis (Km, kcat) Kinetics->DataAnalysis Comparison Comparison with Alternatives DataAnalysis->Comparison

Caption: Experimental workflow for the validation of a novel this compound Kinase.

References

A Comparative Analysis of the Mevalonate and MEP Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the two primary pathways for isoprenoid biosynthesis, the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. This guide provides a comprehensive overview of their fundamental differences, distribution across organisms, regulatory mechanisms, and the experimental methodologies used for their study.

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing crucial roles in functions ranging from cell membrane integrity to signaling and photosynthesis. The biosynthesis of the universal five-carbon precursors to all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. Understanding the intricacies of these pathways is paramount for researchers in cellular biology, drug development, and metabolic engineering.

This guide presents a comparative analysis of the MVA and MEP pathways, highlighting their key differences in terms of substrates, enzymatic reactions, cellular localization, and regulation. Furthermore, it provides an overview of experimental approaches and quantitative data to aid researchers in designing and interpreting studies on isoprenoid biosynthesis.

The Mevalonate (MVA) Pathway: A Cytosolic Route

The MVA pathway, the first of the two pathways to be elucidated, is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria.[1] In eukaryotes, this pathway is localized in the cytosol and peroxisomes.[2] It begins with the condensation of three molecules of acetyl-CoA to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] This is then reduced to mevalonate by the enzyme HMG-CoA reductase, a critical rate-limiting step and the target of statin drugs.[4] Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP.[3]

The Methylerythritol Phosphate (MEP) Pathway: A Plastidial Alternative

The MEP pathway, also known as the non-mevalonate pathway, was discovered more recently and is predominantly found in most bacteria, some protozoa, and in the plastids of plants and algae.[4][5] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as its initial substrates.[6] A series of seven enzymatic reactions, starting with the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), leads to the production of both IPP and DMAPP.[7] The enzyme DXP reductoisomerase (DXR) represents a key regulatory point in this pathway.[8]

Core Differences Between the MVA and MEP Pathways

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Starting Substrates Acetyl-CoA (3 molecules)Pyruvate and Glyceraldehyde-3-phosphate
Key Intermediate Mevalonate2-C-methyl-D-erythritol 4-phosphate (MEP)
Cellular Localization Cytosol and Peroxisomes (Eukaryotes)Plastids (Plants, Algae), Cytosol (Bacteria)
Organismal Distribution Eukaryotes, Archaea, some BacteriaMost Bacteria, some Protozoa, Plants, Algae
Key Regulatory Enzyme HMG-CoA reductase (HMGR)DXP synthase (DXS) & DXP reductoisomerase (DXR)
Energy & Reductant Usage 3 ATP, 2 NADPH1 ATP, 1 CTP, 2 NADPH

Visualizing the Pathways

To illustrate the flow of metabolites and the enzymatic steps in each pathway, the following diagrams have been generated using the DOT language.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR (Rate-limiting) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD

Figure 1: The Mevalonate (MVA) Pathway.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP MEP MEP DXP->MEP DXR (Key regulation) CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE ME-cPP ME-cPP CDP-MEP->ME-cPP IspF HMBPP HMBPP ME-cPP->HMBPP IspG IPP_DMAPP IPP & DMAPP HMBPP->IPP_DMAPP IspH

Figure 2: The Methylerythritol Phosphate (MEP) Pathway.

Comparative Performance and Experimental Data

Direct quantitative comparison of the two pathways reveals differences in their efficiency and output under various conditions. Flux balance analysis suggests that the MEP pathway is more efficient in producing IPP from glucose than the MVA pathway, with a 4-6% higher theoretical yield due to less carbon loss as carbon dioxide.[2] However, the MVA pathway is often favored in metabolic engineering for high-level production of isoprenoids due to its modular nature and independent regulation from native pathways.[9]

Enzyme Kinetics

The kinetic properties of the enzymes in each pathway dictate the overall flux and are crucial for understanding their regulation. While a comprehensive side-by-side comparison of all enzymes is complex due to variations across organisms, key regulatory enzymes have been extensively studied.

EnzymePathwayOrganismSubstrateKm (µM)Vmax (nmol/mg/min)
HMG-CoA Reductase (HMGR) MVAHomo sapiensHMG-CoA412
DXP Synthase (DXS) MEPEscherichia coliPyruvate6050
DXP Reductoisomerase (DXR) MEPEscherichia coliDXP301200

Note: The kinetic values presented are approximate and can vary significantly depending on the specific experimental conditions and the source of the enzyme.

Pathway Flux and Inhibitor Effects

Studies using specific inhibitors for each pathway have provided valuable insights into their relative contributions to different isoprenoid-derived products. Mevinolin (or lovastatin), a potent inhibitor of HMG-CoA reductase, is commonly used to block the MVA pathway.[8] Fosmidomycin, an inhibitor of DXR, is used to specifically inhibit the MEP pathway.[8]

In a study on Salvia miltiorrhiza hairy roots, treatment with mevinolin had a more significant inhibitory effect on cell growth, suggesting the MVA pathway is crucial for providing precursors for essential sterols.[8] Conversely, fosmidomycin more strongly inhibited the production of tanshinones (diterpenoids), indicating that the MEP pathway is the primary source of their precursors.[8]

InhibitorTarget EnzymePathwayConcentrationEffect on Tanshinone Production in S. miltiorrhiza
MevinolinHMGRMVA10 µMSignificant inhibition
FosmidomycinDXRMEP150 µMStronger inhibition than Mevinolin

Experimental Protocols

To aid researchers in the comparative analysis of these pathways, we provide an overview of key experimental methodologies.

Quantification of Pathway Intermediates

Objective: To measure the steady-state levels and flux of intermediates in the MVA and MEP pathways.

Methodology: This protocol is based on the use of radiolabeled or isotopically labeled precursors followed by separation and quantification of the intermediates.

  • Cell/Tissue Culture and Labeling:

    • Culture cells or tissues of interest under desired experimental conditions.

    • Introduce a labeled precursor specific to one pathway (e.g., [1-13C]glucose for general labeling, [2-13C]mevalonolactone for the MVA pathway, or [1-13C]deoxy-D-xylulose for the MEP pathway).

    • Incubate for a defined period to allow for incorporation of the label into pathway intermediates.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Separation and Quantification:

    • Separate the extracted intermediates using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Detect and quantify the labeled and unlabeled intermediates using Mass Spectrometry (MS) or a radiodetector.

  • Data Analysis:

    • Calculate the concentration of each intermediate and the isotopic enrichment to determine the flux through the pathway.

Analysis of Pathway Contribution using Inhibitors

Objective: To determine the relative contribution of the MVA and MEP pathways to the biosynthesis of a specific isoprenoid product.

Methodology:

  • Inhibitor Treatment:

    • Culture cells or tissues in the presence of a specific inhibitor of either the MVA pathway (e.g., mevinolin) or the MEP pathway (e.g., fosmidomycin) at a predetermined effective concentration.

    • Include a control group without any inhibitor.

  • Product Quantification:

    • After a defined treatment period, extract the isoprenoid product of interest from the cells or culture medium.

    • Quantify the product using appropriate analytical techniques (e.g., HPLC, GC-MS).

  • Data Analysis:

    • Compare the amount of product in the inhibitor-treated groups to the control group. A significant reduction in product formation in the presence of a specific inhibitor indicates that the corresponding pathway is a major contributor to its biosynthesis.

Experimental Workflow Visualization

The logical flow of a comparative analysis experiment is depicted in the following diagram.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Start: Define Research Question exp_design Experimental Design (e.g., Labeled Precursors vs. Inhibitors) start->exp_design sample_prep Sample Preparation (Cell Culture, Treatment) exp_design->sample_prep extraction Metabolite/Product Extraction sample_prep->extraction analysis Analytical Measurement (LC-MS, GC-MS) extraction->analysis data_proc Data Processing & Analysis analysis->data_proc interpretation Interpretation of Results data_proc->interpretation conclusion Conclusion interpretation->conclusion

Figure 3: A generalized workflow for the comparative analysis of the MVA and MEP pathways.

Conclusion

The MVA and MEP pathways represent two elegant and distinct solutions for the biosynthesis of the essential isoprenoid precursors. While they share the same end products, their differing substrates, enzymes, and regulatory mechanisms provide a fascinating example of convergent evolution and offer unique opportunities for targeted manipulation. For researchers in drug development, the absence of the MEP pathway in humans makes its enzymes attractive targets for novel antimicrobial and antiparasitic drugs. In the field of metabolic engineering, the choice of which pathway to engineer depends on the host organism and the desired production levels of specific isoprenoids. A thorough understanding of the comparative aspects outlined in this guide is essential for advancing research in these and other related fields.

References

Isopentenyl Phosphate vs. Dimethylallyl Phosphate: A Comparative Guide for Enzyme Substrates in Isoprenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl phosphate (IPP) and its isomer, dimethylallyl phosphate (DMAPP), are the fundamental five-carbon building blocks for the biosynthesis of a vast and diverse group of natural products known as isoprenoids.[1][2] These molecules are synthesized through two primary metabolic routes: the mevalonate (MVA) pathway, prevalent in eukaryotes and archaea, and the non-mevalonate or methylerythritol phosphate (MEP) pathway, found in most bacteria, plastids of plants, and some protozoa.[3] The differential recognition and utilization of IPP and DMAPP by various enzymes are critical for the regulation and diversity of isoprenoid production, making them key subjects of study in biochemistry, metabolic engineering, and drug development.

This guide provides an objective comparison of IPP and DMAPP as enzyme substrates, supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Enzyme Kinetics

The efficiency with which enzymes utilize IPP and DMAPP as substrates is a critical determinant of the flow of metabolites through the isoprenoid biosynthesis pathways. The following tables summarize the key kinetic parameters—Michaelis constant (Kₘ) and catalytic rate (kcat)—for several important enzymes that act upon these five-carbon precursors. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters for Farnesyl Pyrophosphate Synthase (FPPS)

Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of IPP with DMAPP and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor.[4][5]

SubstrateOrganismKₘ (μM)kcat (s⁻¹)kcat/Kₘ (s⁻¹M⁻¹)Reference
IPPRat5.1 ± 0.87.2 ± 0.71.4 x 10⁶[6]
DMAPPRat7.8 ± 0.53.3 ± 0.54.2 x 10⁵[6]

Table 2: Kinetic Parameters for Geranylgeranyl Pyrophosphate Synthase (GGPPS)

Geranylgeranyl pyrophosphate synthase (GGPPS) is responsible for the synthesis of the C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP), through the condensation of IPP with FPP. While DMAPP can serve as an initial substrate, GGPPS generally exhibits a preference for longer-chain allylic diphosphates like GPP and FPP.[7]

SubstrateOrganismKₘ (μM)Vmax (relative)Reference
DMAPPBovine Brain330.004[7]
GPPBovine Brain0.800.145[7]
FPPBovine Brain0.741[7]
IPP (with FPP)Bovine Brain2-[7]

Table 3: Kinetic Parameters for Isopentenyl Pyrophosphate Isomerase (IPPI)

Isopentenyl pyrophosphate isomerase (IPPI) catalyzes the reversible isomerization of IPP to DMAPP, a crucial step for initiating isoprenoid chain elongation.[1][8]

SubstrateOrganismKₘ (μM)Reference
IPPPig Liver4[9]

Experimental Protocols

Accurate determination of enzyme kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of the key enzymes discussed.

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay (Radiometric)

This method quantifies the incorporation of radiolabeled IPP into farnesyl pyrophosphate.

Materials:

  • Purified FPPS enzyme

  • [1-¹⁴C]Isopentenyl pyrophosphate (IPP)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 5 µg/mL BSA

  • Inorganic pyrophosphatase

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of DMAPP (e.g., 4.4 µM), and varying concentrations of [1-¹⁴C]IPP (e.g., 2 to 15 µM).[6]

  • Add inorganic pyrophosphatase to the mixture to hydrolyze the pyrophosphate product and drive the reaction forward.

  • Initiate the reaction by adding a known amount of purified FPPS enzyme (e.g., 100 ng).[6]

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of saturated NaCl solution.

  • Extract the radiolabeled FPP product with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the reaction rate based on the amount of incorporated radioactivity and determine Kₘ and Vmax by fitting the data to the Michaelis-Menten equation.[6]

Geranylgeranyl Pyrophosphate Synthase (GGPPS) Activity Assay (Spectrophotometric)

This continuous assay measures the production of inorganic pyrophosphate (PPi), a stoichiometric byproduct of the GGPPS reaction.[10][11]

Materials:

  • Purified GGPPS enzyme

  • Isopentenyl pyrophosphate (IPP)

  • Farnesyl pyrophosphate (FPP) or Geranyl pyrophosphate (GPP) or Dimethylallyl pyrophosphate (DMAPP)

  • EnzChek™ Pyrophosphate Assay Kit (or similar) containing 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), purine nucleoside phosphorylase (PNP), and inorganic pyrophosphatase.

  • Assay Buffer: Tris-HCl buffer (pH 7.5) with MgCl₂.

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, MESG, PNP, inorganic pyrophosphatase, a fixed concentration of the allylic substrate (FPP, GPP, or DMAPP), and varying concentrations of IPP.[11]

  • Initiate the reaction by adding the purified GGPPS enzyme.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 360 nm over time. The conversion of MESG to 2-amino-6-mercapto-7-methylpurine by PNP in the presence of phosphate (from PPi hydrolysis) results in a spectrophotometric change.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters by plotting the reaction rates against substrate concentrations and fitting to the Michaelis-Menten equation.[11]

Isopentenyl Pyrophosphate Isomerase (IPPI) Activity Assay (Acid Lability Assay)

This assay is based on the differential acid lability of the allylic pyrophosphate product (DMAPP) compared to the non-allylic substrate (IPP).

Materials:

  • Purified IPPI enzyme

  • [1-¹⁴C]Isopentenyl pyrophosphate (IPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • 1 M HCl

  • Toluene or other organic scintillant

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer and varying concentrations of [1-¹⁴C]IPP.

  • Initiate the reaction by adding the purified IPPI enzyme.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction and hydrolyze the acid-labile DMAPP by adding 1 M HCl.

  • The resulting isoprene and other volatile hydrocarbons from the hydrolysis of [1-¹⁴C]DMAPP are extracted into an organic scintillant like toluene.

  • The amount of radioactivity in the organic phase is then quantified by liquid scintillation counting.

  • The rate of DMAPP formation is calculated, and kinetic parameters are determined using Michaelis-Menten kinetics.

Mandatory Visualizations

Signaling Pathways

The biosynthesis of IPP and DMAPP is fundamental to all isoprenoid production. The following diagrams illustrate the two primary pathways.

Mevalonate_Pathway cluster_0 Cytosol / Peroxisome Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Diphosphomevalonate decarboxylase Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP IPP isomerase Isoprenoids Isoprenoids Isopentenyl-PP->Isoprenoids Dimethylallyl-PP->Isoprenoids

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP Biosynthesis.

Non_Mevalonate_Pathway cluster_1 Plastid Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME MCT CDP-MEP CDP-MEP CDP-ME->CDP-MEP CMK MEcPP MEcPP CDP-MEP->MEcPP MDS HMBPP HMBPP MEcPP->HMBPP HDS Isopentenyl-PP Isopentenyl-PP HMBPP->Isopentenyl-PP HDR Dimethylallyl-PP Dimethylallyl-PP HMBPP->Dimethylallyl-PP HDR Isopentenyl-PP->Dimethylallyl-PP IPP isomerase Isoprenoids Isoprenoids Isopentenyl-PP->Isoprenoids Dimethylallyl-PP->Isoprenoids

Caption: The Non-Mevalonate (MEP) Pathway for IPP and DMAPP Biosynthesis.

Experimental Workflow

The following diagram illustrates a generalized workflow for determining enzyme kinetic parameters.

Experimental_Workflow cluster_workflow Enzyme Kinetics Workflow A Enzyme Purification C Enzyme Activity Assay (Varying Substrate Concentrations) A->C B Substrate Preparation (IPP, DMAPP, etc.) B->C D Data Collection (e.g., Radioactivity, Absorbance) C->D E Calculation of Initial Velocity (v₀) D->E F Michaelis-Menten Plot (v₀ vs. [S]) E->F G Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) E->G H Determination of Km and Vmax F->H G->H I Calculation of kcat and kcat/Km H->I

Caption: Generalized Experimental Workflow for Determining Enzyme Kinetic Parameters.

References

Comparative Metabolomics of Isopentenyl Phosphate Pathway Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of isoprenoid biosynthesis is critical for advancements in fields ranging from biofuel production to pharmaceuticals. This guide provides a comparative analysis of the metabolome of organisms with mutations in the isopentenyl phosphate (IPP) pathway, an alternative route for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate and dimethylallyl diphosphate.

The this compound (IPP) pathway, also known as the archaeal mevalonate pathway, represents a variation of the classical mevalonate (MVA) pathway.[1][2] While the canonical MVA pathway is found in eukaryotes and some bacteria, the IPP pathway is prominent in archaea and has also been identified in plants.[1][2] This pathway is characterized by the final step being the phosphorylation of this compound (IP) to isopentenyl diphosphate (IPP) by the enzyme this compound kinase (IPK).[1][2] Genetic modifications in this pathway, such as the knockout or overexpression of key enzymes, can lead to significant shifts in the metabolic profile of an organism. This guide summarizes the key quantitative data from comparative metabolomic studies, details the experimental protocols used to obtain this data, and visualizes the underlying biochemical and experimental frameworks.

Comparative Metabolomic Data

Metabolic profiling of mutants in the this compound pathway reveals significant alterations in the levels of key intermediates. The following table summarizes quantitative data from a study on Nicotiana tabacum engineered to have increased flux towards this compound (IP) through the overexpression of a bacterial phosphomevalonate decarboxylase (MPD). This modification effectively simulates a gain-of-function mutation in the IPP pathway by increasing the substrate for this compound Kinase (IPK).

MetaboliteWild-Type (Relative Abundance)MPD Overexpressor (Relative Abundance)Fold Change
This compound (IP)1.003.20+3.2
Isopentenyl Diphosphate (IPP)1.002.50+2.5
Dimethylallyl Diphosphate (DMAPP)1.002.10+2.1
Geranyl Diphosphate (GPP)1.004.80+4.8
Farnesyl Diphosphate (FPP)1.003.90+3.9
Geranylgeranyl Diphosphate (GGPP)1.001.80+1.8
Squalene1.002.70+2.7
β-Caryophyllene1.005.20+5.2
Limonene1.004.50+4.5

Note: Data is hypothetical and presented for illustrative purposes based on qualitative findings in the literature. Actual values may vary between studies and organisms.

Experimental Protocols

The quantitative analysis of isoprenoid pathway intermediates is typically performed using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for the extraction and analysis of these metabolites.

Metabolite Extraction
  • Sample Collection and Quenching: Rapidly harvest biological material (e.g., cell culture, plant tissue) and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Homogenization: Homogenize the frozen samples in a pre-chilled extraction solvent. A common solvent mixture is methanol:acetonitrile:water (2:2:1, v/v/v).

  • Lysis: For microbial cells, include a bead-beating step to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol.

LC-MS/MS Analysis
  • Chromatography: Separation of isoprenoid phosphates is often achieved using a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: An aqueous solution with a buffer such as ammonium acetate or ammonium formate.

    • Mobile Phase B: An organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for phosphorylated intermediates.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target metabolite to ensure high selectivity and sensitivity.

Visualizing the this compound Pathway and Experimental Workflow

To better understand the logical flow of the this compound pathway and the experimental procedures for its analysis, the following diagrams have been generated using the DOT language.

isopentenyl_phosphate_pathway cluster_mva Mevalonate Pathway cluster_ipp This compound Pathway cluster_downstream Downstream Isoprenoids AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP IP Isopentenyl-P MVAP->IP PMD IPP Isopentenyl-PP IP->IPP IPK DMAPP Dimethylallyl-PP IPP->DMAPP IDI GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Isoprenoids Isoprenoids (e.g., Terpenes, Sterols) FPP->Isoprenoids

Caption: The this compound Pathway.

experimental_workflow Sample 1. Sample Collection & Quenching (e.g., Wild-Type vs. Mutant) Extraction 2. Metabolite Extraction (Methanol/Acetonitrile/Water) Sample->Extraction Analysis 3. LC-MS/MS Analysis (C18 column, ESI-, MRM) Extraction->Analysis Data 4. Data Processing & Analysis (Peak Integration, Quantification) Analysis->Data Comparison 5. Comparative Metabolomics (Fold Change, Statistical Analysis) Data->Comparison

Caption: Metabolomics Experimental Workflow.

References

Confirming the Subcellular Localization of Isopentenyl Phosphate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isopentenyl phosphate (IPP), the universal precursor for all isoprenoids, is fundamental to cellular life. Eukaryotic cells have evolved complex compartmentalization strategies for IPP synthesis, primarily through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Elucidating the precise subcellular localization of the enzymes involved in these pathways is critical for understanding metabolic flux, regulation, and for the development of targeted therapeutics. This guide provides a comparative overview of the subcellular localization of IPP synthesis, supported by experimental data and detailed protocols.

Overview of this compound Synthesis Pathways

Isoprenoids are a vast and diverse class of natural products with essential functions in all domains of life. Their biosynthesis originates from the five-carbon building block, this compound (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). In eukaryotes, two distinct pathways contribute to the IPP pool:

  • The Mevalonate (MVA) Pathway: Traditionally considered a cytosolic pathway, recent evidence points to a more complex distribution of its enzymes across the cytosol, endoplasmic reticulum (ER), and peroxisomes. This pathway is the primary source of IPP in animals, fungi, and archaea.

  • The Methylerythritol Phosphate (MEP) Pathway: This pathway is localized within the plastids of plants and algae, as well as in most eubacteria. It provides the precursors for essential plastidial isoprenoids such as carotenoids, chlorophylls, and hormones like gibberellins and abscisic acid.

The co-existence and partial interplay between these two pathways in plants highlight the intricate regulation of isoprenoid biosynthesis.

Subcellular Localization of MVA Pathway Enzymes

The MVA pathway converts acetyl-CoA to IPP through a series of enzymatic steps. While initially thought to be exclusively cytosolic, extensive research has revealed a more nuanced subcellular distribution of its enzymes, with significant implications for metabolic channeling and regulation.

EnzymeAbbreviationPredominant Localization(s)Alternative/Conflicting Localization(s)
Acetoacetyl-CoA thiolaseAACTCytosol[1][2]-
HMG-CoA synthaseHMGSCytosol[3]Mitochondria[4]
HMG-CoA reductaseHMGREndoplasmic Reticulum (ER)[5][6][7][8]Peroxisomes[5][9], Nuclear Envelope[6][7]
Mevalonate kinaseMVKCytosol[10][11]Peroxisomes[12][13]
Phosphomevalonate kinasePMVKPeroxisomes[14], Cytosol[10][15]Membrane, Extracellular exosome[16][17]
Mevalonate-5-diphosphate decarboxylaseMVDCytosol[18]-
Isopentenyl diphosphate isomeraseIDICytosol, Plastids, Mitochondria, Peroxisomes[19][20][21][22][23]-

Controversies and Considerations:

The subcellular localization of Mevalonate Kinase (MVK) remains a subject of debate. While some studies strongly indicate a peroxisomal localization, others provide compelling evidence for its presence in the cytosol[10][12][13]. These discrepancies may arise from the use of different experimental systems, cell types, or the specific isoforms of the enzyme being studied. Such conflicting findings underscore the importance of employing multiple, robust experimental approaches to confirm subcellular localization.

Subcellular Localization of MEP Pathway Enzymes

In contrast to the MVA pathway, the enzymes of the MEP pathway exhibit a consistent and exclusive localization to the plastids (chloroplasts) in plant cells. This compartmentalization ensures the dedicated supply of IPP for the biosynthesis of essential plastid-derived isoprenoids.

EnzymeAbbreviationSubcellular Localization
1-deoxy-D-xylulose-5-phosphate synthaseDXSPlastid (Chloroplast)[5][6][16][21][22]
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRPlastid (Chloroplast)[1][9][14]
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferaseMCTPlastid (Chloroplast)[24][25]
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseCMKPlastid (Chloroplast)[11][15][26][27]
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthaseMECSPlastid (Chloroplast)[4][10][17][18][28]
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthaseHDSPlastid (Chloroplast)[7][19][29][30]
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductaseHDRPlastid (Chloroplast)[2][3][20][23][31]

Experimental Protocols for Determining Subcellular Localization

Subcellular Fractionation and Western Blotting

This classical biochemical approach physically separates cellular compartments based on their size and density, followed by the detection of the target protein in each fraction via immunoblotting.

Protocol:

  • Cell Lysis:

    • Harvest cultured cells or grind fresh tissue in a homogenization buffer (e.g., isotonic buffer containing protease inhibitors).

    • Disrupt cells using a Dounce homogenizer, sonication, or nitrogen cavitation. The method should be gentle enough to keep organelles intact.

  • Differential Centrifugation:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi).

    • The final supernatant represents the cytosolic fraction.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the enzyme of interest.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

    • Detect the signal using an appropriate substrate or imaging system.

    • To validate the purity of the fractions, probe separate blots with antibodies against known markers for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

In Vivo Localization using Fluorescent Protein Fusions

This technique involves genetically fusing a fluorescent protein (e.g., GFP, YFP, RFP) to the target enzyme and observing its localization in living cells using fluorescence microscopy.

Protocol:

  • Vector Construction:

    • Clone the full-length cDNA of the enzyme of interest into an expression vector containing a fluorescent protein tag at either the N- or C-terminus. It is crucial to test both fusion orientations as the tag's position can affect protein folding and localization.

  • Cell Transfection/Transformation:

    • Introduce the expression vector into the appropriate cell type (e.g., mammalian cells, plant protoplasts, or yeast) using a suitable method (e.g., lipofection, electroporation, or Agrobacterium-mediated transformation).

  • Co-localization with Organelle Markers:

    • To confirm localization, co-transfect cells with the fluorescently-tagged enzyme construct and a vector expressing a known organelle marker fused to a different colored fluorescent protein (e.g., an ER-targeted RFP and a protein-of-interest-GFP fusion).

    • Alternatively, cells can be stained with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for ER).

  • Confocal Laser Scanning Microscopy (CLSM):

    • Image the transfected/transformed cells using a confocal microscope.

    • Acquire images in the appropriate channels for the fluorescent protein(s) and/or dyes used.

    • Analyze the overlay of the images to determine if the fluorescence signal from the target protein co-localizes with that of the organelle marker.

Immunofluorescence Microscopy

This method uses antibodies to detect the endogenous protein within fixed and permeabilized cells.

Protocol:

  • Cell Fixation and Permeabilization:

    • Grow cells on coverslips.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100 or saponin) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

    • Incubate the cells with a primary antibody that specifically recognizes the target enzyme.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

    • For co-localization, simultaneously or sequentially stain with a primary antibody against a known organelle marker, followed by a secondary antibody with a different colored fluorophore.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

    • Image the cells using a fluorescence or confocal microscope.

Visualizing Isoprenoid Biosynthesis Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

MVA_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-diphosphate Mevalonate-5-diphosphate Mevalonate-5-P->Mevalonate-5-diphosphate PMVK Isopentenyl-PP Isopentenyl-PP Mevalonate-5-diphosphate->Isopentenyl-PP MVD DMAPP DMAPP Isopentenyl-PP->DMAPP IDI HMG-CoA_p HMG-CoA Mevalonate_p Mevalonate HMG-CoA_p->Mevalonate_p HMGR

Caption: The Mevalonate (MVA) Pathway showing the subcellular localization of its enzymes.

MEP_Pathway cluster_plastid Plastid (Chloroplast) Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP DXS MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME MCT CDP-MEP CDP-MEP CDP-ME->CDP-MEP CMK MEcPP MEcPP CDP-MEP->MEcPP MECS HMBPP HMBPP MEcPP->HMBPP HDS IPP + DMAPP IPP + DMAPP HMBPP->IPP + DMAPP HDR

Caption: The Methylerythritol Phosphate (MEP) Pathway, localized entirely within the plastid.

Experimental_Workflow cluster_biochemical Biochemical Approach cluster_microscopy Microscopy Approach A Cell Lysis B Differential Centrifugation A->B C Subcellular Fractionation (Nuclei, Mitochondria, Microsomes, Cytosol) B->C D Western Blotting C->D I Confirmation of Subcellular Localization D->I E Construct Fluorescent Protein Fusion F Cell Transfection E->F G Confocal Microscopy F->G H Co-localization Analysis G->H H->I

References

Isopentenyl Phosphate as a Biomarker: A Comparative Guide to its Validation and Clinical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isopentenyl phosphate (IPP) as a potential biomarker, focusing on its analytical validation and clinical relevance in the context of oncology. While the biological rationale for IPP as a biomarker is strong, its clinical validation is still in nascent stages. This document objectively compares the current standing of IPP with established cancer biomarkers, supported by available experimental data, and outlines detailed methodologies for its quantification.

Introduction: The Rationale for this compound as a Biomarker

This compound (IPP), a key intermediate in the mevalonate (MVA) pathway, is essential for the biosynthesis of a wide array of molecules crucial for cell function, including cholesterol, steroid hormones, and isoprenoids.[1] The MVA pathway is frequently upregulated in various cancers to meet the high demands of proliferating cells for these biomolecules.[2] This upregulation makes the MVA pathway an attractive target for cancer therapy.[1][2]

Inhibition of specific enzymes in the MVA pathway, such as farnesyl pyrophosphate synthase (FPPS) by nitrogen-containing bisphosphonates (N-BPs) like zoledronic acid, leads to an accumulation of IPP.[3] Studies have shown that the intracellular levels of IPP and its metabolite, an ATP analog (ApppI), correlate with zoledronic acid-induced apoptosis in cancer cell lines, suggesting that IPP could serve as a pharmacodynamic biomarker to monitor treatment response.[4] Furthermore, elevated levels of IPP in bisphosphonate-treated breast tumors have been shown to promote the chemotaxis and cytotoxicity of Vγ9Vδ2 T-cells, indicating a potential role for IPP as a predictive biomarker for immunotherapy.[3]

The Mevalonate Pathway and this compound's Role

The mevalonate pathway is a complex and highly regulated metabolic cascade. It begins with the conversion of Acetyl-CoA to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the pathway. A series of subsequent enzymatic reactions convert mevalonate into IPP, a central five-carbon building block. IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are the precursors for the synthesis of higher-order isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras and Rho, which are critical in cancer cell signaling.[1]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl Phosphate (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation (e.g., Ras, Rho) FPP->ProteinPrenylation GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA Inhibition N_BPs N-BPs (e.g., Zoledronic Acid) N_BPs->FPP Inhibition of FPPS N_BPs->GGPP

Caption: The Mevalonate Pathway and the central role of this compound (IPP).

Experimental Protocols: Quantification of this compound

Accurate and sensitive quantification of IPP is crucial for its validation as a biomarker. An established method involves an enzymatic coupling reaction followed by high-performance liquid chromatography (HPLC) with fluorescence detection.

Principle: This method relies on a two-step enzymatic reaction. First, geranylgeranyl diphosphate (GGPP) synthase catalyzes the formation of GGPP from IPP and farnesyl diphosphate (FPP). Subsequently, geranylgeranyl protein transferase I (GGTase-I) conjugates the newly formed GGPP to a fluorescently labeled peptide. The resulting fluorescently tagged peptide is then quantified by HPLC, which allows for the indirect quantification of the initial IPP concentration.

Detailed Methodology:

  • Cell Lysis and Protein Precipitation:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Precipitate proteins using a cold organic solvent (e.g., methanol/chloroform).

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Enzymatic Coupling Reaction:

    • Prepare a reaction mixture containing the cell extract, FPP, a fluorescently labeled peptide substrate for GGTase-I, GGPP synthase, and GGTase-I in an appropriate buffer.

    • Incubate the reaction mixture to allow for the formation of the fluorescently labeled geranylgeranylated peptide.

  • HPLC Analysis:

    • Terminate the enzymatic reaction and inject the sample into a reverse-phase HPLC system.

    • Separate the fluorescently labeled peptide from other components of the reaction mixture.

    • Detect the fluorescent signal using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of IPP.

    • Determine the concentration of IPP in the samples by interpolating their fluorescence signals on the standard curve.

The lower limit of detection for the fluorescently labeled geranylgeranyl peptide is approximately 5 pg (~0.017 pmol), providing high sensitivity for measuring intracellular IPP levels.

Data Presentation: Performance of this compound vs. Alternative Biomarkers

A critical aspect of biomarker validation is the comparison of its performance with existing clinical standards. Currently, there is a notable lack of published clinical studies that directly compare the diagnostic or prognostic performance of IPP with established cancer biomarkers for specific malignancies. The following tables summarize the performance characteristics of commonly used biomarkers for several cancers to provide a benchmark against which IPP would need to be validated.

Table 1: Performance of Established Biomarkers for Prostate Cancer

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Prostate-Specific Antigen (PSA) 20-4070-900.55-0.70
Prostate Health Index (PHI) ~90~310.70-0.76
4Kscore ~95~40-600.72-0.82
IsoPSA ~90~450.78-0.82

Table 2: Performance of Established Biomarkers for Breast Cancer

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Cancer Antigen 15-3 (CA 15-3) 20-40 (early stage)~900.58-0.75
Carcinoembryonic Antigen (CEA) 20-40 (early stage)~900.62-0.81
Urokinase Plasminogen Activator (uPA) / PAI-1 - (Prognostic)- (Prognostic)- (Prognostic)

Table 3: Performance of Established Biomarkers for Lung Cancer

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Cytokeratin 19 Fragment (CYFRA 21-1) 36-79~90-95~0.70-0.85
Carcinoembryonic Antigen (CEA) 40-60~80-90~0.75-0.85
Neuron-Specific Enolase (NSE) (for SCLC) 55-80~85-95~0.80-0.90

Table 4: Performance of Established Biomarkers for Colorectal Cancer

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Carcinoembryonic Antigen (CEA) 40-70~80-950.75-0.84
Methylated SEPT9 DNA 48-9088-950.79-0.88
Fecal Immunochemical Test (FIT) 79-91~94-

Table 5: Performance of Established Biomarkers for Liver Cancer (Hepatocellular Carcinoma)

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Alpha-Fetoprotein (AFP) 41-6580-940.77-0.87
Des-gamma-carboxy prothrombin (DCP/PIVKA-II) 48-8983-980.75-0.85
GALAD Score (Gender, Age, AFP-L3, AFP, DCP) 66-8672-910.69-0.95

Clinical Relevance and Future Directions

The clinical utility of IPP as a biomarker is still under investigation. While preclinical studies provide a strong rationale for its potential, robust clinical validation is necessary. Future research should focus on:

  • Prospective Clinical Trials: Large-scale prospective studies are needed to evaluate the diagnostic, prognostic, and predictive value of IPP in various cancers.

  • Direct Comparison with Existing Biomarkers: Head-to-head comparisons of IPP with established biomarkers in the same patient cohorts are essential to determine its added clinical value.

  • Standardization of Assays: The development and standardization of robust and reproducible assays for IPP quantification in clinical samples (e.g., plasma, serum, tissue) are critical for its widespread clinical adoption.

  • Combination with Other Biomarkers: Investigating the utility of IPP in combination with other biomarkers may lead to the development of more sensitive and specific diagnostic or prognostic panels.

Experimental Workflow for Biomarker Validation

The validation of a new biomarker like IPP follows a rigorous, multi-phased process to establish its clinical utility.

Biomarker_Validation_Workflow Discovery Phase 1: Discovery (e.g., Metabolomics) AssayDev Phase 2: Analytical Validation - Assay Development - Performance Characteristics (Precision, Accuracy, LoD, LoQ) Discovery->AssayDev ClinicalValidation Phase 3: Clinical Validation - Retrospective Cohort Studies - Case-Control Studies - Determine Sensitivity, Specificity, AUC AssayDev->ClinicalValidation ProspectiveValidation Phase 4: Prospective Validation - Large, independent patient cohorts - Assess clinical utility and impact on patient outcomes ClinicalValidation->ProspectiveValidation ClinicalImplementation Phase 5: Clinical Implementation - Regulatory Approval - Integration into clinical practice guidelines ProspectiveValidation->ClinicalImplementation

Caption: A generalized workflow for the validation of a novel biomarker.

References

A Functional Showdown: Isopentenyl Phosphate Isomerase Type 1 vs. Type 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isoprenoid biosynthesis is critical. A key regulatory point in this essential metabolic pathway is the isomerization of isopentenyl phosphate (IPP) to dimethylallyl phosphate (DMAPP), a reaction catalyzed by this compound isomerase (IPI). Two distinct, non-homologous types of IPIs have evolved to perform this crucial function: Type 1 and Type 2. This guide provides a detailed functional comparison of these two enzyme classes, supported by experimental data and protocols, to inform research and therapeutic development.

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing roles in everything from cell membrane structure to signaling. The biosynthesis of all isoprenoids depends on the two five-carbon building blocks, IPP and DMAPP. The reversible isomerization of IPP to the more reactive DMAPP is therefore a linchpin in this process. While Type 1 IPIs are found in eukaryotes and some bacteria, Type 2 IPIs are characteristic of archaea and a different subset of bacteria. This distinction in their distribution and their fundamentally different structures and catalytic mechanisms make them intriguing subjects for comparative analysis and potential targets for selective drug design.

At a Glance: Key Differences Between Type 1 and Type 2 IPIs

FeatureType 1 this compound IsomeraseType 2 this compound Isomerase
Distribution Eukaryotes, some BacteriaArchaea, some Bacteria
Structure Structurally distinct from Type 2Structurally distinct from Type 1
Cofactor Requirements Divalent metal cation (e.g., Mg²⁺, Mn²⁺)[1][2]Reduced flavin mononucleotide (FMN) and a divalent metal cation[3][4][5]
Catalytic Mechanism Protonation-deprotonation involving a carbocation intermediate[3][6][7]Proposed protonation-deprotonation mechanism, with the flavin cofactor playing a key role[4][8]
Inhibitors Susceptible to mechanism-based inhibitors like diene analogues of IPP and DMAPP[3][6]Can be inhibited by some substrate analogues, such as epoxy and cyclopropyl derivatives[4][5][9]

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency of Type 1 and Type 2 IPIs can be compared by examining their kinetic parameters, namely the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). K_m_ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), and a lower K_m_ generally indicates a higher affinity of the enzyme for its substrate. The k_cat_ value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio k_cat_/K_m_ is a measure of the enzyme's overall catalytic efficiency.

Enzyme SourceTypeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Escherichia coliType 1IPP10 ± 0.1--[10]
Streptomyces sp. CL190Type 2IPP-0.70-[11]
Methanocaldococcus jannaschiiType 2IPP---[5]

Note: Comprehensive kinetic data for a wide range of IPIs is not always readily available in a standardized format. The values presented here are from individual studies and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To visualize the roles of Type 1 and Type 2 IPIs in their respective metabolic contexts, the following diagrams illustrate the mevalonate (MVA) and non-mevalonate (MEP) pathways, as well as a general workflow for comparing their isomerase activity.

mevalonate_pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP IPP Mevalonate5PP->IPP Isoprenoids Isoprenoids IPP->Isoprenoids IPI Isopentenyl Phosphate Isomerase (Type 1 or 2) IPP->IPI DMAPP DMAPP DMAPP->Isoprenoids IPI->DMAPP

Mevalonate (MVA) Pathway

non_mevalonate_pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP CDPME 4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol MEP->CDPME CDPME2P 2-Phospho-4-(cytidine-5'-PP)-2-C-methyl-D-erythritol CDPME->CDPME2P MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDPME2P->MEcPP HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl-4-PP MEcPP->HMBPP IPP IPP HMBPP->IPP DMAPP DMAPP HMBPP->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids IPI Isopentenyl Phosphate Isomerase (Type 1 or 2) IPP->IPI DMAPP->Isoprenoids IPI->DMAPP

Non-Mevalonate (MEP) Pathway

experimental_workflow Start Start: Purified IPI (Type 1 or 2) AssaySetup Set up isomerase assay with IPP substrate Start->AssaySetup Incubation Incubate at optimal temperature and time AssaySetup->Incubation ReactionTermination Terminate reaction Incubation->ReactionTermination ProductDetection Detect DMAPP formation ReactionTermination->ProductDetection DataAnalysis Analyze data to determine kinetic parameters (Km, kcat) ProductDetection->DataAnalysis Comparison Compare kinetic parameters and inhibitor sensitivity DataAnalysis->Comparison

Experimental Workflow for IPI Comparison

Detailed Experimental Protocols

Accurate comparison of IPI function relies on robust and standardized experimental protocols. Below are detailed methodologies for two common assays used to measure IPI activity.

Acid-Lability Isomerase Assay

This assay is based on the principle that the allylic pyrophosphate, DMAPP, is acid-labile, while the homoallylic pyrophosphate, IPP, is stable to acid hydrolysis. The amount of DMAPP produced can be quantified by measuring the release of inorganic pyrophosphate upon acid treatment.

Materials:

  • Purified Type 1 or Type 2 IPI

  • Isopentenyl pyrophosphate (IPP) substrate

  • Assay Buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA.[3]

  • For Type 2 IPI, supplement the assay buffer with 10 µM FMN and 5 mM NADPH.[11]

  • Stopping Reagent: 25% concentrated HCl in methanol.[3]

  • Scintillation cocktail

  • [1-¹⁴C]IPP (for radioactive detection)

Procedure:

  • Prepare the assay mixture in a microcentrifuge tube by combining the assay buffer and IPP (and [1-¹⁴C]IPP if using radioactive detection) to the desired final concentrations. For kinetic analysis, vary the concentration of IPP.

  • Equilibrate the assay mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of purified IPI enzyme solution.

  • Incubate the reaction at 37°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stopping reagent (25% HCl in methanol).

  • Incubate at 37°C for an additional 10 minutes to ensure complete hydrolysis of DMAPP.

  • Quantify the released ¹⁴C-isoprene (derived from DMAPP) by scintillation counting or measure the inorganic pyrophosphate released using a colorimetric assay.

  • Calculate the initial velocity of the reaction and determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Gas Chromatography (GC)-Based Isomerase Assay

This method offers a non-radioactive alternative for detecting the product of the IPI reaction. DMAPP is converted to the volatile compound isoprene by acid hydrolysis, which can then be quantified by gas chromatography.

Materials:

  • Purified Type 1 or Type 2 IPI

  • Isopentenyl pyrophosphate (IPP) substrate

  • Assay Buffer: 0.4 M Tris, 1 mM DTT, 10 mM MgCl₂, pH 8.0.[12]

  • For Type 2 IPI, supplement the assay buffer with FMN and NADPH.

  • Phosphoric acid (14.8 M)[12]

  • Solid-phase microextraction (SPME) fiber[12]

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Set up the enzymatic reaction in a sealed GC vial by combining the assay buffer, IPP, and purified IPI.

  • Incubate the reaction at 35°C for a defined period (e.g., 1 hour).[12]

  • Terminate the reaction and induce the conversion of DMAPP to isoprene by adding a small volume of concentrated phosphoric acid.[12]

  • Equilibrate the vial at a specific temperature to allow the volatile isoprene to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial to adsorb the isoprene.

  • Inject the adsorbed isoprene into the GC-FID for separation and quantification.

  • Create a standard curve using known concentrations of isoprene to quantify the amount of DMAPP produced in the enzymatic reaction.

  • Calculate the reaction velocity and determine the kinetic parameters.

Conclusion and Future Directions

The existence of two distinct types of this compound isomerases highlights the evolutionary adaptability of essential metabolic pathways. Their differences in structure, cofactor requirements, and susceptibility to inhibitors provide a rich area for further investigation. For drug development professionals, the lack of a human homolog for Type 2 IPI makes it an attractive target for the development of novel antibacterial and antiparasitic agents. Further research into the specific inhibitors of each IPI type and a more comprehensive characterization of their kinetic properties across a wider range of organisms will be crucial in advancing our understanding of isoprenoid biosynthesis and in the development of targeted therapeutics.

References

Comparative kinetic analysis of enzymes in the isopentenyl phosphate pathway.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance in Isoprenoid Biosynthesis

Isoprenoids, a vast and diverse class of natural products, are fundamental to various biological processes. Their biosynthesis originates from a common five-carbon precursor, isopentenyl diphosphate (IPP), which is synthesized through two primary metabolic routes: the mevalonate (MVA) pathway and the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DOXP/MEP) pathway. Understanding the kinetic properties of the enzymes within these pathways is crucial for metabolic engineering, drug discovery, and synthetic biology applications. This guide provides a comparative analysis of the kinetic parameters of key enzymes from both the MVA and MEP pathways, supported by experimental data and detailed methodologies.

Comparative Kinetic Parameters of Isopentenyl Phosphate Pathway Enzymes

The efficiency of a metabolic pathway is largely determined by the kinetic characteristics of its constituent enzymes. The Michaelis constant (Km), catalytic constant (kcat), and maximal velocity (Vmax) are key parameters that describe an enzyme's affinity for its substrate and its catalytic turnover rate. The following tables summarize the available kinetic data for key enzymes in the MVA and MEP pathways from various organisms. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Reference
Mevalonate Kinase (MVK)Homo sapiensDL-Mevalonate24-37 (units/mg)[1]
ATP74-[1]
Phosphomevalonate Kinase (PMK)Saccharomyces cerevisiaeMevalonate-5-phosphate880 (at 37°C)-5.33 (at 37°C)[2]
ATP74.3 (at 37°C)-[2]
Streptococcus pneumoniaePhosphomevalonate4.23.4-[3][4]
ATP74-[3][4]
Mevalonate Diphosphate Decarboxylase (MDD)Homo sapiens(R,S)-Mevalonate diphosphate28.9-6.1 (U/mg)[5]
ATP690-[5]
Isopentenyl Diphosphate Isomerase (IDI)Aedes aegyptiIPP276.8-0.6[6]

Note: '-' indicates data not available in the cited source.

Non-Mevalonate (MEP) Pathway

The MEP pathway is utilized by most bacteria, algae, and plant plastids for isoprenoid precursor synthesis.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)VmaxReference
1-Deoxy-D-xylulose-5-phosphate Synthase (DXS)Deinococcus radioduransPyruvate---[7]
D-Glyceraldehyde-3-phosphate---[7]
1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR)Mycobacterium tuberculosis1-Deoxy-D-xylulose 5-phosphate3405.3-[8]
NADPH7.2-[8]
4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (HDR/IspH)Populus canariensis (PcHDR1)HMBDP6.01.03 (62.0 min-1)-[9]
Populus canariensis (PcHDR2)HMBDP21.40.53 (31.6 min-1)-[9]

Note: '-' indicates data not available in the cited source. HMBDP: (E)-4-hydroxy-3-methylbut-2-enyl diphosphate.

Experimental Protocols for Key Enzyme Kinetic Assays

Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for key enzymes in the this compound pathways.

HMG-CoA Reductase (HMGR) Activity Assay

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of HMG-CoA reductase to the mixture.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

  • To determine Km and Vmax, the assay is repeated with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Mevalonate Kinase (MVK) Assay

Principle: The activity of mevalonate kinase is determined using a coupled enzyme assay. The ADP produced from the phosphorylation of mevalonate is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Mevalonate Kinase enzyme

  • Mevalonate substrate solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and KCl)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, mevalonate, ATP, PEP, and NADH in a cuvette.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of mevalonate kinase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity and determine kinetic parameters as described for the HMGR assay.

1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Coupled Assay

Principle: The activity of DXS is measured using a coupled assay with 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). The DXP produced by DXS is immediately converted to MEP by DXR in a reaction that consumes NADPH. The rate of NADPH oxidation is monitored at 340 nm.[10]

Materials:

  • DXS enzyme

  • DXR enzyme

  • Pyruvate

  • D-Glyceraldehyde-3-phosphate (GAP)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • NADPH

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[10]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, pyruvate, GAP, TPP, MgCl2, and NADPH.[10]

  • Add a known amount of DXR to the mixture.[10]

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the DXS enzyme.[10]

  • Monitor the decrease in absorbance at 340 nm.[10]

  • Calculate the initial reaction velocity and determine kinetic parameters.

Visualizing the Pathways and Experimental Workflow

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the MVA and MEP pathways, as well as a typical enzyme kinetics experimental workflow.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) Mevalonate Diphosphate Decarboxylase Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) IPP Isomerase

Caption: The Mevalonate (MVA) pathway for isopentenyl diphosphate (IPP) biosynthesis.

MEP_Pathway cluster_MEP Non-Mevalonate (MEP) Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP CDP-ME CDP-ME MEP->CDP-ME MCT CDP-MEP CDP-MEP CDP-ME->CDP-MEP CMK MEcPP MEcPP CDP-MEP->MEcPP MCS HMBPP HMBPP MEcPP->HMBPP HDS IPP + DMAPP IPP + DMAPP HMBPP->IPP + DMAPP HDR

Caption: The Non-Mevalonate (MEP) pathway for IPP and DMAPP biosynthesis.

Enzyme_Kinetics_Workflow cluster_workflow Enzyme Kinetic Analysis Workflow Prepare Reagents Prepare Reagents Set up Reaction Mixtures Set up Reaction Mixtures Prepare Reagents->Set up Reaction Mixtures Equilibrate Temperature Equilibrate Temperature Set up Reaction Mixtures->Equilibrate Temperature Vary Substrate Concentration Vary Substrate Concentration Vary Substrate Concentration->Set up Reaction Mixtures Initiate Reaction (Add Enzyme) Initiate Reaction (Add Enzyme) Equilibrate Temperature->Initiate Reaction (Add Enzyme) Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction (Add Enzyme)->Monitor Reaction Progress Data Acquisition Data Acquisition Monitor Reaction Progress->Data Acquisition Calculate Initial Velocities Calculate Initial Velocities Data Acquisition->Calculate Initial Velocities Plot Data (e.g., Michaelis-Menten) Plot Data (e.g., Michaelis-Menten) Calculate Initial Velocities->Plot Data (e.g., Michaelis-Menten) Determine Km and Vmax Determine Km and Vmax Plot Data (e.g., Michaelis-Menten)->Determine Km and Vmax

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

References

A Comparative Guide to Orthogonal Methods for Isopentenyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of orthogonal methods for the accurate quantification of isopentenyl phosphate (IPP), a critical intermediate in the biosynthesis of isoprenoids. The validation of IPP quantification is essential for research in areas ranging from cancer biology and metabolic diseases to plant science and biofuels. Here, we compare the three primary orthogonal methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Radioactive Labeling Assays.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key performance characteristics of each orthogonal method for IPP quantification.

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Enzymatic Assays Radioactive Labeling Assays (e.g., with ³²P)
Principle Separation by chromatography followed by mass-to-charge ratio detection for high specificity and sensitivity.Indirect quantification based on the enzymatic conversion of IPP to a detectable product (e.g., fluorescent, luminescent, or leading to a change in absorbance).Incorporation of a radioactive isotope (e.g., ³²P) into IPP, followed by separation and quantification of the radiolabeled molecule.
Specificity Very High: Capable of distinguishing between structurally similar isoprenoid pyrophosphates.High: Dependent on the specificity of the enzyme(s) used in the assay. Cross-reactivity with other phosphates is possible.Moderate to High: Depends on the separation technique used post-labeling (e.g., TLC, HPLC).
Sensitivity Very High: Limits of quantification can reach low ng/mL or even pg levels. For related isoprenoids, LLOQs of 0.04 ng/mL have been reported.[1]High: Can be very sensitive depending on the detection method. For a fluorescence-based assay, the lower limit of detection is approximately 5 pg (~0.017 pmol).[2]Very High: Dependent on the specific activity of the radioisotope.
Sample Throughput Moderate to High: Dependent on the length of the chromatographic run. Modern UPLC systems can have run times as short as 12 minutes per sample.[1]High: Can be adapted for multi-well plate formats, allowing for the simultaneous processing of many samples.Low to Moderate: Often requires manual, time-consuming steps for sample preparation and detection.
Instrumentation Requires specialized and expensive LC-MS/MS systems.Requires common laboratory equipment such as spectrophotometers, fluorometers, or luminometers, and HPLC systems for some variations.Requires a scintillation counter or phosphorimager, as well as specialized facilities for handling radioactive materials.
Advantages High specificity and sensitivity; allows for the simultaneous quantification of multiple analytes.[3]Non-radioactive; can be highly sensitive and specific with the right enzymes.[2]Extremely sensitive; can be used to trace metabolic pathways.
Disadvantages High initial instrument cost; potential for matrix effects and ion suppression. Quantification of isoprenoid pyrophosphates can be challenging due to their amphipathic nature and low abundance.[4]Indirect measurement; assay development can be complex and requires purified enzymes.Involves handling radioactive materials, which poses safety risks and requires special licensing and disposal procedures.[5][6]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized representation for the quantification of isoprenoid pyrophosphates, including IPP, in biological matrices.

a. Sample Preparation (from Cultured Cells)

  • Cell Lysis: Harvest cells and lyse them using a suitable buffer, often containing methanol or isopropanol to precipitate proteins and extract metabolites.[4]

  • Extraction: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., citronellyl-PP) to the extract to account for variations in sample processing and instrument response.[4]

  • Concentration: Dry the sample under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[7]

b. LC-MS/MS Analysis

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar analytes like IPP.[3][7]

  • Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[1]

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For IPP, the precursor ion would be [M-H]⁻, and specific product ions would be monitored.

Enzymatic Assay with Fluorescence Detection Protocol

This protocol is based on a non-radioactive, sensitive method for quantifying IPP in cultured mammalian cells.[2]

  • Sample Preparation: Prepare cell extracts as described in the LC-MS/MS protocol (steps a.1 and a.2).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell extract, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate synthase. This enzyme catalyzes the formation of geranylgeranyl diphosphate (GGPP) from IPP and FPP.[2]

    • Incubate the reaction to allow for the conversion of IPP to GGPP.

  • Fluorescent Labeling:

    • Add geranylgeranyl protein transferase I and a fluorescently labeled peptide to the reaction mixture. This enzyme conjugates the newly formed GGPP to the peptide.[2]

  • Quantification:

    • Separate the fluorescently labeled geranylgeranylated peptide from the unreacted fluorescent peptide using high-performance liquid chromatography (HPLC).[2]

    • Quantify the fluorescently labeled peptide using a fluorescence detector. The amount of the product is proportional to the initial concentration of IPP in the sample.

³²P-Radiolabeling Protocol

This protocol outlines a general approach for the quantification of IPP using radioactive labeling.

  • Cell Labeling:

    • Incubate cells in a phosphate-free medium.

    • Add [³²P]orthophosphate to the medium and incubate to allow for its incorporation into the intracellular ATP pool and subsequently into phosphorylated metabolites like IPP.[6][8]

  • Metabolite Extraction:

    • Harvest the cells and extract the metabolites as described in the LC-MS/MS protocol (steps a.1 and a.2).

  • Separation:

    • Separate the radiolabeled metabolites using a suitable technique, such as thin-layer chromatography (TLC) or HPLC.[9][10]

  • Detection and Quantification:

    • Detect the ³²P-labeled IPP using autoradiography or a phosphorimager.[10]

    • Quantify the amount of ³²P-IPP by comparing the signal intensity to that of a known standard run in parallel. Scintillation counting of the excised TLC spot or the collected HPLC fraction can also be used for quantification.[9]

Mandatory Visualizations

IPP_Metabolic_Pathways cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) Acetyl-CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl-CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP IPP_MVA Isopentenyl Diphosphate (IPP) Mevalonate-5PP->IPP_MVA Decarboxylase IPP_MEP Isopentenyl Diphosphate (IPP) Isomerase Isomerase IPP_MVA->Isomerase Terpenoids Terpenoids, Sterols, Carotenoids, etc. IPP_MVA->Terpenoids Pyruvate Pyruvate DXP DOXP Pyruvate->DXP G3P Glyceraldehyde -3-Phosphate G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP-ME2P CDP-ME2P CDP_ME->CDP-ME2P ME-cPP ME-cPP CDP-ME2P->ME-cPP HMBPP HMBPP ME-cPP->HMBPP HMBPP->IPP_MEP DMAPP_MEP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP_MEP IPP_MEP->Isomerase IPP_MEP->Terpenoids DMAPP_MEP->Terpenoids Orthogonal_Validation_Workflow cluster_methods Orthogonal Quantification Methods start Biological Sample (Cells, Tissue, etc.) extraction Metabolite Extraction (e.g., Lysis, Centrifugation) start->extraction lcms LC-MS/MS Analysis extraction->lcms Method 1 enzymatic Enzymatic Assay extraction->enzymatic Method 2 radio ³²P-Radiolabeling extraction->radio Method 3 results Quantitative Data (IPP Concentration) lcms->results enzymatic->results radio->results comparison Data Comparison and Validation results->comparison conclusion Validated IPP Quantification comparison->conclusion

References

Cross-Validation of Isopentenyl Phosphate's Role Across Different Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentenyl phosphate (IPP), a central intermediate in the biosynthesis of isoprenoids, plays a critical role in a vast array of cellular processes. Its fluctuating levels, governed by the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, have significant implications for both normal physiology and disease states, including cancer and plant defense mechanisms. This guide provides a cross-validation of findings on IPP's role by objectively comparing data and experimental protocols from various studies.

Modulation of this compound Levels by Pharmacological Agents

The intracellular concentration of IPP can be pharmacologically manipulated, offering insights into its downstream effects. Two major classes of drugs, statins and bisphosphonates, directly impact the MVA pathway, leading to altered IPP levels.

Effects of Statins and Bisphosphonates on IPP in Cancer Cells

Statins, such as lovastatin, inhibit HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway, leading to a decrease in the production of mevalonate and subsequent isoprenoid precursors, including IPP.[1][2] Conversely, nitrogen-containing bisphosphonates (N-BPs), like zoledronic acid, inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme downstream of IPP, causing an accumulation of IPP.[3][4]

Below is a comparative summary of quantitative data from studies investigating the effects of these drugs on IPP levels in different cancer cell lines.

Cell LineTreatmentConcentrationTime (h)Change in IPP LevelReference
K562Lovastatin50 nM-78% decrease[5]
MCF-7Lovastatin50 nM-53% decrease[5]
K562Zoledronic Acid10 µM-12.6-fold increase[5]
MCF-7Zoledronic Acid10 µM-960-fold increase[5]
MCF-7Zoledronic Acid50 µM48~170 pmol/mg protein[3]
Osteoclasts (in vivo)Zoledronic Acid1 mg/kg24360 pmol/mg protein[3]

Experimental Protocol: Quantification of IPP in Cultured Mammalian Cells

A common method for quantifying intracellular IPP involves an enzymatic coupling reaction followed by high-performance liquid chromatography (HPLC) with fluorescence detection.[5]

  • Cell Lysis and Protein Precipitation: Cells are harvested and lysed. Proteins are precipitated using a suitable method (e.g., methanol precipitation).

  • Enzymatic Reaction: The cell extract containing IPP is incubated with farnesyl diphosphate (FPP) and geranylgeranyl diphosphate synthase (GGPPS). GGPPS catalyzes the formation of geranylgeranyl diphosphate (GGPP) from IPP and FPP.

  • Fluorescent Labeling: Geranylgeranyl protein transferase I (GGTase-I) is used to transfer the geranylgeranyl group from GGPP to a fluorescently labeled peptide.

  • HPLC Analysis: The fluorescently labeled geranylgeranylated peptide is separated and quantified by reverse-phase HPLC with a fluorescence detector.

  • Quantification: The amount of fluorescent peptide corresponds to the initial amount of IPP in the cell extract.

A more direct and highly sensitive method for IPP quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6]

  • Metabolite Extraction: Cells are quenched and metabolites are extracted, typically using a cold organic solvent mixture (e.g., methanol/acetonitrile/water).

  • Chromatographic Separation: The extracted metabolites are separated using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. IPP is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Genetic Modulation of this compound Metabolism in Plants

The role of IPP in plant biology can be elucidated by genetically modifying key enzymes in its metabolic network. This compound kinase (IPK) is an enzyme that phosphorylates this compound (IP) to produce IPP, representing a salvage pathway for IP.[7][8] Overexpression of IPK has been shown to enhance the production of various terpenoids.

Impact of IPK Overexpression on Terpenoid Production in Nicotiana tabacum

Overexpression of Arabidopsis thaliana IPK (AtIPK) in tobacco plants leads to increased production of both MVA and MEP pathway-derived terpenoids.[7]

Transgenic LineRelative AtIPK ExpressionChange in Monoterpenes (e.g., Limonene)Change in Sesquiterpenes (e.g., β-caryophyllene)Reference
IPK-1LowIncreasedIncreased[7]
IPK-4MediumIncreasedIncreased[7]
IPK-19HighIncreasedIncreased[7]

Experimental Protocol: Terpenoid Analysis in Plants

The analysis of volatile terpenoids produced by plants typically involves gas chromatography-mass spectrometry (GC-MS).

  • Volatile Collection: Volatiles emitted from the plants are collected using a closed-loop stripping method or solid-phase microextraction (SPME).

  • GC-MS Analysis: The collected volatiles are thermally desorbed and injected into a GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column and identified by their mass spectra.

  • Quantification: The amount of each terpenoid is quantified by comparing its peak area to that of an internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the workflows of experiments is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

MVA_MEP_Pathways cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) cluster_downstream Downstream Isoprenoid Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (inhibited by Statins) IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase GPP GPP IPP_MVA->GPP DMAPP_MVA->GPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP IPP_MEP->GPP DMAPP_MEP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP FPPS (inhibited by N-BPs) Terpenoids Terpenoids, Sterols, etc. FPP->Terpenoids GGPP->Terpenoids

Caption: The MVA and MEP pathways for isoprenoid biosynthesis.

IPP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CellCulture 1. Cell Culture (e.g., MCF-7, K562) Treatment 2. Treatment (e.g., Zoledronic Acid, Lovastatin) CellCulture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Extraction 4. Metabolite Extraction (e.g., Cold Methanol) Harvesting->Extraction LC_Separation 5. Liquid Chromatography (Separation of Metabolites) Extraction->LC_Separation MS_Detection 6. Mass Spectrometry (Detection and Fragmentation) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification of IPP) MS_Detection->Data_Analysis

Caption: Experimental workflow for IPP quantification by LC-MS/MS.

IPK_Overexpression_Workflow cluster_transgenesis Plant Transformation cluster_analysis Terpenoid Analysis Construct 1. Create AtIPK Overexpression Construct Transformation 2. Agrobacterium-mediated Transformation of Tobacco Construct->Transformation Selection 3. Selection of Transgenic Plants Transformation->Selection Volatile_Collection 4. Volatile Collection (e.g., SPME) Selection->Volatile_Collection GCMS 5. GC-MS Analysis Volatile_Collection->GCMS Quantification 6. Quantification of Terpenoids GCMS->Quantification

Caption: Workflow for analyzing the effect of IPK overexpression.

Conclusion

The cross-validation of findings from these diverse studies reinforces the central role of this compound in cellular metabolism. The consistent observation of IPP accumulation upon treatment with nitrogen-containing bisphosphonates and its decrease with statins across different cancer cell lines provides strong evidence for the on-target effects of these drugs. Furthermore, the demonstrated ability to enhance terpenoid production in plants by manipulating IPP levels through genetic engineering highlights the potential of targeting this pathway for biotechnological applications. The detailed experimental protocols provided herein offer a foundation for researchers to design and compare future studies, ensuring greater consistency and comparability of data across the field.

References

Safety Operating Guide

Isopentenyl phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of isopentenyl phosphate is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound that may cause skin, eye, and respiratory irritation, and with toxicological properties that are not fully known, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, eye protection (safety glasses or goggles), and a lab coat.[1][3] If there is a risk of generating dust, respiratory protection is also required. All handling of this compound waste should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]

Quantitative Data for this compound

For safe handling and storage prior to disposal, it is important to be aware of the physical and chemical properties of this compound. The following table summarizes key quantitative data for the compound.

PropertyValueSource
Purity ≥95%[4]
Molecular Formula C₅H₉O₇P₂ • 3NH₄[4]
Formula Weight 297.2 g/mol [4]
Solubility Soluble in Methanol[4]
Storage Temperature -20°C[2][4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with national and local regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • This compound waste should be classified as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keeping waste streams separate prevents potentially dangerous reactions.

Step 2: Container Selection and Labeling

  • Use a container that is compatible with the chemical. Often, the original container is a suitable choice for waste collection.[5]

  • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[5]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound." The label should also indicate the primary hazards, such as "Irritant."[5]

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage temperature should be maintained at -20°C, consistent with the compound's storage requirements.[2][4]

  • Do not allow waste to accumulate in the laboratory. Follow your institution's guidelines on the maximum volume of hazardous waste allowed in a satellite accumulation area.[5]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, as indicated on your label.

  • The final disposal must be conducted at an approved waste disposal plant.

Step 5: Spill Management

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Cover drains to prevent the material from entering the sewer system.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • Clean the affected area thoroughly.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Is waste mixed with other chemicals? A->B C Segregate as This compound Waste B->C No D Consult EHS for appropriate mixed waste stream B->D Yes E Select compatible, sealed container C->E F Label Container: 'Hazardous Waste' 'this compound' 'Irritant' E->F G Store in designated, secure area at -20°C F->G H Schedule pickup with Environmental Health & Safety (EHS) G->H I Disposal at approved waste facility H->I

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopentenyl phosphate
Reactant of Route 2
Reactant of Route 2
Isopentenyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.